TAK-024
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H34N10O6 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C27H34N10O6/c28-26(29)34-18-7-3-16(4-8-18)23(41)32-11-1-2-20-25(43)36(15-22(39)40)12-13-37(20)21(38)14-33-24(42)17-5-9-19(10-6-17)35-27(30)31/h3-10,20H,1-2,11-15H2,(H,32,41)(H,33,42)(H,39,40)(H4,28,29,34)(H4,30,31,35)/t20-/m0/s1 |
InChI Key |
YKSPQSYSZRGOSU-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN([C@H](C(=O)N1CC(=O)O)CCCNC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)CNC(=O)C3=CC=C(C=C3)N=C(N)N |
Canonical SMILES |
C1CN(C(C(=O)N1CC(=O)O)CCCNC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)CNC(=O)C3=CC=C(C=C3)N=C(N)N |
Synonyms |
2-(4-(2-((4-guanidinobenzoyl)amino)acetyl)-3-(3-((4-guanidinobenzoyl)amino)propyl)-2-oxopiperazinyl)acetic acid TAK 024 TAK-024 TAK024 |
Origin of Product |
United States |
Foundational & Exploratory
TAK-243: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-243 is a first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin Activating Enzyme (UAE, also known as UBA1). As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE inhibition by TAK-243 represents a novel strategy in cancer therapy. This document provides an in-depth overview of the molecular mechanism of TAK-243, detailing its effects on cellular signaling pathways, summarizing key preclinical data, and outlining relevant experimental methodologies.
Core Mechanism of Action
TAK-243 exerts its anti-cancer effects by forming a covalent adduct with ubiquitin in an ATP-dependent manner. This TAK-243-ubiquitin adduct then non-covalently binds to and inhibits the ubiquitin-activating enzyme (UAE/UBA1)[1][2]. This action effectively blocks the initial and critical step of the ubiquitination cascade: the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes.
The inhibition of UAE leads to a rapid and global disruption of protein ubiquitination[1][2]. This has several profound consequences for cancer cells:
-
Proteotoxic Stress and the Unfolded Protein Response (UPR): The accumulation of non-ubiquitinated proteins, which would normally be targeted for degradation by the proteasome, leads to significant proteotoxic stress.[1][3] This overload of misfolded and unfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response originating in the endoplasmic reticulum (ER).[1][2]
-
Impairment of DNA Damage Repair (DDR): Ubiquitination is crucial for the DNA damage response. TAK-243 has been shown to impair DNA repair pathways, rendering cancer cells more susceptible to DNA-damaging agents.[4]
-
Cell Cycle Arrest and Apoptosis: The disruption of the finely tuned protein degradation necessary for cell cycle progression leads to cell cycle arrest.[5][6] Ultimately, the culmination of proteotoxic stress, UPR activation, and impaired DDR signaling drives cancer cells into apoptosis.[1][2]
Affected Signaling Pathways
The Ubiquitination Cascade
The primary pathway affected by TAK-243 is the ubiquitination cascade itself. By inhibiting UAE, TAK-243 prevents the downstream activation of E2 and E3 enzymes, leading to a global decrease in mono- and poly-ubiquitinated proteins.
Caption: Inhibition of the Ubiquitination Cascade by TAK-243.
The Unfolded Protein Response (UPR)
The accumulation of unfolded proteins due to UAE inhibition activates all three major branches of the UPR:
-
PERK Pathway: Leads to the phosphorylation of eIF2α, attenuating global protein translation while promoting the translation of specific stress-response proteins like ATF4 and CHOP, which are pro-apoptotic.[1][7]
-
IRE1 Pathway: Results in the splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[1][7]
-
ATF6 Pathway: Involves the cleavage of ATF6, which then translocates to the nucleus to activate the transcription of ER chaperones and other UPR target genes.[1]
Caption: Activation of the Unfolded Protein Response by TAK-243.
DNA Damage Repair (DDR) Inhibition
Ubiquitination plays a pivotal role in signaling and coordinating DNA repair. TAK-243-mediated inhibition of UAE disrupts these processes, particularly affecting pathways that rely on mono-ubiquitination events. This includes the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, where the mono-ubiquitination of key proteins like FANCD2 and PCNA is essential for their function.[8] The impairment of these repair mechanisms can lead to the accumulation of DNA damage and synergize with DNA-damaging chemotherapies or radiation.[4][8]
Quantitative Data
Table 1: In Vitro Activity of TAK-243 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| HCT-116 | Colon Cancer | UBCH10 E2 Thioester | IC50 | 1 ± 0.2 nM | [3] |
| WSU-DLCL2 | B-cell Lymphoma | Cell Viability | EC50 | Varies by study | [4] |
| MM1.S | Multiple Myeloma | Cell Viability | Varies | Varies | [1] |
| SCLC Cell Lines | Small Cell Lung Cancer | Cell Viability | EC50 (median) | 15.8 nmol/L | [6] |
| SCLC Cell Lines | Small Cell Lung Cancer | Cell Viability | EC50 (range) | 10.2 nmol/L - 367.3 nmol/L | [6] |
| Various Tumor Cells | Various | Cell Viability | - | 0.006 to 1.31 μM | [5][6] |
| ACC Cell Lines | Adrenocortical Carcinoma | Cell Viability | IC50 | Varies by cell line | [9] |
Table 2: In Vivo Antitumor Activity of TAK-243
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Biweekly (IV) | Significant tumor growth inhibition | [10] |
| HCT-116 | Colon Cancer | Biweekly (IV) | Significant tumor growth inhibition | [10] |
| PHTX-132Lu | Non-Small Cell Lung Cancer | Biweekly (IV) | Significant tumor growth inhibition | [10] |
| MM1.S | Multiple Myeloma | Biweekly (IV) | Significant tumor growth inhibition | [1][10] |
| OCI-AML2 | Acute Myeloid Leukemia | 20 mg/kg twice weekly (SC) | Delayed tumor growth | [11] |
| H295R | Adrenocortical Carcinoma | 10 and 20 mg/kg twice weekly (IP) | Significant tumor growth inhibition | [9] |
| CU-ACC1 | Adrenocortical Carcinoma | 10 mg/kg | Significant tumor growth inhibition | [9] |
Experimental Protocols
Western Blot Analysis for Ubiquitination and UPR
Objective: To assess the effect of TAK-243 on protein ubiquitination and the activation of UPR pathways.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, MM1.S) are cultured in appropriate media (e.g., McCoy's 5A or RPMI-1640) supplemented with 10% fetal bovine serum.[3] Cells are treated with varying concentrations of TAK-243 (e.g., 10 nM to 1 µM) or DMSO as a vehicle control for specified time points (e.g., 2, 4, 8, 24 hours).[2][3]
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer [150 mmol/L NaCl, 50 mmol/L Tris-HCl (pH 7.5), 1 mmol/L EDTA, 1% NP40, 0.1% SDS, and 0.5% sodium deoxycholate] supplemented with protease and phosphatase inhibitor cocktails.[2]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on Tris-Glycine gels and transferred to a PVDF membrane.[2]
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., total ubiquitin, p-PERK, p-eIF2α, ATF4, CHOP, cleaved PARP). Tubulin or GAPDH is used as a loading control.[3][12]
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot Experimental Workflow.
Cell Viability Assay
Objective: To determine the cytotoxic effects of TAK-243 on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).[9]
-
Drug Treatment: After 24 hours, cells are treated with a serial dilution of TAK-243 for 72 hours.[9]
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or alamarBlue™ Cell Viability Reagent (Thermo Fisher Scientific), which measure ATP levels or metabolic activity, respectively.[4][9]
-
Data Analysis: Luminescence or fluorescence is measured using a plate reader. IC50 or EC50 values are calculated by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of TAK-243 in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD-SCID) are used.[11]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flanks of the mice.[13]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and vehicle control groups. TAK-243 is administered via a specified route (e.g., intravenously, intraperitoneally, or subcutaneously) at a defined dose and schedule (e.g., 20 mg/kg, twice weekly).[9][11]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., Western blotting, immunohistochemistry).[1]
Conclusion
TAK-243 represents a promising therapeutic agent that targets a fundamental cellular process often dysregulated in cancer. Its mechanism of action, centered on the inhibition of the ubiquitin-activating enzyme UAE, leads to a cascade of events including proteotoxic stress, UPR activation, and impairment of DNA damage repair, ultimately resulting in cancer cell death. The preclinical data strongly support its continued investigation in clinical trials, both as a monotherapy and in combination with other anti-cancer agents.[1][6][8] This guide provides a foundational understanding for researchers and drug developers working to further elucidate the therapeutic potential of TAK-243.
References
- 1. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Discovery and Development of TAK-243 (MLN7243): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1][2] By forming a substrate-assisted covalent adduct with ubiquitin, TAK-243 prevents the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes, leading to a global disruption of protein ubiquitination.[3][4][5] This disruption of cellular protein homeostasis induces profound proteotoxic stress, triggers the unfolded protein response (UPR), impairs DNA damage repair pathways, and ultimately leads to cancer cell apoptosis.[1][3][6] Preclinical studies have demonstrated broad antitumor activity of TAK-243 across a range of hematological and solid tumor models, both as a monotherapy and in combination with other anticancer agents.[1][7][8] TAK-243 is currently being evaluated in clinical trials for various malignancies.[9][10][11] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental methodologies related to TAK-243.
Introduction: Targeting the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis through the degradation of misfolded, damaged, or short-lived regulatory proteins.[1] The therapeutic potential of targeting the UPS has been validated by the clinical success of proteasome inhibitors.[1] TAK-243 represents a novel therapeutic strategy by targeting the initial and rate-limiting step of the ubiquitination cascade, catalyzed by the ubiquitin-activating enzyme (UAE/UBA1).[1][2] Cancer cells, with their high rates of proliferation and protein turnover, are particularly dependent on a functional UPS, making them vulnerable to UAE inhibition.[12][13]
Mechanism of Action
TAK-243 is a mechanism-based inhibitor of UAE.[1] It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then non-covalently binds to the adenylation site of UAE, effectively trapping the enzyme in an inactive state.[4][5] This inhibition prevents the transfer of ubiquitin to E2 conjugating enzymes, leading to a global decrease in mono- and poly-ubiquitinated proteins.[14][15] The downstream consequences of UAE inhibition are multifaceted and include:
-
Induction of Proteotoxic Stress and the Unfolded Protein Response (UPR): The accumulation of undegraded proteins triggers the UPR, an endoplasmic reticulum (ER) stress response pathway.[3][6] This is evidenced by the increased phosphorylation of PERK and eIF2α, and elevated levels of CHOP, ATF4, and XBP1s.[15][16]
-
Impairment of DNA Damage Repair: Ubiquitination plays a crucial role in the DNA damage response (DDR). TAK-243 has been shown to inhibit DNA double-strand break repair by preventing the monoubiquitination of key mediators like PCNA and FANCD2.[8][15]
-
Cell Cycle Arrest and Apoptosis: Disruption of the UPS leads to the accumulation of cell cycle regulatory proteins and pro-apoptotic factors, resulting in cell cycle arrest and programmed cell death.[1][5] TAK-243 induces apoptosis through the cleavage of caspase-3 and PARP.[14][17]
-
Abrogation of NF-κB Signaling: The NF-κB pathway, which is critical for the survival of many cancer cells, is regulated by ubiquitination. TAK-243 can abrogate NF-κB pathway activation.[14][18]
Quantitative Data
Table 1: In Vitro Potency and Selectivity of TAK-243
| Target Enzyme/Assay | IC50 (nM) | Notes |
| Primary Target | ||
| UAE (UBA1) - UBCH10 E2 Thioester Assay | 1 ± 0.2 | Potent, mechanism-based inhibition.[14] |
| Selectivity against other E1-like Enzymes | ||
| Fat10-activating enzyme (UBA6) | 7 ± 3 | Shows activity against the other ubiquitin-activating E1 enzyme.[14][19] |
| NEDD8-activating enzyme (NAE) | 28 ± 11 | Weaker inhibition compared to UAE and UBA6.[14][19] |
| SUMO-activating enzyme (SAE) | 850 ± 180 | Demonstrates good selectivity over the SUMOylation pathway.[14][19] |
| ISG15-activating enzyme (UBA7) | 5,300 ± 2,100 | High degree of selectivity.[14][19] |
| Autophagy-activating enzyme (ATG7) | >10,000 | Minimal activity against the autophagy pathway.[14][19] |
| Cellular Activity (IC50) | ||
| Acute Myeloid Leukemia (AML) Cell Lines (OCI-AML2, TEX, U937, NB4) | 15 - 40 | 48-hour treatment.[15][16] |
| Primary AML Samples (n=18/21) | < 75 | 48-hour incubation, indicating activity in patient-derived cells.[15][16] |
| Multiple Myeloma Cell Lines (MM1.S, MOLP-8) | ~25 | 24-hour treatment.[17] |
| Primary Myeloma Patient Samples | 50 - 200 | 72-hour exposure.[6] |
| Small Cell Lung Cancer (SCLC) Cell Lines | Median: 15.8 (range: 10.2 - 367.3) | 6-day treatment.[20] |
Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |
| Acute Myeloid Leukemia (AML) | OCI-AML2 Subcutaneous | 20 mg/kg, s.c., twice weekly | Significantly delayed tumor growth (T/C = 0.02).[15][16] |
| Multiple Myeloma | MM1.S and MOLP-8 | 12.5 mg/kg or 25 mg/kg, IV, twice weekly for 2 weeks | Tumor growth inhibition of 60% and 73% at 14 days with the 12.5 mg/kg dose.[6] |
| Adrenocortical Carcinoma | H295R Subcutaneous | 20 mg/kg, i.p., for 29 days | Significantly inhibited tumor growth.[17][21] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Intracardiac | 25 mg/kg | Decreased metastatic burden.[22] |
Experimental Protocols
UAE (UBA1) Enzyme Inhibition Assay (UBCH10 E2 Thioester Assay)
This assay measures the ability of TAK-243 to inhibit the transfer of ubiquitin from UAE to the E2 enzyme UBCH10.
-
Materials: Recombinant human UAE (UBA1), ubiquitin, UBCH10, ATP, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), TAK-243, and a detection reagent for ubiquitin-E2 thioester formation (e.g., non-reducing SDS-PAGE followed by Western blot for ubiquitin or UBCH10).
-
Procedure:
-
Prepare a reaction mixture containing UAE, ubiquitin, and UBCH10 in the assay buffer.
-
Add varying concentrations of TAK-243 or DMSO vehicle control to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a non-reducing SDS-PAGE sample buffer.
-
Separate the reaction products by non-reducing SDS-PAGE to preserve the thioester bond.
-
Transfer the proteins to a membrane (e.g., PVDF) and perform a Western blot using an antibody against ubiquitin or UBCH10 to detect the formation of the UBCH10-ubiquitin thioester conjugate.
-
Quantify the band intensities to determine the extent of inhibition at each TAK-243 concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay assesses the cytotoxic effect of TAK-243 on cancer cell lines.
-
Materials: Cancer cell lines (e.g., HCT-116, WSU-DLCL2, OCI-AML2), appropriate cell culture medium and supplements, 96-well plates, TAK-243, and a cell viability reagent (e.g., CellTiter-Glo, MTT, or alamarBlue).[17][20][21]
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of TAK-243 or DMSO vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).[6][15]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate the percentage of viable cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis for Pharmacodynamic Markers
This method is used to detect changes in protein ubiquitination and downstream signaling pathways following TAK-243 treatment.
-
Materials: Cancer cell lines, cell culture reagents, TAK-243, RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies (e.g., against poly-ubiquitin, mono-ubiquitylated histone H2B, cleaved PARP, p-eIF2α, CHOP), and HRP-conjugated secondary antibodies.[14]
-
Procedure:
-
Culture cells and treat with various concentrations of TAK-243 or DMSO for different time points (e.g., 1, 2, 4, 8, 16, 24 hours).[14]
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the changes in the levels of the target proteins relative to a loading control (e.g., β-actin or tubulin).
-
In Vivo Xenograft Efficacy Study
This protocol outlines a typical study to evaluate the antitumor activity of TAK-243 in a mouse model.
-
Materials: Immunocompromised mice (e.g., SCID or NOD-SCID), cancer cell line for implantation (e.g., OCI-AML2), Matrigel (optional), TAK-243 formulation for in vivo administration, vehicle control, calipers for tumor measurement, and equipment for drug administration (e.g., syringes and needles).[15][17]
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 4 x 10^6 H295R cells in Matrigel) into the flank of the mice.[17]
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer TAK-243 (e.g., 20 mg/kg, subcutaneously, twice weekly) or vehicle control to the respective groups.[15][16]
-
Measure the tumor volume (e.g., using the formula: (length x width^2)/2) and body weight of the mice regularly.
-
Continue the treatment for a predetermined period (e.g., 3 weeks).[17]
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for ubiquitinated proteins).
-
Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C) to assess efficacy.
-
Mandatory Visualizations
Caption: Mechanism of action of TAK-243 leading to cancer cell apoptosis.
Caption: Preclinical evaluation workflow for TAK-243.
Caption: Logical progression of TAK-243's drug development.
Conclusion
TAK-243 is a promising novel anticancer agent that targets a critical node in the ubiquitin-proteasome system. Its unique mechanism of action, potent and selective inhibition of UAE, and broad preclinical activity provide a strong rationale for its continued clinical development. The data and protocols summarized in this guide offer a comprehensive resource for researchers and clinicians interested in the biology of the UPS and the therapeutic potential of UAE inhibition. Further investigation into biomarkers of response and resistance will be crucial for optimizing the clinical application of TAK-243 and improving outcomes for cancer patients.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abstract A164: The small molecule UAE inhibitor TAK-243 (MLN7243) prevents DNA damage repair and reduces cell viability/tumor growth when combined with radiation, carboplatin and docetaxel | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. Facebook [cancer.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A Phase 1, Open-Label, Multicenter, Dose Escalation Study to Assess the Safety and Tolerability of MLN7243, an Inhibitor of Ubiquitin-Activating Enzyme (UAE), in Adult Patients With Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. MLN7243 (TAK-243, AOB 87172) - Chemietek [chemietek.com]
- 14. selleckchem.com [selleckchem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. glpbio.com [glpbio.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 20. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genomic screening reveals ubiquitin-like modifier activating enzyme 1 as a potent and druggable target in c-MYC-high triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
TAK-243: A Technical Guide to Ubiquitin-Activating Enzyme (UAE) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-243 (formerly MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1. As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE initiates the cascade of ubiquitin conjugation that governs cellular protein homeostasis. By forming a substrate-assisted, covalent adduct with ubiquitin, TAK-243 effectively traps the enzyme, leading to a global shutdown of protein ubiquitination. This disruption of the UPS results in the accumulation of unfolded and misfolded proteins, inducing profound proteotoxic and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis in cancer cells. Preclinical studies have demonstrated TAK-243's broad antitumor activity across a range of hematological and solid tumor models. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and key experimental methodologies for studying TAK-243.
Mechanism of Action
TAK-243 is a mechanism-based inhibitor that targets the Ubiquitin-Activating Enzyme (UAE/UBA1), the principal E1 enzyme in the ubiquitin conjugation cascade. Its mechanism involves forming a TAK-243-ubiquitin adduct, which then binds to the E1 enzyme, preventing the transfer of ubiquitin to E2 enzymes. This action effectively halts the ubiquitination process, leading to a depletion of cellular ubiquitin conjugates.
The inhibition of UAE by TAK-243 disrupts multiple cellular processes that are dependent on protein ubiquitination. Key consequences include:
-
Proteotoxic Stress: The inability to tag proteins for degradation by the proteasome leads to the accumulation of misfolded and short-lived regulatory proteins. This accumulation induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.
-
Cell Cycle Arrest and Impaired DNA Damage Repair: The disruption of signaling events critical for cell cycle progression and the impairment of DNA damage repair pathways are direct consequences of UAE inhibition.
-
Apoptosis Induction: The culmination of proteotoxic stress, UPR activation, and cell cycle disruption leads to the induction of apoptosis, the programmed cell death of cancer cells.
Data Presentation
Table 1: In Vitro Activity of TAK-243 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | 15-40 | |
| TEX | Acute Myeloid Leukemia | 15-40 | |
| U937 | Acute Myeloid Leukemia | 15-40 | |
| NB4 | Acute Myeloid Leukemia | 15-40 | |
| MOLP-8 | Multiple Myeloma | ~25 | |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | |
| NCI-H196 | Small-Cell Lung Cancer | 367 | |
| CU-ACC1 | Adrenocortical Carcinoma | ~10-100 | |
| CU-ACC2 | Adrenocortical Carcinoma | ~10-100 | |
| NCI-H295R | Adrenocortical Carcinoma | >500 | |
| KB-3-1 | Epidermoid Carcinoma | 163 | |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | |
| HEK293/pcDNA3.1 | Embryonic Kidney | ~100-200 | |
| HEK293/ABCB1 | Embryonic Kidney | >1000 | |
| SW620 | Colorectal Adenocarcinoma | ~100-200 | |
| SW620/Ad300 (ABCB1-overexpressing) | Colorectal Adenocarcinoma | >2000 | |
| GBM Cell Lines (various) | Glioblastoma Multiforme | 15.64 - 396.3 | |
| Primary GBM Cells (various) | Glioblastoma Multiforme | 23.42 - 936.8 |
Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Adrenocortical Carcinoma | H295R | 10 and 20 mg/kg, intraperitoneally, twice weekly for 29 days | Significant reduction in tumor volume. | |
| Acute Myeloid Leukemia | OCI-AML2 (subcutaneous) | 20 mg/kg, subcutaneously, twice weekly | Significantly delayed tumor growth. | |
| Acute Myeloid Leukemia | Primary AML cells (intrafemoral) | 20 mg/kg, subcutaneously, twice weekly for 3 weeks | Reduced primary AML tumor burden. | |
| Diffuse Large B Cell Lymphoma | WSU-DLCL2 | Dosed intravenously on days 0, 3, 7, 10, 14, and 17 | Antitumor activity assessed by tumor volume over time. | |
| Colon Cancer | HCT-116 | Dosed intravenously on days 0, 3, 7, 10, 14, and 17 | Antitumor activity assessed by tumor volume over time. | |
| Non-Small Cell Lung Cancer | Primary PHTX-132Lu model | Dosed intravenously on days 0, 3, 7, 10, 14, and 17 | Antitumor activity assessed by tumor volume over time. | |
| Multiple Myeloma | MM1.S | Dosed intravenously on days 0, 3, 7, 10, 14, and 17 | Antitumor activity assessed by tumor volume over time. | |
| Small-Cell Lung Cancer | JHU-LX33 CN PDX | 20 mg/kg | Modest tumor growth inhibition. | |
| Small-Cell Lung Cancer | SCRX-Lu149 CN PDX | 20 mg/kg | Significant tumor growth inhibition. |
Experimental Protocols
Cell Viability Assays
-
Principle: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of TAK-243 on cancer cell lines.
-
Methodology Overview (CellTiter-Glo®):
-
Seed cancer cells in 96-well plates at a predetermined density and allow for overnight adherence.
-
Treat cells with a serial dilution of TAK-243 (e.g., 0-1000 nM) for a specified duration, typically 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50/EC50 value.
-
Western Blot Analysis of Ubiquitination
-
Principle: To qualitatively and quantitatively assess changes in total protein ubiquitination, specific ubiquitinated proteins, and markers of downstream signaling pathways following treatment with TAK-243.
-
Methodology Overview:
-
Treat cultured cells with various concentrations of TAK-243 for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against targets of interest (e.g., total ubiquitin, ubiquitinated histone H2B, cleaved PARP, etc.) overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Xenograft Tumor Models
-
Principle: To evaluate the in vivo antitumor efficacy of TAK-243 in a living organism.
-
Methodology Overview:
-
Prepare a suspension of cancer cells in an appropriate medium.
-
Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or NOD-SCID).
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer TAK-243 via a specified route (e.g., intravenous, intraperitoneal, or subcutaneous) at a predetermined dose and schedule.
-
Monitor tumor volume and animal body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for ubiquitinated proteins and apoptosis markers).
-
Mandatory Visualizations
Caption: TAK-243 Signaling Pathway
Caption: Experimental Workflow
Caption: Logical Relationship of Mechanism
An In-depth Technical Guide to the Cellular Effects of UBA1 Inhibition by TAK-243
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TAK-243 (MLN7243) is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS). By forming a covalent adduct with ubiquitin, TAK-243 effectively blocks the initial step of ubiquitination, leading to a cascade of cellular events that culminate in cancer cell death. This technical guide provides a comprehensive overview of the cellular effects of UBA1 inhibition by TAK-243, including its mechanism of action, impact on key signaling pathways, and detailed protocols for assessing its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics targeting the UPS.
Mechanism of Action
TAK-243 is a mechanism-based inhibitor of UBA1. It enters the cell and forms a stable, covalent adduct with ubiquitin in an ATP-dependent manner. This TAK-243-ubiquitin adduct then binds to the active site of UBA1, preventing the enzyme from activating and transferring ubiquitin to E2 conjugating enzymes.[1][2] This blockade of the initial step of the ubiquitination cascade leads to a global decrease in protein ubiquitination, disrupting cellular protein homeostasis and inducing proteotoxic stress.[2][3]
Core Cellular Effects of UBA1 Inhibition
The inhibition of UBA1 by TAK-243 triggers a series of profound cellular consequences, ultimately leading to apoptosis in cancer cells. These effects are multifaceted and interconnected, highlighting the central role of the ubiquitin-proteasome system in maintaining cellular health.
Inhibition of Protein Ubiquitination and Accumulation of Free Ubiquitin
The primary and most immediate effect of TAK-243 is the potent inhibition of protein ubiquitination. This leads to a rapid decrease in both mono- and poly-ubiquitinated proteins within the cell.[1] Concurrently, as ubiquitin is no longer being conjugated to substrate proteins, there is an accumulation of free ubiquitin.[1][4] This disruption of the ubiquitin cycle is a key initiating event in the cellular response to TAK-243.
Induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress
The accumulation of misfolded and unfolded proteins, which are normally targeted for degradation by the UPS, leads to significant stress on the endoplasmic reticulum (ER). This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring protein homeostasis.[1][5] TAK-243 has been shown to activate all three major branches of the UPR:
-
PERK (PKR-like ER kinase) Pathway: Activation of PERK leads to the phosphorylation of eIF2α, which attenuates global protein translation but selectively promotes the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4).[5][6][7] ATF4, in turn, upregulates the expression of pro-apoptotic proteins like CHOP (C/EBP homologous protein).[5][7]
-
IRE1 (Inositol-requiring enzyme 1) Pathway: IRE1 activation leads to the unconventional splicing of XBP1 mRNA, generating the active transcription factor XBP1s. XBP1s controls the expression of genes involved in ER-associated degradation (ERAD) and protein folding.[5][6]
-
ATF6 (Activating transcription factor 6) Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form, which then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.[6]
In cancer cells, sustained and unresolved UPR activation due to TAK-243 treatment ultimately shifts the cellular response from pro-survival to pro-apoptotic.
Cell Cycle Arrest
Inhibition of UBA1 disrupts the tightly regulated degradation of key cell cycle proteins, leading to cell cycle arrest, primarily at the G2/M phase.[1][8] This is due to the stabilization of proteins that control cell cycle checkpoints. The accumulation of cells in the G2/M phase prevents them from undergoing mitosis, ultimately contributing to the anti-proliferative effects of TAK-243.
DNA Damage
TAK-243 treatment has been shown to induce DNA damage.[5][8] The precise mechanisms are still under investigation but are thought to involve the impairment of DNA damage repair pathways that are dependent on ubiquitination.[3] The accumulation of DNA damage serves as an additional signal for the induction of apoptosis.
Induction of Apoptosis
The culmination of proteotoxic stress, unresolved UPR, cell cycle arrest, and DNA damage is the induction of apoptosis.[1][5][9] TAK-243 treatment leads to the activation of caspases, including caspase-3, -7, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[6][8]
Quantitative Data on TAK-243 Cellular Activity
The following tables summarize the in vitro cytotoxic activity of TAK-243 across a range of cancer cell lines.
Table 1: IC50/EC50 Values of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (nM) | Assay Duration (hours) | Reference |
| SCLC Lines | Small Cell Lung Cancer | Median: 15.8 (Range: 10.2-367.3) | 72 | [4] |
| NCI-H1184 | Small Cell Lung Cancer | 10 | 72 | [4] |
| NCI-H196 | Small Cell Lung Cancer | 367 | 72 | [4] |
| ACC Lines | Adrenocortical Carcinoma | 72 | [10] | |
| CU-ACC1 | Adrenocortical Carcinoma | ~50 | 72 | [10] |
| CU-ACC2 | Adrenocortical Carcinoma | ~20 | 72 | [10] |
| NCI-H295R | Adrenocortical Carcinoma | ~86 | 72 | [1] |
| GBM Lines | Glioblastoma | 15.64 - 396.3 | 72 | [9] |
| Myeloma Lines | Multiple Myeloma | 50 - 200 | 72 | [8] |
| AML Lines | Acute Myeloid Leukemia | 15 - 40 | 48 | [11] |
| Colon Lines | Colon Carcinoma | |||
| KB-3-1 | Colon Carcinoma | 163 | Not Specified | [12] |
| KB-C2 (ABCB1+) | Colon Carcinoma (Resistant) | 6096 | Not Specified | [12] |
Table 2: Effects of TAK-243 on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | Effect on Cell Cycle | Apoptosis Induction (Markers) | Reference |
| MiaPaCa-2 | 300 nM TAK-243 (24h) | Accumulation in S and G2/M phases | Increased cleaved caspase-3 | [3] |
| CU-ACC1/2 | 100 nM TAK-243 | Accumulation in G2/M | Increased PARP cleavage | [10] |
| DLBCL lines | 30-180 nM TAK-243 (24h) | Not specified | Dose-dependent increase in Annexin V positive cells | [13] |
| MM1.S | Varied concentrations TAK-243 | Not specified | Increased cleaved caspase-3, -7, -8, -9; increased Annexin V | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular effects of TAK-243.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
TAK-243
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of TAK-243 in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Treat the cells with various concentrations of TAK-243 and the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of TAK-243 and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol is for the detection of changes in protein ubiquitination, UPR markers, and apoptosis markers following TAK-243 treatment.
Materials:
-
Cancer cell lines
-
TAK-243
-
DMSO
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ubiquitin, anti-UBA1, anti-p-PERK, anti-p-IRE1α, anti-ATF4, anti-CHOP, anti-cleaved PARP, anti-c-Myc, anti-p53, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with TAK-243 or DMSO for the desired time points.
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the appropriate dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
TAK-243
-
DMSO
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with TAK-243 or DMSO for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
TAK-243
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with TAK-243 or DMSO for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate gating to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Conclusion
TAK-243, as a potent and selective inhibitor of UBA1, represents a promising therapeutic strategy for a variety of cancers. Its mechanism of action, centered on the disruption of the ubiquitin-proteasome system, leads to a cascade of cellular events including proteotoxic stress, UPR activation, cell cycle arrest, and ultimately apoptosis. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the cellular effects of UBA1 inhibition and to explore the full therapeutic potential of TAK-243 in preclinical and clinical settings. The ongoing clinical trials will continue to shed light on the efficacy and safety of this novel anti-cancer agent.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.in]
- 2. Co-IP and ubiquitination assay [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ch.promega.com [ch.promega.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. promega.com [promega.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
TAK-243's Induction of the Endoplasmic Reticulum Stress Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, a first-in-class small molecule inhibitor, targets the Ubiquitin-Activating Enzyme (UAE or UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1][2] By forming a covalent adduct with ubiquitin, TAK-243 effectively blocks the entire ubiquitin cascade, leading to the accumulation of polyubiquitinated proteins.[3][4] This disruption of protein homeostasis induces significant proteotoxic stress, primarily manifesting as Endoplasmic Reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[1][5] This guide provides an in-depth technical overview of the TAK-243-induced ER stress pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks.
Core Mechanism of Action
TAK-243's primary mechanism involves the inhibition of UBA1, which is crucial for the initial step of ubiquitin activation.[2] This inhibition leads to a cellular state where proteins destined for degradation via the proteasome accumulate, triggering the UPR. The UPR is a tripartite signaling network originating from the ER, orchestrated by three sensor proteins: PERK, IRE1α, and ATF6.[1][5] Activation of these pathways aims to restore ER homeostasis but can pivot to induce apoptosis if the stress is prolonged or severe.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of TAK-243 and its impact on the expression of key ER stress markers in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Duration |
| MM1.S | Multiple Myeloma | ~50 | Not Specified |
| U266 | Multiple Myeloma | ~200 | Not Specified |
| SU-DHL4 | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified |
| SU-DHL10 | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified |
| CU-ACC1 | Adrenocortical Carcinoma | 25 | 72 hours |
| CU-ACC2 | Adrenocortical Carcinoma | 50 | 72 hours |
| NCI-H295R | Adrenocortical Carcinoma | >1000 | 72 hours |
| SW-13 | Adrenocortical Carcinoma | 100 | 72 hours |
| U251 | Glioblastoma | 15.64 - 396.3 | 72 hours |
| LN229 | Glioblastoma | 15.64 - 396.3 | 72 hours |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | 3 days |
| NCI-H196 | Small-Cell Lung Cancer | 367 | 3 days |
| BT-549 | Triple-Negative Breast Cancer | Not Specified | Not Specified |
| CAL-51 | Triple-Negative Breast Cancer | Not Specified | Not Specified |
Table 2: Quantitative Changes in ER Stress Marker Expression Following TAK-243 Treatment
| Cell Line | Protein Marker | Fold Change (approx.) | Treatment Conditions |
| BT-549 | NOXA | 12.5-fold increase | 1µM TAK-243 for 24 hours |
| CAL-51 | NOXA | 18.4-fold increase | 1µM TAK-243 for 24 hours |
| HCE-T (normal tissue-derived) | NOXA | 2-fold increase | 1µM TAK-243 for 24 hours |
| Human Islets | GRP78 | 1.47-fold increase | High Glucose |
| Human Islets | sXBP1 (mRNA) | 2.06-fold increase | High Glucose |
| Human Islets | ATF4 (mRNA) | 1.93-fold increase | High Glucose |
Signaling Pathways
The inhibition of UBA1 by TAK-243 leads to the accumulation of unfolded and misfolded proteins in the ER, which in turn activates the three branches of the UPR.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of TAK-243 on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
TAK-243 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of TAK-243 in complete culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of ER Stress Markers
This protocol is for detecting the expression levels of key ER stress proteins.
Materials:
-
Cell lysates from TAK-243 treated and control cells
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-IRE1α, anti-ATF6, anti-β-actin). Specific antibody details are in Table 3.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Table 3: Recommended Antibodies for Western Blotting
| Target Protein | Host Species | Dilution | Supplier (Cat. No.) |
| GRP78/BiP | Rabbit | 1:1000 | Novus Biologicals (NBP1-06277SS) |
| p-PERK (Thr980) | Rabbit | 1:1000 | Cell Signaling Technology (#3179) |
| PERK | Rabbit | 1:1000 | Cell Signaling Technology (#5683) |
| p-eIF2α (Ser51) | Rabbit | 1:1000 | Cell Signaling Technology (#3597) |
| eIF2α | Rabbit | 1:1000 | Cell Signaling Technology (#9722) |
| ATF4 | Rabbit | 1:1000 | Cell Signaling Technology (#11815) |
| CHOP | Mouse | 1:1000 | Cell Signaling Technology (#2895) |
| IRE1α | Rabbit | 1:1000 | Cell Signaling Technology (#3294) |
| p-IRE1α (Ser724) | Rabbit | 1:1000 | Novus Biologicals (NB100-2323SS) |
| ATF6 | Rabbit | 1:500-1:1000 | iReal Biotechnology (IR132-533) |
| β-Actin | Mouse | 1:5000 | Sigma-Aldrich (A5441) |
Immunoprecipitation of Polyubiquitinated Proteins
This protocol is for the enrichment of polyubiquitinated proteins from cell lysates.
Materials:
-
Cell lysates from TAK-243 treated and control cells
-
Denaturing Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 5 mM EDTA) with 10 mM N-ethylmaleimide (NEM) and protease inhibitors.
-
Dilution Buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with NEM and protease inhibitors.
-
Anti-polyubiquitin antibody (e.g., clone FK2) or Tandem Ubiquitin Binding Entities (TUBEs).
-
Protein A/G magnetic beads.
-
Wash Buffer (0.1% Triton X-100 in PBS).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Lyse cells in Denaturing Lysis Buffer and boil for 10 minutes to denature proteins and inactivate deubiquitinases (DUBs).
-
Dilute the lysate 10-fold with Dilution Buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-polyubiquitin antibody or TUBEs overnight at 4°C.
-
Add Protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-ubiquitinated protein complexes.
-
Wash the beads three times with Wash Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Elution Buffer.
-
Analyze the eluate by Western blotting with antibodies against specific proteins of interest.
Conclusion
TAK-243 represents a potent therapeutic strategy that exploits the reliance of cancer cells on the ubiquitin-proteasome system. Its mechanism of action, centered on the induction of overwhelming ER stress, provides a clear rationale for its anti-neoplastic activity. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the intricate cellular responses to UBA1 inhibition and for those involved in the continued development of this and similar therapeutic agents. Further investigation into the nuanced interplay between the UPR branches and downstream apoptotic pathways will continue to illuminate the full potential of targeting the apex of the ubiquitin cascade in cancer therapy.
References
- 1. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
TAK-243: A Technical Overview of Preclinical Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2] As the primary E1 enzyme in the ubiquitin conjugation cascade, UBA1 plays a critical role in regulating protein ubiquitination and subsequent degradation by the proteasome.[1][3] Its inhibition represents a novel therapeutic strategy in oncology. Preclinical studies have demonstrated that TAK-243 exhibits broad antitumor activity across a range of hematological and solid tumor models.[4][5] This document provides an in-depth technical guide on the preclinical antitumor activity of TAK-243, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
TAK-243 functions as a mechanism-based inhibitor of UBA1.[3][6] It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then non-covalently binds to the adenylation site of UBA1, trapping the enzyme in an inactive state. This action prevents the transfer of ubiquitin to E2 conjugating enzymes, thereby globally disrupting protein ubiquitination.[4][5] The downstream consequences of UBA1 inhibition are profound and multifaceted, leading to:
-
Proteotoxic Stress: The accumulation of ubiquitinated proteins induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4][7]
-
Cell Cycle Arrest: Disruption of ubiquitin signaling impairs cell cycle progression.[3][7]
-
Impaired DNA Damage Repair: The DNA damage response, which is heavily reliant on ubiquitination, is compromised.[3][8]
-
Apoptosis: The culmination of these cellular stresses leads to programmed cell death.[4][7]
TAK-243 demonstrates selectivity for UBA1 over other E1 enzymes like UBA6, NAE, SAE, and ATG7.[6]
In Vitro Antitumor Activity
TAK-243 has demonstrated potent cytotoxic activity across a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various preclinical studies are summarized below.
Table 1: In Vitro Activity of TAK-243 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | 23 | [9] |
| TEX | Acute Myeloid Leukemia | 15-40 | [9] |
| U937 | Acute Myeloid Leukemia | 15-40 | [9] |
| NB4 | Acute Myeloid Leukemia | 15-40 | [9] |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | [8] |
| NCI-H196 | Small-Cell Lung Cancer | 367 | [8] |
| MM1.S | Multiple Myeloma | Not specified | [10] |
| MOLP-8 | Multiple Myeloma | Not specified | [10] |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | Not specified | [7] |
| H295R | Adrenocortical Carcinoma | Not specified | [4] |
| CU-ACC1 | Adrenocortical Carcinoma | Not specified | [4] |
Note: IC50/EC50 values can vary based on experimental conditions such as assay type and duration of drug exposure.
In Vivo Antitumor Efficacy
The antitumor activity of TAK-243 has been confirmed in various xenograft models of human cancers.
Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Acute Myeloid Leukemia | OCI-AML2 subcutaneous xenograft | 20 mg/kg, twice weekly | Significant delay in tumor growth (T/C = 0.02) | [2][9] |
| Diffuse Large B-cell Lymphoma | OCI-LY3 xenograft | 10 and 20 mg/kg, twice weekly | Delayed tumor growth | [7] |
| Adrenocortical Carcinoma | H295R xenograft | 20 mg/kg | Significant tumor growth inhibition | [5] |
| Multiple Myeloma | MM1.S and MOLP-8 xenografts | 12.5 mg/kg twice weekly or 25 mg/kg once weekly | Tumor growth inhibition | [10] |
T/C: Treatment/Control ratio, a measure of antitumor efficacy.
Combination Therapies and Resistance Mechanisms
Combination Strategies
Preclinical studies have explored the synergistic potential of TAK-243 with other anticancer agents. In adrenocortical carcinoma (ACC) models, TAK-243 showed synergistic or additive effects when combined with mitotane, etoposide, and cisplatin.[4][11] Furthermore, strong synergy was observed with BCL2 inhibitors like venetoclax and navitoclax in ACC preclinical models.[4][5] In multiple myeloma, TAK-243 demonstrated synergy with doxorubicin, melphalan, and panobinostat.[10]
Mechanisms of Resistance
Two primary mechanisms of resistance to TAK-243 have been identified in preclinical models:
-
Drug Efflux: The multidrug resistance protein 1 (MDR1 or ABCB1) can actively transport TAK-243 out of cancer cells, thereby reducing its intracellular concentration and cytotoxic effect.[4][12][13]
-
UBA1 Mutations: Acquired missense mutations in the adenylation domain of UBA1 can reduce the binding of TAK-243 to its target, leading to drug resistance.[2][9][14]
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of TAK-243 or vehicle control for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control. IC50/EC50 values are calculated using non-linear regression analysis.
Western Blotting for Pharmacodynamic Markers
-
Cell Lysis: Cells treated with TAK-243 or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., ubiquitinated proteins, cleaved caspase-3, UPR markers).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: A specified number of human cancer cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or NOD-SCID).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. TAK-243 is administered via a specified route (e.g., subcutaneous injection) and schedule.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are also monitored as indicators of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of pharmacodynamic markers by western blotting or immunohistochemistry to confirm target engagement.[5][7]
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 13. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of TAK-243 on Protein Ubiquitination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as Ubiquitin-like Modifier Activating Enzyme 1 (UBA1).[1] As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE initiates the ubiquitination cascade, a pivotal process that governs protein homeostasis and a multitude of cellular signaling pathways. The dysregulation of the UPS is a well-established hallmark of various malignancies, rendering it a compelling target for therapeutic intervention. TAK-243 has demonstrated robust anti-tumor activity in a broad spectrum of preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the core mechanism of TAK-243, its impact on protein ubiquitination, and detailed methodologies for its investigation.
Core Mechanism of Action
TAK-243 is a mechanism-based inhibitor that functions through substrate-assisted inhibition. The process begins with the ATP-dependent formation of a covalent adduct between TAK-243 and ubiquitin. This TAK-243-ubiquitin adduct then mimics the natural ubiquitin-adenylate intermediate. By binding tightly to the adenylation site of UAE, the adduct effectively prevents the enzyme from processing subsequent ubiquitin molecules. This action halts the entire ubiquitination cascade at its initial step.[2][3]
The inhibition of UAE by TAK-243 leads to a rapid and global depletion of ubiquitin conjugates, which in turn results in the accumulation of unmodified substrate proteins. This disruption of protein homeostasis induces significant proteotoxic stress and triggers several critical downstream cellular responses, including:
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded and unfolded proteins within the ER activates the UPR. Prolonged and unresolved ER stress ultimately leads to the induction of apoptosis.[4][5]
-
Cell Cycle Arrest: The timely degradation of key cell cycle regulatory proteins, such as cyclins, is dependent on ubiquitination. Inhibition of this process by TAK-243 disrupts the normal cell cycle progression, leading to arrest.[6]
-
Impairment of DNA Damage Repair: Many proteins involved in DNA damage response and repair pathways are regulated by ubiquitination. TAK-243-mediated inhibition of their ubiquitination sensitizes cancer cells to DNA-damaging agents.[3]
-
Abrogation of NF-κB Signaling: The pro-survival NF-κB signaling pathway, which is constitutively active in many cancers, is dependent on ubiquitination for its activation. TAK-243 treatment effectively abrogates this signaling cascade.[5]
Quantitative Data: In Vitro Cytotoxicity of TAK-243
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of TAK-243 in various cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM1.S | Multiple Myeloma | 25 | [4] |
| U266 | Multiple Myeloma | 250 | [4] |
| RPMI 8226 | Multiple Myeloma | >1000 | [4] |
| KAS-6/1 V10R | Multiple Myeloma (Bortezomib-resistant) | N/A | [4] |
| HCT-116 | Colorectal Carcinoma | N/A | |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | N/A |
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | [3] |
| NCI-H196 | Small-Cell Lung Cancer | 367 | [3] |
| SCLC (median of 26 cell lines) | Small-Cell Lung Cancer | 15.8 | [3] |
Experimental Protocols
Western Blot Analysis of Protein Ubiquitination
Principle: This protocol is designed to detect changes in the levels of total ubiquitin conjugates, specific ubiquitinated proteins, and markers of downstream signaling pathways (e.g., ER stress, apoptosis) following treatment with TAK-243.[2][4][5][6]
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of TAK-243 concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in radioimmunoprecipitation (RIPA) buffer [20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM NaF, 1 mM sodium phosphate, 1 mM NaVO3, 1 mM EDTA, and 1 mM EGTA] supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.[5]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and typical dilutions include:
-
Anti-Ubiquitin (P4D1): 1:1000
-
Anti-Ubiquityl-Histone H2B: 1:1000
-
Anti-PARP: 1:1000
-
Anti-Cleaved Caspase-3: 1:1000
-
Anti-PERK: 1:1000
-
Anti-p-eIF2α: 1:1000
-
Anti-ATF4: 1:1000
-
Anti-CHOP: 1:1000
-
Anti-β-actin (loading control): 1:5000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Cell Viability Assays (MTT and CellTiter-Glo®)
Principle: To determine the cytotoxic effects of TAK-243 and calculate the IC50 or EC50 values. The MTT assay measures metabolic activity via the reduction of a tetrazolium salt, while the CellTiter-Glo® assay quantifies ATP levels as an indicator of cell viability.[7][8][9][10][11][12]
Methodology (General):
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of TAK-243 (e.g., 0.1 nM to 10 µM) in culture medium. Include a vehicle control (DMSO).
-
Incubate the plates for a specified duration (typically 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Following the 72-hour incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol: [9][10][11][12]
-
After the 72-hour incubation, equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
Caspase Activity Assay
Principle: To quantify the activity of executioner caspases (e.g., caspase-3/7) as a measure of apoptosis induction by TAK-243. The assay utilizes a fluorogenic substrate that is cleaved by active caspases to produce a fluorescent signal.[13][14][15]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with TAK-243 as described for the Western blot protocol.
-
Harvest and lyse the cells according to the caspase activity assay kit manufacturer's protocol. Typically, this involves a specific lysis buffer provided in the kit.
-
-
Assay Procedure:
-
Add an equal amount of protein lysate from each sample to a 96-well black plate.
-
Prepare the reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC).
-
The fluorescence intensity is proportional to the caspase activity in the sample.
-
Visualizations
Signaling Pathways
Caption: Mechanism of TAK-243 and its downstream cellular effects.
Experimental Workflows
Caption: Western Blot workflow for analyzing protein ubiquitination.
Caption: Workflow for cell viability assays (MTT and CellTiter-Glo®).
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. OUH - Protocols [ous-research.no]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. ulab360.com [ulab360.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on TAK-243: A Novel Cancer Therapeutic Targeting Ubiquitin-Activating Enzyme
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TAK-243 (also known as MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS). By forming a covalent adduct with ubiquitin, TAK-243 effectively blocks the entire ubiquitin conjugation cascade. This disruption of protein ubiquitination leads to the accumulation of unfolded and misfolded proteins, inducing profound proteotoxic stress through the Unfolded Protein Response (UPR), impairing DNA damage repair, and ultimately triggering apoptosis in cancer cells. Preclinical studies across a range of hematologic and solid tumors have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other agents. This document provides a comprehensive overview of the foundational research on TAK-243, detailing its mechanism of action, key quantitative data from preclinical studies, and the experimental protocols used to generate these findings.
Mechanism of Action
TAK-243 functions as a mechanism-based inhibitor of UBA1. The process begins with TAK-243 binding to free ubiquitin, forming a TAK-243-ubiquitin adduct.[1] This adduct then mimics the ubiquitin-adenylate intermediate, effectively trapping the UBA1 enzyme and preventing it from transferring ubiquitin to E2 conjugating enzymes. This action halts the downstream cascade of both mono- and poly-ubiquitination of substrate proteins.[2][3]
The primary consequences of UBA1 inhibition by TAK-243 in cancer cells are:
-
Induction of Proteotoxic Stress : The inhibition of the UPS prevents the degradation of misfolded and short-lived regulatory proteins, leading to their accumulation.[2][3] This overload triggers the Unfolded Protein Response (UPR), a state of significant endoplasmic reticulum (ER) stress.[1][4][5]
-
Impairment of DNA Damage Repair : Key mediators in DNA repair pathways, such as PCNA and FANCD2, require mono-ubiquitination for their function. TAK-243 blocks these essential modifications, thereby inhibiting DNA damage repair and enhancing the efficacy of DNA-damaging agents.[3][6]
-
Cell Cycle Arrest and Apoptosis : The disruption of protein homeostasis and signaling pathways ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[7]
-
Abrogation of NF-κB Pathway : The NF-κB signaling pathway, crucial for the survival of many cancer cells, is dependent on ubiquitination. TAK-243 has been shown to abrogate its activation.[2][4]
The following diagram illustrates the core mechanism of action of TAK-243.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
TAK-243: A Potent UBA1 Inhibitor for In Vitro Cell Viability Assessment
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with TAK-243, a potent and specific inhibitor of the Ubiquitin-Activating Enzyme (UAE/UBA1). TAK-243 has demonstrated significant anti-tumor activity across a range of hematological and solid tumor models.[1] This protocol outlines the necessary steps for preparing TAK-243, culturing cells, performing cell viability assays (specifically the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT assay), and analyzing the resulting data. The provided information is intended to guide researchers in accurately determining the cytotoxic effects of TAK-243 on various cancer cell lines.
Introduction
TAK-243 is a first-in-class, mechanism-based small molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1] UBA1 is the principal E1 enzyme in the ubiquitin-proteasome system (UPS), which is critical for regulating protein turnover and maintaining cellular homeostasis. By inhibiting UBA1, TAK-243 disrupts the ubiquitination cascade, leading to an accumulation of unfolded or misfolded proteins. This triggers proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[2] Given its targeted mechanism of action, TAK-243 is a promising therapeutic agent currently under investigation in clinical trials for various malignancies.
Accurate and reproducible in vitro cell viability assays are essential for characterizing the anti-cancer activity of compounds like TAK-243. These assays allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are crucial for dose-response studies and for understanding the sensitivity of different cancer cell types to the drug.
Mechanism of Action of TAK-243
TAK-243 exerts its cytotoxic effects by forming a covalent adduct with ubiquitin, which then inhibits the UBA1 enzyme. This inhibition prevents the transfer of ubiquitin to E2 conjugating enzymes, thereby blocking the entire ubiquitination process. The downstream consequences of UBA1 inhibition are multifaceted and include:
-
Induction of Proteotoxic Stress: The inability to tag proteins for degradation by the proteasome leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress.
-
Cell Cycle Arrest: Disruption of the UPS can interfere with the degradation of key cell cycle regulatory proteins, leading to cell cycle arrest.
-
Apoptosis Induction: The culmination of cellular stress and dysregulation of signaling pathways ultimately triggers programmed cell death, or apoptosis.
The signaling pathway affected by TAK-243 is depicted in the following diagram:
Data Presentation: In Vitro Efficacy of TAK-243
The following tables summarize the reported IC50 and EC50 values of TAK-243 in various cancer cell lines.
Table 1: IC50 Values of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Used |
| KB-3-1 | Epidermoid Carcinoma | 163 | MTT |
| KB-C2 | Epidermoid Carcinoma (ABCB1-overexpressing) | 6096 | MTT |
| SW620 | Colorectal Cancer | 70 | MTT |
| SW620/Ad300 | Colorectal Cancer (ABCB1-overexpressing) | 1991 | MTT |
| HEK293/pcDNA3.1 | Embryonic Kidney | 42 | MTT |
| HEK293/ABCB1 | Embryonic Kidney (ABCB1-overexpressing) | 441 | MTT |
| CU-ACC1 | Adrenocortical Carcinoma | 25.4 | CellTiter-Glo |
| CU-ACC2 | Adrenocortical Carcinoma | 33.7 | CellTiter-Glo |
| NCI-H295R | Adrenocortical Carcinoma | 179.2 | CellTiter-Glo |
Data sourced from multiple studies.[2][3][4]
Table 2: EC50 Values of TAK-243 in Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | EC50 (nM) |
| NCI-H1184 | 10 |
| NCI-H196 | 367 |
| Median | 15.8 |
EC50 values were determined after 3 days of treatment using a cell viability assay.[5]
Experimental Protocols
This section provides detailed protocols for two common cell viability assays used to assess the efficacy of TAK-243: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT assay.
Experimental Workflow
The general workflow for assessing the in vitro efficacy of TAK-243 is as follows:
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[6][7]
Materials:
-
TAK-243 (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
TAK-243 Preparation and Treatment:
-
Prepare a serial dilution of TAK-243 in complete culture medium. A common starting concentration for the highest dose is 1 µM, followed by 10-fold serial dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the prepared TAK-243 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer plate reader. An integration time of 0.25-1 second per well is recommended.[9]
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism reduce MTT to a purple formazan product.[10]
Materials:
-
TAK-243 (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Clear, flat-bottomed 96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 0.01 M HCl in anhydrous isopropanol or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[11]
-
Spectrophotometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a clear, flat-bottomed 96-well plate at a density of 5,000-15,000 cells per well in 100 µL of complete culture medium. Optimal seeding density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
TAK-243 Preparation and Treatment:
-
Prepare serial dilutions of TAK-243 in complete culture medium as described in the CellTiter-Glo® protocol.
-
Add 100 µL of the TAK-243 dilutions to the respective wells, including vehicle controls.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[11]
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]
-
Wrap the plate in foil and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a spectrophotometer plate reader. A reference wavelength of 620 nm can also be used.[11]
-
Data Analysis
The data obtained from the cell viability assays can be used to generate dose-response curves and calculate IC50 or EC50 values.
-
Normalization: The raw data (luminescence or absorbance) should be normalized to the vehicle-treated control wells, which are set to 100% viability.
-
Dose-Response Curve: Plot the normalized cell viability against the logarithm of the TAK-243 concentration.
-
IC50/EC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 or EC50 value, which is the concentration of TAK-243 that causes a 50% reduction in cell viability.
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the in vitro efficacy of TAK-243. By carefully following these procedures, researchers can obtain reliable and reproducible data on the cytotoxic effects of this promising UBA1 inhibitor in various cancer cell lines. This information is critical for advancing our understanding of TAK-243's anti-cancer properties and for its continued development as a potential therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ch.promega.com [ch.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. promega.com [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of TAK-243 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of TAK-243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE/UBA1), in preclinical xenograft mouse models. The following sections detail the mechanism of action, key experimental protocols, and expected outcomes based on available literature.
Introduction to TAK-243
TAK-243, also known as MLN7243, is a potent and specific small-molecule inhibitor of the primary mammalian E1 enzyme, UAE, which is responsible for initiating the ubiquitination cascade.[1] By forming a TAK-243-ubiquitin adduct, the drug blocks the activation of E1 enzymes, leading to a halt in protein ubiquitination and subsequent degradation by the proteasome.[2][3] This disruption of protein homeostasis results in the accumulation of unfolded and misfolded proteins, inducing proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[2][4] TAK-243 has demonstrated broad antitumor activity in various preclinical models of both solid and hematological tumors.[5]
Mechanism of Action Signaling Pathway
The primary mechanism of TAK-243 involves the inhibition of the ubiquitin-proteasome system (UPS). This pathway is critical for maintaining cellular protein homeostasis. The inhibition of UAE by TAK-243 sets off a cascade of cellular events culminating in apoptotic cell death.
Caption: Mechanism of action of TAK-243, inhibiting the E1 ubiquitin-activating enzyme.
Experimental Protocols
Xenograft Mouse Model Establishment
A standard protocol for establishing xenograft mouse models is crucial for the successful evaluation of TAK-243. The following is a generalized protocol that can be adapted for specific cell lines.
-
Cell Culture : Culture human cancer cell lines (e.g., HCT-116 for colon cancer, WSU-DLCL2 for diffuse large B-cell lymphoma) in the recommended medium supplemented with fetal bovine serum at 37°C in a 5% CO2 incubator.[5]
-
Cell Preparation for Injection :
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[6] To enhance tumor take rate, cells can be resuspended in a mixture of medium and Matrigel.
-
-
Tumor Cell Implantation :
-
Treatment Initiation : Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
TAK-243 Administration and Dosing
The administration route and dosing schedule are critical for achieving therapeutic efficacy and minimizing toxicity.
-
Formulation : TAK-243 can be formulated in a vehicle such as 10% 2-hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water.[7]
-
Administration Routes : Intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) routes have been successfully used.[7][8]
-
Dosing Schedule : A common dosing schedule is twice weekly (biweekly).[7][8]
Monitoring and Endpoint Analysis
-
Tumor Growth : Measure tumor volume regularly (e.g., twice a week) with calipers.
-
Body Weight : Monitor the body weight of the mice as an indicator of toxicity.[8]
-
Pharmacodynamic (PD) Analysis :
-
Collect tumor tissue at various time points after the last dose.
-
Assess for the presence of the TAK-243-ubiquitin adduct.[9]
-
Measure the levels of total cellular ubiquitin conjugates (e.g., using FK2 antibody) and monoubiquitylated histone H2B by immunohistochemistry (IHC) or Western blot.[8][9]
-
Evaluate apoptosis by staining for cleaved caspase-3.[9][10]
-
-
Efficacy Endpoint : The study can be concluded when tumors in the control group reach a specific size, or at a predetermined time point. Tumor growth inhibition (TGI) can be calculated.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a xenograft study involving TAK-243.
Caption: A typical experimental workflow for a TAK-243 xenograft study.
Quantitative Data Summary
The following tables summarize the dosing regimens and anti-tumor activity of TAK-243 in various xenograft models as reported in the literature.
Table 1: TAK-243 Dosing Regimens in Xenograft Models
| Tumor Type | Cell Line/PDX | Mouse Strain | Dose | Route | Schedule | Vehicle | Reference |
| Adrenocortical Carcinoma | H295R | Not Specified | 10 & 20 mg/kg | i.p. | Twice weekly | Not Specified | [8] |
| Small-Cell Lung Cancer | PDX | NSG | 20 mg/kg | i.v. | Twice weekly for 3 weeks | 10% HPBCD in sterile water | [7] |
| Diffuse Large B-cell Lymphoma | WSU-DLCL2 | Not Specified | Not Specified | i.v. | Biweekly | Not Specified | [11] |
| Colon Cancer | HCT-116 | Not Specified | Not Specified | i.v. | Biweekly | Not Specified | [11] |
| Non-Small Cell Lung Cancer | PHTX-132Lu | Not Specified | 25 mg/kg | i.v. | Single dose for PD | Not Specified | [9] |
| Multiple Myeloma | MM1.S | Not Specified | Not Specified | i.v. | Biweekly | Not Specified | [11] |
| Triple Negative Breast Cancer | PDX | NSG | 25 mg/kg | Not Specified | Not Specified | Not Specified | [12] |
Table 2: Anti-Tumor Activity and Pharmacodynamic Effects of TAK-243
| Tumor Type | Model | Key Findings | Pharmacodynamic Markers | Reference |
| Adrenocortical Carcinoma | H295R Xenograft | Significant tumor growth inhibition at 20 mg/kg. | Decreased ubiquitylated proteins, increased cleaved caspase-3. | [8] |
| Small-Cell Lung Cancer | PDX Models | Combination with olaparib showed significant tumor growth inhibition. | Not Specified | [7] |
| Various Cancers | Multiple Xenografts | Demonstrated anti-tumor activity. | Not Specified | [1] |
| Lymphoma & NSCLC | WSU-DLCL2 & PHTX-132Lu | Formation of TAK-243-ubiquitin adduct, decrease in ubiquitin conjugates and H2BUb, increase in cleaved caspase-3. | TAK-243-ubiquitin adduct, FK2, H2BUb, cleaved caspase-3. | [9] |
Combination Therapies
TAK-243 has shown synergistic or additive effects when combined with other anti-cancer agents. For instance, in adrenocortical carcinoma models, it has shown synergy with BCL2 inhibitors like Venetoclax and additive effects with mitotane, etoposide, and cisplatin.[2][4] In small-cell lung cancer models, combining TAK-243 with the PARP inhibitor olaparib resulted in significant tumor growth inhibition.[7] Furthermore, synergistic and additive anti-tumor benefits have been observed in vivo when TAK-243 is combined with carboplatin and docetaxel.[13]
Conclusion
TAK-243 is a promising therapeutic agent that effectively targets the ubiquitin-proteasome system. Its application in xenograft mouse models has consistently demonstrated anti-tumor efficacy across a range of cancer types. The protocols and data presented here provide a solid foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of TAK-243, both as a monotherapy and in combination with other treatments. Careful consideration of the tumor model, dosing regimen, and pharmacodynamic endpoints will be crucial for the successful translation of these preclinical findings.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
Detecting Global Ubiquitination Changes Following TAK-243 Treatment: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAK-243, also known as MLN7243, is a potent and specific small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), the primary E1 enzyme in the ubiquitin-proteasome system (UPS).[1][2] By forming a covalent adduct with ubiquitin, TAK-243 effectively blocks the initial step of the ubiquitination cascade.[3][4] This inhibition leads to a global decrease in protein ubiquitination, causing an accumulation of unfolded or misfolded proteins, induction of proteotoxic stress, and ultimately, apoptosis in cancer cells.[3][5][6] This application note provides a detailed protocol for utilizing Western blotting to detect and semi-quantify the changes in global protein ubiquitination in response to TAK-243 treatment.
Principle
The protocol outlined below enables the detection of global changes in protein ubiquitination by leveraging the ability of Western blotting to separate proteins by molecular weight. Following treatment with TAK-243, a decrease in the high-molecular-weight smear of polyubiquitinated proteins is expected, accompanied by an increase in the band corresponding to free, unconjugated ubiquitin.[3][7]
Data Presentation
The expected outcomes of the Western blot analysis following TAK-243 treatment can be summarized in the following table. The data represents a semi-quantitative analysis based on the intensity of the Western blot signal.
| Treatment | Polyubiquitin Smear (High MW) | Free Ubiquitin (approx. 8.5 kDa) | Target Protein of Interest | Loading Control (e.g., β-actin, GAPDH) |
| Vehicle Control (e.g., DMSO) | +++ | + | ++ | +++ |
| TAK-243 (e.g., 500 nM, 4 hours) | + | +++ | ++ | +++ |
Note: The intensity levels are represented as: + (low), ++ (medium), +++ (high). The actual intensity will vary depending on the cell type, treatment conditions, and antibody used.
Signaling Pathway of TAK-243 Action
The following diagram illustrates the mechanism of action of TAK-243 in the ubiquitin-proteasome pathway.
Caption: Mechanism of TAK-243 inhibition of the ubiquitin-proteasome pathway.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for detecting ubiquitination changes after TAK-243 treatment.
Caption: Western blot workflow for detecting ubiquitination after TAK-243 treatment.
Experimental Protocols
Materials and Reagents
-
Cell culture medium and supplements
-
TAK-243 (MLN7243)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
Deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide (NEM), PR-619)[8][9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-15% gradient) or reagents for gel casting
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
Polyvinylidene difluoride (PVDF) membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary antibodies:
-
Anti-Ubiquitin antibody (mouse or rabbit)
-
Anti-β-actin or Anti-GAPDH antibody (for loading control)
-
-
Secondary antibody (HRP-conjugated anti-mouse or anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Cell Culture and Treatment
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Prepare a stock solution of TAK-243 in DMSO.
-
On the day of the experiment, dilute the TAK-243 stock solution in fresh cell culture medium to the desired final concentration (e.g., 500 nM). Also, prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing either TAK-243 or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 2-4 hours).[3]
Cell Lysis and Protein Quantification
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and deubiquitinase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the protein samples to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with the primary anti-ubiquitin antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the same membrane can be stripped and re-probed with an anti-β-actin or anti-GAPDH antibody, or a separate gel can be run in parallel.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the resulting bands. A decrease in the high-molecular-weight smear and an increase in the ~8.5 kDa band for free ubiquitin should be observed in the TAK-243-treated samples compared to the control.[3][7] The intensity of the loading control should be consistent across all lanes.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or no ubiquitin signal | Insufficient protein load. | Increase the amount of protein loaded per lane (up to 50 µg). |
| Inefficient antibody. | Use a different, validated anti-ubiquitin antibody. Optimize antibody concentration. | |
| Loss of ubiquitinated proteins during sample preparation. | Ensure fresh protease and DUB inhibitors are used in the lysis buffer.[9] | |
| High background | Insufficient blocking. | Increase blocking time to 2 hours or overnight at 4°C.[10] |
| Primary antibody concentration too high. | Decrease the primary antibody concentration. | |
| Ubiquitin signal appears as a smear | This is the expected result for polyubiquitinated proteins. | To resolve individual ubiquitinated bands, consider using lower percentage acrylamide gels or gradient gels.[8][11] |
Conclusion
This protocol provides a robust method for assessing the impact of TAK-243 on global protein ubiquitination. By carefully following these steps, researchers can effectively monitor the activity of this potent UAE inhibitor and gain valuable insights into its mechanism of action in various cellular contexts. The use of appropriate controls and optimization of experimental conditions are crucial for obtaining reliable and reproducible results.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
Application Notes and Protocols: TAK-243 in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in oncology, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. This allows for more predictive drug screening and personalized medicine approaches. TAK-243 (also known as MLN7243) is a first-in-class, potent, and specific inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1), a critical enzyme at the apex of the ubiquitin-proteasome system (UPS).[1][2] Inhibition of UBA1 by TAK-243 disrupts protein ubiquitination, leading to an accumulation of unfolded proteins, induction of proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing TAK-243 in patient-derived organoid cultures to assess its therapeutic potential and investigate mechanisms of sensitivity and resistance.
Data Presentation
The following tables summarize the cytotoxic activity of TAK-243 across various cancer cell lines and patient-derived organoids, providing a reference for expected effective concentrations.
Table 1: In Vitro Cytotoxicity of TAK-243 in Cancer Cell Lines
| Cell Line Type | Cell Line Name | IC50 / EC50 (nmol/L) | Reference |
| Small-Cell Lung Cancer | NCI-H1184 | 10.2 | [2] |
| Small-Cell Lung Cancer | NCI-H196 | 367.3 | [2] |
| Small-Cell Lung Cancer | Median (26 lines) | 15.8 | [6] |
| Adrenocortical Carcinoma | CU-ACC1 | 100-500 (apoptosis induction) | [7] |
| Adrenocortical Carcinoma | CU-ACC2 | 100 (apoptosis induction) | [7] |
| Adrenocortical Carcinoma | NCI-H295R | >500 (apoptosis induction) | [7] |
| Various Cancer Types | Mean (29 lines) | 338 | [2] |
| ABCB1-overexpressing | KB-C2 | 6096 | [8] |
| Parental | KB-3-1 | 163 | [8] |
| ABCB1-overexpressing | SW620/Ad300 | 1991 | [8] |
| Parental | SW620 | 70 | [8] |
Table 2: In Vitro Cytotoxicity of TAK-243 in Patient-Derived Organoids (PDOs)
| Cancer Type | Patient ID | IC50 (µM) | Reference |
| Adrenocortical Carcinoma | ACC-PDO-1 | ~0.1 | [9] |
| Adrenocortical Carcinoma | ACC-PDO-2 | ~0.5 | [9] |
| Adrenocortical Carcinoma | ACC-PDO-3 | ~1.0 | [9] |
| Adrenocortical Carcinoma | ACC-PDO-4 | ~0.2 | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TAK-243 and a generalized workflow for assessing its efficacy in patient-derived organoids.
Caption: Mechanism of TAK-243 action on the ubiquitin-proteasome system.
Caption: Experimental workflow for TAK-243 testing in PDOs.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from Tumor Tissue
This protocol provides a generalized method for establishing PDOs from fresh tumor biopsies or surgical resections.[10][11][12][13][14][15]
Materials:
-
Fresh tumor tissue in a sterile collection medium (e.g., DMEM/F-12 with antibiotics) on ice.
-
Digestion Buffer: Collagenase/Hyaluronidase or Dispase/Collagenase, and DNase I in a basal medium.
-
Washing Buffer: Advanced DMEM/F-12 with HEPES, Glutamine, and antibiotics.
-
Extracellular Matrix (ECM): Growth factor-reduced Matrigel or similar basement membrane extract.
-
Organoid Culture Medium: Basal medium supplemented with tissue-specific growth factors (e.g., EGF, Noggin, R-spondin, FGFs).
-
Cell recovery solution.
-
Sterile cell strainers (e.g., 70-100 µm).
-
Centrifuge, incubators (37°C, 5% CO2), and standard cell culture equipment.
Procedure:
-
Tissue Processing:
-
Wash the tumor tissue multiple times with ice-cold Washing Buffer to remove blood and debris.
-
Mechanically mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a tube containing pre-warmed Digestion Buffer.
-
Incubate at 37°C with agitation for 30-60 minutes, or until the tissue is dissociated into single cells or small cell clusters.
-
Neutralize the digestion by adding an excess of cold Washing Buffer.
-
-
Cell Isolation:
-
Filter the cell suspension through a sterile cell strainer to remove undigested tissue fragments.
-
Centrifuge the filtered suspension to pellet the cells.
-
(Optional) Perform red blood cell lysis if the pellet is heavily contaminated.
-
Wash the cell pellet with Washing Buffer.
-
-
Embedding in ECM:
-
Resuspend the cell pellet in a small volume of ice-cold ECM.
-
Dispense droplets of the cell-ECM mixture into a pre-warmed culture plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Gently add pre-warmed Organoid Culture Medium to each well.
-
Culture the organoids at 37°C in a humidified 5% CO2 incubator.
-
Replace the medium every 2-3 days.
-
-
Organoid Passaging:
-
Once organoids are large and have dense cores, they can be passaged.
-
Mechanically or enzymatically dissociate the organoids and re-plate them in fresh ECM.
-
Protocol 2: TAK-243 Drug Sensitivity and Resistance Assay in PDOs
This protocol outlines a method for performing a 3D drug sensitivity and resistance test (DSRT) using established PDO cultures.[16][17][18]
Materials:
-
Established PDO cultures.
-
Cell recovery solution or a gentle dissociation reagent (e.g., TrypLE).
-
384-well clear-bottom, opaque-walled plates.
-
TAK-243 stock solution (in DMSO).
-
Organoid Culture Medium.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Luminometer or plate reader.
-
Automated liquid handling system (recommended for high-throughput screening).
Procedure:
-
Organoid Preparation:
-
Harvest mature organoids from culture.
-
Dissociate organoids into single cells or small fragments using a gentle dissociation reagent.
-
Count the cells/fragments and determine the optimal seeding density.
-
-
Plating:
-
Resuspend the dissociated organoids in ice-cold ECM at the desired concentration.
-
Using a pre-chilled pipette or automated dispenser, seed the organoid-ECM suspension into 384-well plates.
-
Allow the ECM to solidify at 37°C.
-
Add pre-warmed Organoid Culture Medium.
-
-
Drug Treatment:
-
Prepare a serial dilution of TAK-243 in Organoid Culture Medium. A typical concentration range to test would be from 0.001 to 10 µM.[19]
-
Carefully remove the existing medium from the wells and add the medium containing the different concentrations of TAK-243. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[7]
-
-
Viability Assessment:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix and incubate to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[17]
-
Protocol 3: Biomarker Analysis in TAK-243 Treated PDOs
This protocol describes methods for analyzing molecular markers of TAK-243 activity in treated organoids.
Materials:
-
Treated and control PDOs.
-
Reagents for Western blotting (lysis buffer, antibodies against ubiquitin, cleaved PARP, etc.).
-
Reagents for immunohistochemistry (IHC) or immunofluorescence (IF) (fixatives, permeabilization buffers, antibodies).
-
Microscope for imaging.
Procedure:
A. Western Blotting for Ubiquitination Status:
-
Harvest PDOs after treatment with TAK-243 (e.g., 500 nmol/L for 2-4 hours).[4]
-
Lyse the organoids in a suitable lysis buffer.
-
Perform protein quantification, SDS-PAGE, and transfer to a membrane.
-
Probe with primary antibodies against multi-ubiquitin and free ubiquitin to assess the inhibition of protein ubiquitination.[4]
-
Analyze for markers of apoptosis, such as cleaved PARP1.[2]
B. Immunohistochemistry/Immunofluorescence for Apoptosis:
-
Fix the treated PDOs in 4% paraformaldehyde.
-
Embed the fixed organoids in paraffin or prepare for cryosectioning.
-
Perform antigen retrieval if necessary.
-
Stain the sections with antibodies against markers of apoptosis, such as cleaved caspase-3.[20]
-
Image the stained sections using a suitable microscope to visualize and quantify apoptosis within the organoid structure.
Conclusion
The use of patient-derived organoids in conjunction with targeted therapies like TAK-243 provides a powerful platform for preclinical drug evaluation and the identification of predictive biomarkers. The protocols outlined in these application notes offer a robust framework for researchers to investigate the efficacy of TAK-243 in a patient-relevant context, ultimately contributing to the advancement of personalized cancer therapy.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [scholarship.miami.edu]
- 11. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 12. molecularpost.altervista.org [molecularpost.altervista.org]
- 13. Protocol for establishing organoids from human ovarian cancer biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Establishment of Patient-Derived Pancreatic Cancer Organoids from Endoscopic Ultrasound-Guided Fine-Needle Aspiration Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for 3D drug sensitivity and resistance testing of patient-derived cancer cells in 384-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing TAK-243 Efficacy in 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243 is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1] As the apex enzyme in the ubiquitin-proteasome system (UPS), UBA1 initiates the ubiquitination cascade, a critical process for maintaining cellular protein homeostasis.[1][2] Dysregulation of the UPS is a hallmark of various cancers, making it a compelling therapeutic target.[1] TAK-243 works by forming a covalent adduct with ubiquitin in an ATP-dependent manner, which then binds tightly to UBA1, halting the ubiquitination process.[1] This disruption leads to an accumulation of unfolded proteins, endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3][4][5]
Three-dimensional (3D) spheroid models are increasingly utilized in cancer research as they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[6][7][8] This application note provides detailed protocols for assessing the efficacy of TAK-243 in 3D spheroid models, covering spheroid formation, viability and apoptosis assays, and target engagement.
Signaling Pathway and Mechanism of Action
TAK-243 targets UBA1, the primary E1 enzyme that initiates the ubiquitination cascade.[9][10] By inhibiting UBA1, TAK-243 prevents the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes, thereby blocking the entire ubiquitin-proteasome pathway.[11][12][13] This leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress and triggering the Unfolded Protein Response (UPR).[4][10] The sustained ER stress ultimately activates apoptotic pathways, leading to cancer cell death.[14][15]
Caption: Mechanism of TAK-243 action on the ubiquitin-proteasome system.
Experimental Workflow
A typical workflow for assessing the efficacy of TAK-243 in 3D spheroids involves spheroid formation, treatment with the compound, and subsequent analysis of viability, apoptosis, and target engagement.
Caption: General experimental workflow for assessing TAK-243 efficacy.
Data Presentation
Table 1: Dose-Response of TAK-243 on Spheroid Viability
| Cell Line | Spheroid Formation Method | Treatment Duration (hours) | TAK-243 EC50 (nM) |
| SCLC Cell Line A | Ultra-Low Attachment | 72 | 15.8 (median) |
| Colon Cancer Cell Line B | Hanging Drop | 72 | [Insert Value] |
| Adrenocortical Carcinoma Line C | Matrigel Embedding | 72 | [Insert Value] |
Note: EC50 values for SCLC are based on published data.[9][16][17] Values for other cell lines are placeholders and should be determined experimentally.
Table 2: Induction of Apoptosis by TAK-243 in 3D Spheroids
| Cell Line | TAK-243 Concentration (nM) | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity |
| SCLC Cell Line A | 100 | 24 | [Insert Value] |
| SCLC Cell Line A | 500 | 24 | [Insert Value] |
| Colon Cancer Cell Line B | 100 | 24 | [Insert Value] |
| Colon Cancer Cell Line B | 500 | 24 | [Insert Value] |
Note: Values are placeholders and should be determined experimentally.
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes a simple method for generating 3D spheroids.[18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
60 mm tissue culture dishes
-
Pipettes and sterile tips
Procedure:
-
Culture cells to approximately 90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and prepare a single-cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in complete medium.
-
Count the cells and adjust the concentration to 2.5 x 10^6 cells/mL.
-
Dispense 5 mL of sterile PBS into the bottom of a 60 mm culture dish to create a hydration chamber.
-
Invert the lid of the culture dish and pipette 20 µL drops of the cell suspension onto the inner surface, ensuring drops are well-spaced.
-
Carefully place the lid back onto the dish.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids are typically formed within 24-72 hours.
Protocol 2: Spheroid Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine viability.[20][21]
Materials:
-
3D spheroids in a 96-well opaque-walled plate
-
TAK-243 stock solution
-
CellTiter-Glo® 3D Reagent (Promega)
-
Luminometer
Procedure:
-
Generate spheroids in a 96-well ultra-low attachment plate or transfer hanging drop spheroids to a suitable plate.
-
Prepare serial dilutions of TAK-243 in culture medium.
-
Carefully remove a portion of the old medium from the wells and add the medium containing the desired concentrations of TAK-243. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[22]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.[22]
-
Place the plate on an orbital shaker for 5 minutes to induce lysis.[22]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[22]
-
Measure luminescence using a plate reader.
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
This assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[23][24][25]
Materials:
-
3D spheroids in a 96-well opaque-walled plate
-
TAK-243 stock solution
-
Caspase-Glo® 3/7 3D Assay System (Promega)
-
Luminometer
Procedure:
-
Culture and treat spheroids with TAK-243 as described in Protocol 2.
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents by gentle shaking.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
Protocol 4: Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular context.[26] This protocol is adapted for 3D spheroid models.
Materials:
-
3D spheroids
-
TAK-243 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Western blotting reagents and equipment
-
Anti-UBA1 antibody
-
Anti-loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Culture and treat spheroids with TAK-243 and a vehicle control for a defined period (e.g., 4 hours).
-
Harvest the spheroids by centrifugation.
-
Wash the spheroids with PBS.
-
Resuspend the spheroids in lysis buffer and lyse by sonication or other appropriate methods.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Aliquot the supernatant from each condition (vehicle and TAK-243 treated) into separate PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble UBA1 in each sample by Western blotting.
-
A shift in the thermal stability of UBA1 in the TAK-243-treated samples compared to the vehicle control indicates target engagement.
Conclusion
The protocols and information provided in this application note offer a comprehensive framework for evaluating the efficacy of the UBA1 inhibitor TAK-243 in 3D spheroid models. These models provide a more physiologically relevant system for preclinical drug assessment.[6][7] The combination of viability, apoptosis, and target engagement assays will enable researchers to thoroughly characterize the anti-cancer activity of TAK-243 and similar compounds in a robust in vitro setting.
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medigene.com [medigene.com]
- 7. Three-Dimensional Spheroids as In Vitro Preclinical Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. UBA1: At the Crossroads of Ubiquitin Homeostasis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteopedia.org [proteopedia.org]
- 13. UBA1 - Wikipedia [en.wikipedia.org]
- 14. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 20. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 21. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 22. promega.com [promega.com]
- 23. Caspase-Glo® 3/7 3D Assay [promega.com]
- 24. promegaconnections.com [promegaconnections.com]
- 25. promega.com [promega.com]
- 26. The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by TAK-243
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, also known as MLN7243, is a potent and specific inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1][2] By forming a TAK-243-ubiquitin adduct, it blocks the first step in the ubiquitination cascade, leading to a depletion of ubiquitin conjugates.[3][4] This disruption of ubiquitin signaling results in proteotoxic stress, primarily through the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1][3][5] The subsequent activation of the Unfolded Protein Response (UPR) and terminal ER stress ultimately triggers apoptosis, or programmed cell death, in cancer cells.[3][5][6] This makes TAK-243 a promising agent in cancer therapy, and its pro-apoptotic activity can be effectively quantified using flow cytometry.
This document provides detailed application notes and protocols for the analysis of TAK-243-induced apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection by Annexin V and PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7][8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[8][10] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells.[4][11] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA.[4][11]
By using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells with intact cell membranes but externalized PS.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells with compromised membrane integrity.
-
Annexin V- / PI+ : Necrotic cells.
Data Presentation
Recommended TAK-243 Concentrations and Incubation Times for Apoptosis Induction
The optimal concentration and incubation time for inducing apoptosis with TAK-243 can vary depending on the cell line. The following table summarizes effective concentrations and incubation times reported in the literature for various cancer cell types. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
| Cell Line | Cancer Type | Effective TAK-243 Concentration | Incubation Time | Notes |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | 30 - 180 nM | 24 hours | The effective dose for 50% apoptosis ranged from 30 to 180 nM.[3] |
| MiaPaCa-2, Panc-1 | Pancreatic Ductal Adenocarcinoma | 100 nM | 24 hours | Detectable levels of apoptosis were induced at concentrations as low as 100 nM.[1] |
| U251, LN229 | Glioblastoma | Indicated concentrations | 24 hours | Apoptosis was evaluated at various concentrations after 24 hours of treatment.[12] |
| MM1.S | Multiple Myeloma | Dose-dependent | Not specified | A dose-dependent increase in early and late apoptosis was observed.[5] |
Representative Data: Expected Percentage of Apoptotic Cells
The following table provides examples of the percentage of apoptotic cells observed in different cell lines after treatment with an apoptosis-inducing agent, as measured by Annexin V/PI flow cytometry. These values can serve as a reference for interpreting your own experimental results.
| Cell Line | Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | Total Apoptotic Cells |
| HeLa | Compound 9 (10 µM, 48h) | Not specified in abstract | Not specified in abstract | Significant increase |
| MCF-7 | Compound 9 (10 µM, 48h) | Not specified in abstract | Not specified in abstract | 38.77% |
| MDA-MB-231 | Doxorubicin | 38.8% | 4.40% | 43.2% |
Signaling Pathway
TAK-243 Induced Apoptosis Signaling Pathway
TAK-243 inhibits the Ubiquitin-Activating Enzyme (UAE), leading to an accumulation of unfolded proteins in the endoplasmic reticulum (ER) and inducing ER stress. This activates the Unfolded Protein Response (UPR), which involves three main signaling branches: PERK, IRE1α, and ATF6. Prolonged activation of the UPR, particularly the PERK and IRE1α pathways, leads to the upregulation of pro-apoptotic factors such as CHOP and the BCL-2 family member BIM, ultimately culminating in caspase activation and apoptosis.[5][6]
Caption: TAK-243 inhibits UAE, leading to ER stress, UPR activation, and ultimately apoptosis.
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis of Apoptosis
The following diagram outlines the key steps for inducing apoptosis with TAK-243 and subsequent analysis by flow cytometry.
Caption: Workflow for analyzing TAK-243 induced apoptosis via flow cytometry.
Detailed Protocol for Apoptosis Analysis using TAK-243 and Flow Cytometry
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
TAK-243 (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
1. Cell Seeding and Treatment: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours. c. Prepare serial dilutions of TAK-243 in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest TAK-243 concentration. d. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of TAK-243 or the vehicle control. e. Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions.
2. Cell Harvesting: a. For suspension cells: Gently transfer the cells from each well into individual flow cytometry tubes. b. For adherent cells: i. Carefully collect the culture medium, which may contain detached apoptotic cells, into a flow cytometry tube. ii. Wash the adherent cells once with PBS. iii. Add Trypsin-EDTA to detach the cells. iv. Once detached, neutralize the trypsin with complete medium and combine these cells with the previously collected supernatant. c. Centrifuge the cell suspensions at approximately 300-500 x g for 5 minutes at room temperature. d. Carefully aspirate the supernatant.
3. Staining: a. Wash the cell pellets by resuspending them in 1 mL of cold PBS and centrifuging again as in step 2d. b. Carefully aspirate the supernatant. c. Resuspend the cell pellets in 100 µL of 1X Binding Buffer per sample. d. Add 5 µL of Annexin V-FITC (or equivalent) to each sample. e. Gently vortex or tap the tubes to mix. f. Add 5 µL of Propidium Iodide to each sample. g. Gently vortex or tap the tubes to mix. h. Incubate the samples for 15-20 minutes at room temperature in the dark.
4. Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within 1 hour. c. Use unstained, Annexin V only, and PI only stained cells as controls to set up compensation and gates. d. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample. e. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech.illinois.edu [biotech.illinois.edu]
- 10. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preparing TAK-243 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and in vivo administration of TAK-243 (also known as MLN7243), a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1). TAK-243 has demonstrated potent antitumor activity in a variety of preclinical cancer models by inducing proteotoxic stress and apoptosis.[1][2][3] These guidelines are intended to assist researchers in designing and executing in vivo studies to further evaluate the therapeutic potential of this compound.
Mechanism of Action
TAK-243 is a potent and selective small-molecule inhibitor of UAE, the primary E1 enzyme in the ubiquitin conjugation cascade, with an IC50 of 1 nM.[4][5][6] It forms a TAK-243-ubiquitin adduct, which blocks the activation of E1 enzymes.[1][7] This inhibition prevents the transfer of ubiquitin to E2 enzymes, leading to a depletion of cellular ubiquitin conjugates.[4] The disruption of the ubiquitin-proteasome system (UPS) results in the accumulation of misfolded proteins, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][4][8][9] TAK-243 has shown broad antitumor activity in both solid and hematological tumor models.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data for TAK-243 from preclinical studies.
Table 1: In Vitro Potency of TAK-243
| Parameter | Value | Cell Lines/Assay | Reference |
| IC50 (UAE Inhibition) | 1 ± 0.2 nM | UBCH10 E2 thioester assay | [4] |
| IC50 (Cell Viability) | ~25 nM | MM1.S and MOLP-8 multiple myeloma cells (24h) | [10] |
| Mean EC50 | 0.0085 µmol/L | Small-Cell Lung Cancer (SCLC) cell lines | [11] |
Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models
| Cancer Model | Animal Model | Dosage and Route | Key Findings | Reference |
| Diffuse Large B-cell Lymphoma (WSU-DLCL2) | SCID Mice | 12.5, 18.75, 25 mg/kg, IV | Demonstrated broad antitumor activity | [4] |
| Multiple Myeloma (MM1.S, MOLP-8) | SCID Mice | 12.5 mg/kg twice weekly or 25 mg/kg once weekly, IV | 60-73% tumor growth inhibition at 14 days | [6] |
| Acute Myeloid Leukemia (OCI-AML2) | SCID Mice | 20 mg/kg, SC twice weekly | Significantly delayed tumor growth | [5][6] |
| Adrenocortical Carcinoma (H295R) | NSG Mice | 10, 20 mg/kg, IP for 29 days | Significantly inhibited tumor growth | [7][10] |
Experimental Protocols
Preparation of TAK-243 Formulation for In Vivo Administration
This protocol describes the preparation of a common vehicle formulation for TAK-243. It is crucial to prepare the working solution fresh on the day of use.[5]
Materials:
-
TAK-243 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl) or sterile ddH₂O
-
Sterile tubes and syringes
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [5][6]
-
Prepare a stock solution of TAK-243 in DMSO. For example, to prepare a 100 mg/mL stock, dissolve the appropriate amount of TAK-243 powder in DMSO. Ensure it is fully dissolved.
-
Calculate the required volumes. Based on the desired final concentration and volume, calculate the amount of each component. The final volumetric ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
Sequential addition of solvents. In a sterile tube, add the required volume of the TAK-243 stock solution in DMSO.
-
Add 40% (by final volume) of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 5% (by final volume) of Tween-80 and mix until the solution is clear.
-
Finally, add 45% (by final volume) of sterile saline to reach the final desired volume. Mix gently but thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5] The final solution should be clear.
Protocol 2: DMSO/PEG300/Tween-80/ddH₂O Formulation [4]
-
Prepare a stock solution of TAK-243 in DMSO. For instance, create a 100 mg/mL stock solution.
-
To prepare a 1 mL working solution as an example:
-
Add 50 µL of the 100 mg/mL TAK-243 DMSO stock solution to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the total volume to 1 mL.
-
-
The mixed solution should be used immediately for optimal results.[4]
In Vivo Administration of TAK-243
This protocol provides a general guideline for the administration of TAK-243 to tumor-bearing mice. All animal procedures must be approved and performed in accordance with the institution's Animal Care and Use Committee (ACUC) guidelines.
Materials:
-
Prepared TAK-243 formulation
-
Tumor-bearing mice (e.g., SCID, NSG)
-
Appropriate gauge needles and syringes for the chosen route of administration (e.g., 27-30G for IV, 25-27G for IP/SC)
-
Animal scale
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization and Tumor Implantation: Allow animals to acclimatize to the facility for at least one week before any procedures. For xenograft models, tumor cells (e.g., 4 x 10⁶ H295R cells in Matrigel) are typically inoculated subcutaneously into the flank of the mice.[7]
-
Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Dosing:
-
Weigh each animal before dosing to accurately calculate the volume of the TAK-243 formulation to be administered.
-
Administer TAK-243 via the chosen route (intravenous, intraperitoneal, or subcutaneous) according to the study design (e.g., twice weekly).
-
The vehicle control group should receive the same volume of the vehicle formulation without TAK-243.
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.
-
Continue to measure tumor volume regularly throughout the study.
-
-
Pharmacodynamic and Efficacy Endpoints:
-
At the end of the study, or at specified time points, tissues can be collected for pharmacodynamic analysis (e.g., Western blotting for ubiquitinated proteins, cleaved caspase-3) to confirm target engagement and induction of apoptosis.[7]
-
The primary efficacy endpoint is typically tumor growth inhibition.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of TAK-243.
Experimental Workflow
Caption: In vivo experimental workflow for TAK-243.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAK-243 (MLN7243) | UAE inhibitor | TargetMol [targetmol.com]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. The ubiquitin-proteasome pathway inhibitor TAK-243 has major effects on calcium handling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TAK-243 Cytotoxicity using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1][2] As the primary E1 enzyme in the ubiquitin-proteasome system (UPS), UBA1 plays a critical role in the initiation of the ubiquitination cascade, a process essential for maintaining protein homeostasis.[3] Dysregulation of the UPS is a hallmark of many malignancies, making it a compelling target for cancer therapy. TAK-243 has demonstrated robust anti-tumor activity in a wide range of preclinical cancer models.[2] This document provides a detailed protocol for assessing the cytotoxicity of TAK-243 using a colony formation assay, a well-established in vitro method for determining the long-term survival and proliferative capacity of cancer cells following treatment.
Mechanism of Action of TAK-243
TAK-243 functions as a mechanism-based inhibitor of UBA1.[2] It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then binds tightly to the adenylation site of UBA1. This action prevents the enzyme from processing further ubiquitin molecules, thereby halting the entire ubiquitination cascade.[2] The inhibition of UBA1 leads to a depletion of ubiquitin conjugates, causing an accumulation of unfolded and misfolded proteins. This induces proteotoxic stress, leading to the activation of the unfolded protein response (UPR), cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5]
Data Presentation: Cytotoxicity of TAK-243
The following tables summarize the cytotoxic effects of TAK-243 on various cancer cell lines as determined by colony formation assays and other viability assays.
Table 1: Inhibition of Colony Formation by TAK-243 in Glioblastoma (GBM) Cell Lines
| Cell Line | TAK-243 Concentration | Relative Number of Formed Colonies (%) | Reference |
| U251 | 50 nM | 52.33 | [6] |
| U251 | 100 nM | 13.67 | [6] |
| LN229 | 50 nM | Not specified, but significant reduction observed | [6] |
| LN229 | 100 nM | Not specified, but significant reduction observed | [6] |
Table 2: IC50/EC50 Values of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 Value | Assay Duration | Reference |
| NCI-H1184 | Small-Cell Lung Cancer | 10 nM (EC50) | 3 days | [1] |
| NCI-H196 | Small-Cell Lung Cancer | 367 nM (EC50) | 3 days | [1] |
| CU-ACC1 | Adrenocortical Carcinoma | 1.8 nM (IC50) | 72 hours | [4] |
| CU-ACC2 | Adrenocortical Carcinoma | 2.5 nM (IC50) | 72 hours | [4] |
| NCI-H295R | Adrenocortical Carcinoma | 1.6 nM (IC50) | 72 hours | [4] |
| SW-13 | Adrenocortical Carcinoma | 1.5 nM (IC50) | 72 hours | [4] |
| KB-3-1 | Epidermoid Carcinoma | 163 nM (IC50) | Not Specified | [5] |
| KB-C2 | Epidermoid Carcinoma | 6096 nM (IC50) | Not Specified | [5] |
| U251 | Glioblastoma | ~20 nM (IC50) | 72 hours | [6] |
| LN229 | Glioblastoma | ~30 nM (IC50) | 72 hours | [6] |
Experimental Protocols
Colony Formation Assay to Assess TAK-243 Cytotoxicity
This protocol outlines the steps to evaluate the long-term cytotoxic effects of TAK-243 on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U251, LN229)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
TAK-243 (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed a low density of cells into 6-well plates. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well.
-
-
TAK-243 Treatment:
-
Allow cells to adhere for 24 hours in the incubator.
-
Prepare serial dilutions of TAK-243 in complete culture medium from the stock solution. A suggested concentration range for initial experiments is 1 nM to 1 µM. Include a vehicle control (DMSO) at the same concentration as the highest TAK-243 dose.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of TAK-243 or the vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration. For continuous exposure, the drug-containing medium is left on for the entire duration of colony formation (typically 10-14 days). For short-term exposure, the drug-containing medium can be replaced with fresh, drug-free medium after a specific time (e.g., 24, 48, or 72 hours).
-
Monitor the plates every 2-3 days for colony formation.
-
-
Fixing and Staining:
-
When colonies in the control wells are visible to the naked eye (typically containing at least 50 cells), terminate the experiment.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Carefully wash the wells with water until the excess stain is removed and let the plates air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated cells / PE of control cells)
-
-
Mandatory Visualizations
Signaling Pathway of TAK-243 Action
Caption: Mechanism of action of TAK-243, a UBA1 inhibitor.
Experimental Workflow for Colony Formation Assay
Caption: Workflow of the colony formation assay for TAK-243 cytotoxicity.
References
- 1. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are UBA1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols: Measuring TAK-243 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of TAK-243 in various cancer cell lines. This document includes detailed experimental protocols, a summary of IC50 values from published studies, and diagrams illustrating the mechanism of action and experimental workflow.
Introduction to TAK-243
TAK-243, also known as MLN7243, is a first-in-class, potent, and specific small-molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1).[1][2][3] UAE is the apical enzyme in the ubiquitin-proteasome system (UPS), responsible for initiating the ubiquitination cascade that governs protein homeostasis. By forming a TAK-243-ubiquitin adduct, the drug blocks the activation of E1 enzymes, leading to a depletion of ubiquitin conjugates.[4] This disruption of protein degradation results in proteotoxic stress, induction of the unfolded protein response (UPR), cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][4][5] TAK-243 has demonstrated broad antitumor activity in preclinical models of both solid and hematological malignancies.[1][2]
TAK-243 Signaling Pathway
The following diagram illustrates the mechanism of action of TAK-243 in inhibiting the ubiquitin-proteasome pathway.
Caption: Mechanism of TAK-243 inhibition of the ubiquitin-proteasome system.
IC50 Values of TAK-243 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of TAK-243 in a range of cancer cell lines as reported in various studies.
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Multiple Myeloma | MM1.S | 25 | Highly sensitive. |
| U266 | 250 | Less sensitive. | |
| RPMI 8226 | >1000 | Less sensitive. | |
| Adrenocortical Carcinoma | NCI-H295R | 86 | Relatively resistant, overexpresses MDR1.[6] |
| Small-Cell Lung Cancer | SCLC Cell Lines (Median) | 15.8 | Range: 10.2 nM - 367.3 nM across 26 cell lines.[7][8] |
| Glioblastoma | GBM Cell Lines | 15.64 - 396.3 | IC50 range across seven GBM cell lines.[9] |
| Primary GBM Cells | 23.42 - 936.8 | IC50 range across eight primary GBM cell cultures.[9] | |
| B-Cell Lymphoma | Various | 25 - 100 | Generally sensitive.[5] |
| Epithelial Cancers | Various | Generally less sensitive | Compared to hematological malignancies.[5] |
Experimental Protocol: Determination of TAK-243 IC50 using a Cell Viability Assay
This protocol outlines a standard procedure for determining the IC50 of TAK-243 in adherent cancer cell lines using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) cell viability assay.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
TAK-243 (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
DMSO (for solubilizing formazan in MTT assay)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: A streamlined workflow for determining the IC50 of TAK-243.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Preparation of TAK-243 Dilutions:
-
Prepare a stock solution of TAK-243 in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare a series of dilutions of TAK-243 in complete culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 0.1 nM to 10 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest TAK-243 concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared TAK-243 dilutions or vehicle control to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be consistent across experiments.
-
-
Cell Viability Measurement (Example with MTT Assay):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
For luminescent assays like CellTiter-Glo, follow the manufacturer's protocol to measure luminescence.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells (% Viability = (Absorbance_treated / Absorbance_vehicle) * 100).
-
Plot the % Viability against the logarithm of the TAK-243 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of TAK-243 that results in 50% inhibition of cell viability.[10] Software such as GraphPad Prism is commonly used for this analysis.
-
Conclusion
The determination of TAK-243's IC50 is a critical step in evaluating its anti-cancer efficacy in different cellular contexts. The protocols and data presented here provide a framework for researchers to design and execute robust experiments. The sensitivity to TAK-243 can vary significantly among different cancer types and even between cell lines of the same cancer, highlighting the importance of empirical determination of its potency in relevant models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Item - Supplementary Data from Targeting the UbiquitinâProteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
Application Notes and Protocols: Immunohistochemistry for UBA1 in TAK-243 Treated Tumors
Audience: Researchers, scientists, and drug development professionals.
I. Introduction
TAK-243 (MLN7243) is a potent, first-in-class small molecule inhibitor of the Ubiquitin Activating Enzyme (UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1][2] UBA1 initiates the ubiquitination cascade by activating ubiquitin in an ATP-dependent manner.[3] This process is critical for regulating the degradation of most intracellular proteins, thereby controlling essential cellular functions such as cell cycle progression, DNA damage response, and signal transduction.[4][5] In cancer cells, which often exhibit an increased reliance on the UPS to maintain protein homeostasis, inhibition of UBA1 by TAK-243 leads to the accumulation of unfolded proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptotic cell death.[5][6][7]
Preclinical studies have demonstrated significant antitumor activity of TAK-243 in various hematologic and solid tumor models.[8][9] Immunohistochemistry (IHC) is an indispensable tool for assessing the expression of UBA1 in tumor tissues and for evaluating the in situ pharmacodynamic (PD) effects of TAK-243 treatment. This document provides detailed application notes and protocols for performing and analyzing IHC for UBA1 and key PD markers in tumors from preclinical models treated with TAK-243.
II. Data Presentation
Quantitative data from preclinical studies are summarized below to provide context for the expected outcomes of TAK-243 treatment.
Table 1: In Vitro Potency of TAK-243 in Various Cancer Cell Lines
| Cancer Type | Cell Line Panel | EC50/IC50 Range | Key Findings |
| Small-Cell Lung Cancer | 26 SCLC cell lines | Median EC50: 15.8 nmol/L (Range: 10.2–367.3 nmol/L) | Most SCLC cell lines demonstrated high sensitivity to TAK-243 monotherapy.[1][10][11] |
| Multiple Myeloma | Panel of myeloma cell lines | Potent activity, induces apoptosis. | TAK-243 overcame resistance to conventional and novel drugs, including proteasome inhibitors.[7] |
| Adrenocortical Carcinoma | ACC cell lines | Potent activity. | TAK-243 inhibited protein ubiquitination and induced the unfolded protein response.[3] |
Table 2: In Vivo Antitumor Activity of TAK-243
| Cancer Model | Treatment Regimen | Key Outcomes |
| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | TAK-243 (10 and 20 mg/kg, twice weekly) | Significant delay in tumor growth, reduced proliferation (Ki-67), and increased apoptosis.[9] |
| Multiple Myeloma, Colon Cancer, NSCLC Xenografts | Tolerated doses | Demonstrated tumor growth inhibition.[8] |
| Small-Cell Lung Cancer PDX | Combination with olaparib or radiotherapy | Synergy observed, with significant tumor growth delay.[1][10][11] |
Table 3: Key Immunohistochemical Markers for Assessing TAK-243 Pharmacodynamics
| Marker | Biological Role | Expected Change with TAK-243 | Purpose of Staining |
| UBA1 | Target of TAK-243 | No change in expression expected | Baseline target expression and localization |
| Mono/poly-ubiquitylated proteins (FK2 antibody) | Products of the ubiquitination cascade | Decrease | Direct PD marker of UBA1 inhibition[1] |
| p53 | Tumor suppressor, degraded by UPS | Accumulation | Marker of UPS inhibition[9] |
| CHOP (GADD153) | ER stress-inducible transcription factor | Increase | Marker of the unfolded protein response[9] |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increase | Marker of apoptosis |
| Ki-67 | Nuclear protein associated with cell proliferation | Decrease | Marker of anti-proliferative effect[9] |
III. Experimental Protocols
Protocol 1: Chromogenic Immunohistochemistry for UBA1 in FFPE Tissues
This protocol outlines a standard procedure for staining UBA1 in formalin-fixed paraffin-embedded (FFPE) tumor sections. This protocol should be optimized for the specific primary antibody and tissue type being used.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Heat-Induced Epitope Retrieval (HIER) buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0)
-
3% Hydrogen Peroxide in methanol
-
Blocking solution (e.g., 5-10% normal goat serum in PBS)
-
Primary antibody against UBA1 (e.g., Rabbit Polyclonal)
-
Biotinylated anti-rabbit secondary antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Permanent mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60-65°C for 30-60 minutes.
-
Immerse slides in xylene, 2 changes for 5 minutes each.
-
Immerse in 100% ethanol, 2 changes for 3 minutes each.
-
Immerse in 95% ethanol, 2 changes for 3 minutes each.
-
Immerse in 70% ethanol, 2 changes for 3 minutes each.
-
Rinse thoroughly in running deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated HIER buffer in a pressure cooker or steamer.
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides in PBS.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse with PBS, 2 changes for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking solution for 30-60 minutes in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain blocking solution and apply primary antibody diluted in antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Wash slides in PBS with 0.05% Tween-20 (PBS-T), 3 changes for 5 minutes each.
-
Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash slides in PBS-T, 3 changes for 5 minutes each.
-
Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash slides in PBS-T, 3 changes for 5 minutes each.
-
-
Chromogen Development:
-
Apply freshly prepared DAB substrate solution.
-
Monitor for color development (brown precipitate) under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water until clear.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).
-
Dehydrate through graded ethanols and clear in xylene.
-
Coverslip with permanent mounting medium.
-
Protocol 2: Semi-Quantitative Analysis of IHC Staining
Digital image analysis is recommended for objective and reproducible quantification of IHC staining.
-
Image Acquisition:
-
Scan stained slides at high resolution (e.g., 20x or 40x) using a whole-slide scanner or a microscope-mounted camera.
-
-
Image Analysis Software:
-
Utilize software such as QuPath or ImageJ (Fiji) for analysis.
-
-
Quantification Methods:
-
H-Score: This method combines staining intensity and the percentage of positive cells. The score is calculated as:
-
H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)
-
The final score ranges from 0 to 300.
-
-
Percentage of Positive Cells: Determine the percentage of tumor cells showing any positive staining above a defined threshold.
-
Optical Density (OD): For chromogenic stains like DAB, color deconvolution can be used to separate the stain channels and measure the mean OD of the positive signal.
-
-
Data Analysis:
-
Compare the quantitative scores between TAK-243 treated and vehicle control groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
IV. Mandatory Visualization
Caption: TAK-243 inhibits UBA1, blocking the ubiquitination cascade.
Caption: Standard workflow for IHC analysis of treated tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woongbee.com [woongbee.com]
- 11. An Introduction to the Performance of Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming TAK-243 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the UBA1 inhibitor, TAK-243, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TAK-243?
A1: TAK-243 is a first-in-class, potent, and specific inhibitor of the E1 ubiquitin-activating enzyme (UAE/UBA1).[1][2][3] It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then binds to and inhibits UBA1.[4][5] This action blocks the initial step of the ubiquitination cascade, preventing the transfer of ubiquitin to E2 enzymes.[2] The resulting disruption of protein ubiquitination leads to an accumulation of ubiquitinated proteins, causing proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][2][6]
Q2: My cancer cell line is showing reduced sensitivity to TAK-243. What are the potential mechanisms of resistance?
A2: Several mechanisms can contribute to TAK-243 resistance. These include:
-
Mutations in the UBA1 gene: Missense mutations in the adenylation domain of UBA1 have been identified in TAK-243 resistant acute myeloid leukemia (AML) cells.[3]
-
Increased drug efflux: Overexpression of the multidrug resistance transporter ABCB1 (MDR1) can actively pump TAK-243 out of the cell, reducing its intracellular concentration and cytotoxic effect.[6][7][8]
-
Activation of pro-survival signaling pathways: Upregulation of the endoplasmic reticulum (ER) stress response, particularly the chaperone GRP78, can help cells cope with the proteotoxic stress induced by TAK-243, thereby promoting survival.[9]
-
Gene expression signatures: In small-cell lung cancer (SCLC), resistance to TAK-243 has been associated with gene sets related to cellular respiration, translation, and neurodevelopment.[4][10][11]
Q3: Are there any known biomarkers that can predict sensitivity or resistance to TAK-243?
A3: Yes, several potential biomarkers are emerging:
-
Gene expression profiles: In SCLC, sensitivity is associated with gene sets involved in the cell cycle, DNA damage repair, and chromatin organization.[4][10][11] Conversely, resistance is linked to cellular respiration and translation-related genes.[4][11]
-
ABCB1 expression: High expression of the ABCB1 transporter may predict limited efficacy of TAK-243 due to increased drug efflux.[7][8]
-
GRP78 expression: Elevated levels of the GRP78 protein may indicate a potential for intrinsic resistance in tumor types like glioblastoma.[9]
-
UBA1 expression: High UBA1 expression has been associated with resistance to immune checkpoint blockade and may serve as a predictive biomarker for the efficacy of combination therapies involving TAK-243.[12]
Troubleshooting Guide: Overcoming TAK-243 Resistance
This guide provides strategies and experimental approaches to address resistance to TAK-243 in your cancer cell models.
Problem 1: Decreased Cell Viability in Response to TAK-243 Treatment
If you observe a rightward shift in the dose-response curve (higher IC50) for TAK-243 in your cell line compared to sensitive controls, consider the following troubleshooting steps.
Potential Cause & Suggested Solution
-
Increased Drug Efflux via ABCB1:
-
Verification:
-
Solution:
-
-
Activation of the Unfolded Protein Response (UPR):
-
Verification:
-
Measure the expression of key UPR proteins like GRP78, ATF4, and the spliced form of XBP1 (XBP1s) by Western blot or RT-qPCR. Elevated levels in resistant cells suggest UPR activation.[9]
-
-
Solution:
-
Combine TAK-243 with an inhibitor of the UPR, such as the GRP78 inhibitor HA15. This combination has been shown to synergistically enhance cytotoxicity in glioblastoma models.[9]
-
-
-
Impaired DNA Damage Response (DDR):
-
Verification:
-
Analyze gene expression profiles of your resistant cells for enrichment of pathways related to DNA repair.
-
-
Solution:
-
Quantitative Data Summary
Table 1: IC50 Values of TAK-243 in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | TAK-243 IC50 (nM) | Fold Resistance | Reference |
| KB-3-1 (Parental) | Cervical Cancer | N/A | 163 ± 43 | 1.0 | [8] |
| KB-C2 (Resistant) | Cervical Cancer | ABCB1 Overexpression | 6096 ± 580 | 37.45 | [8] |
| SW620 (Parental) | Colon Cancer | N/A | 70 ± 6 | 1.0 | [8] |
| SW620/Ad300 (Resistant) | Colon Cancer | ABCB1 Overexpression | 1991 ± 225 | 28.46 | [8] |
| SCLC Cell Lines (Median) | Small-Cell Lung Cancer | Varied | 15.8 | N/A | [4][11] |
Table 2: Combination Index (CI) for TAK-243 with Other Agents
| Combination Agent | Cancer Type | CI Value (Interpretation) | Reference |
| Olaparib (PARPi) | Small-Cell Lung Cancer | < 1.0 (Synergy) | [4][11] |
| Cisplatin/Etoposide | Small-Cell Lung Cancer | < 1.0 (Synergy) | [4][11] |
| HA15 (GRP78i) | Glioblastoma | < 1.0 (Synergy) | [9] |
| Doxorubicin | Multiple Myeloma | Very Low CI (Strong Synergy) | [1] |
| Melphalan | Multiple Myeloma | Very Low CI (Strong Synergy) | [1] |
| Panobinostat | Multiple Myeloma | Very Low CI (Strong Synergy) | [1] |
| Bortezomib | Multiple Myeloma | > 1.0 (Antagonism) | [1] |
Visualizing Pathways and Workflows
Diagram 1: TAK-243 Mechanism of Action and Resistance
Caption: Mechanism of TAK-243 action and key resistance pathways.
Diagram 2: Experimental Workflow for Investigating TAK-243 Resistance
Caption: A logical workflow for diagnosing TAK-243 resistance.
Diagram 3: Synergistic Combination Strategies to Overcome Resistance
Caption: Combination therapies to counteract TAK-243 resistance.
Key Experimental Protocols
Protocol 1: Assessment of ABCB1-Mediated Drug Efflux
Objective: To determine if overexpression of the ABCB1 transporter is responsible for TAK-243 resistance.
Materials:
-
Parental (sensitive) and suspected resistant cancer cell lines
-
TAK-243
-
Verapamil (ABCB1 inhibitor)
-
MTT or similar cell viability assay kit
-
HPLC system for drug quantification
-
Antibody against ABCB1 for Western blot (e.g., clone C219)
Procedure:
-
Cell Viability Assay with ABCB1 Inhibition:
-
Plate parental and resistant cells in 96-well plates.
-
Treat cells with a serial dilution of TAK-243, both in the presence and absence of a fixed, non-toxic concentration of verapamil (e.g., 5 µM).[8]
-
Incubate for 72 hours.
-
Perform an MTT assay to determine cell viability and calculate IC50 values. A significant decrease in the IC50 of TAK-243 in resistant cells upon co-treatment with verapamil indicates ABCB1-mediated resistance.[7][8]
-
-
Intracellular TAK-243 Accumulation:
-
Culture parental and resistant cells to ~80% confluency.
-
Treat cells with a defined concentration of TAK-243 (e.g., 1 µM) for 2 hours. Include a condition for resistant cells co-treated with verapamil.[8]
-
Wash cells thoroughly with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and prepare samples for HPLC analysis to quantify the intracellular concentration of TAK-243.
-
Compare the levels between cell lines. Reduced accumulation in resistant cells that is reversed by verapamil confirms efflux.[7][8]
-
-
Western Blot for ABCB1 Expression:
-
Prepare protein lysates from parental and resistant cells.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against ABCB1, followed by an appropriate HRP-conjugated secondary antibody.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading. Higher band intensity in the resistant line confirms overexpression.
-
Protocol 2: Evaluation of UPR Activation and Targeting
Objective: To assess the role of the UPR in TAK-243 resistance and test the efficacy of a combination with a GRP78 inhibitor.
Materials:
-
Parental and suspected resistant cancer cell lines
-
TAK-243
-
HA15 (GRP78 inhibitor)
-
Antibodies for Western blot: GRP78, ATF4, CHOP, and a loading control.
-
Cell viability assay kit
Procedure:
-
Western Blot for UPR Markers:
-
Treat parental and resistant cells with TAK-243 at their respective IC50 concentrations for various time points (e.g., 4, 8, 24 hours).
-
Prepare whole-cell lysates.
-
Perform Western blotting to detect the expression levels of GRP78, ATF4, and CHOP. Constitutively higher basal levels or a more robust induction in resistant cells suggests a role for the UPR in survival.[9]
-
-
Synergy Assessment with GRP78 Inhibition:
-
Plate resistant cells in 96-well plates.
-
Treat with a matrix of concentrations of both TAK-243 and HA15.
-
After 72 hours, assess cell viability.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value < 1 indicates synergy, suggesting that targeting GRP78 can overcome resistance.[9]
-
Protocol 3: Assessing Synergy with DNA Damaging Agents
Objective: To determine if TAK-243 synergizes with PARP inhibitors or conventional chemotherapy in resistant cells.
Materials:
-
Resistant cancer cell lines
-
TAK-243
-
Olaparib (PARP inhibitor)
-
Cisplatin and Etoposide
-
Cell viability assay kit
Procedure:
-
Combination Cell Viability Assays:
-
Plate resistant cells in 96-well plates.
-
Treat with a matrix of concentrations of TAK-243 combined with either Olaparib or a fixed-ratio combination of Cisplatin/Etoposide.
-
Incubate for a suitable duration (e.g., 72-96 hours).
-
Measure cell viability and calculate CI values to determine if the combinations are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[4][11]
-
-
Mechanism of Synergy (Optional):
-
Assess markers of DNA damage (e.g., γH2AX foci by immunofluorescence) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3 by Western blot) in cells treated with single agents and the combination to confirm enhanced DNA damage and cell death.
-
References
- 1. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GRP78 blockade overcomes intrinsic resistance to UBA1 inhibitor TAK-243 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to TAK-243
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to TAK-243, a first-in-class UBA1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of TAK-243 in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to TAK-243 can arise through several mechanisms. The most commonly reported mechanisms include:
-
Mutations in the drug target, UBA1: Specific missense mutations in the adenylation domain of UBA1 can prevent TAK-243 from binding effectively to its target.[1][2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as MDR1 or P-glycoprotein), can actively pump TAK-243 out of the cell, reducing its intracellular concentration and cytotoxic effect.[3][4]
-
Activation of stress response pathways: Alterations in the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathways can contribute to drug resistance.[5][6] For instance, the upregulation of the ER chaperone GRP78 is associated with intrinsic resistance.[5]
-
Transcriptional reprogramming: Changes in gene expression profiles can lead to resistance. For example, enrichment of gene sets related to cellular respiration and translation has been associated with TAK-243 resistance.[7][8]
Q2: How can we determine if our resistant cell line has mutations in UBA1?
A2: To identify mutations in UBA1, you should sequence the exons of the UBA1 gene, particularly focusing on the adenylation domain (exons 12-16 and 23-24).[1] The most frequently reported resistance-conferring mutations are Y583C and A580S.[1][9][10]
Experimental Protocol: Sequencing of the UBA1 Adenylation Domain
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from both your parental (sensitive) and TAK-243-resistant cell lines using a commercially available kit.
-
Primer Design: Design PCR primers to amplify the exonic regions of the UBA1 adenylation domain.
-
PCR Amplification: Perform PCR to amplify the target regions from the genomic DNA of both cell lines.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and the reference UBA1 sequence to identify any mutations.
Q3: Our cells are showing resistance to TAK-243, but we don't see any mutations in UBA1. What other mechanisms should we investigate?
A3: If UBA1 mutations are absent, you should investigate the possibility of increased drug efflux mediated by ABC transporters.[3][4] Overexpression of ABCB1 is a key mechanism of resistance to TAK-243.[11]
Troubleshooting Guide: Investigating Drug Efflux
| Symptom | Possible Cause | Recommended Action |
| Reduced intracellular accumulation of TAK-243. | Increased drug efflux by ABC transporters. | 1. Gene Expression Analysis: Perform qRT-PCR or western blotting to compare the expression levels of ABCB1 mRNA and protein, respectively, between your sensitive and resistant cell lines. 2. Functional Assays: Use a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) to functionally assess efflux activity. A lower accumulation of the fluorescent substrate in resistant cells, which can be reversed by an ABCB1 inhibitor (e.g., verapamil), would indicate increased efflux. 3. Cytotoxicity Assays with Inhibitors: Perform a cytotoxicity assay with TAK-243 in the presence and absence of an ABCB1 inhibitor. Sensitization of the resistant cells to TAK-243 by the inhibitor would confirm the role of ABCB1-mediated efflux.[4] |
Quantitative Data Summary
Table 1: Examples of Acquired Resistance to TAK-243 in AML Cell Lines
| Cell Line | Resistance Mechanism | Fold Resistance (IC50) | Reference |
| OCI-AML2 Resistant | Y583C mutation in UBA1 | 33-fold | [1][12] |
| OCI-AML2 SW | A580S mutation in UBA1 | Not specified | [9] |
Table 2: Effect of ABCB1 Overexpression on TAK-243 Cytotoxicity
| Cell Line Pair | Description | Fold Resistance to TAK-243 | Reference |
| KB-3-1 vs. KB-C2 | Parental vs. ABCB1-overexpressing | 37.45-fold | [3] |
| HEK293/pcDNA3.1 vs. HEK293/ABCB1 | Parental vs. ABCB1-transfected | 10.62-fold | [3] |
| SW620 vs. SW620/Ad300 | Parental vs. Doxorubicin-selected (ABCB1 overexpressing) | 28.46-fold | [3] |
Signaling Pathways and Experimental Workflows
Mechanisms of Acquired Resistance to TAK-243
References
- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 4. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRP78 blockade overcomes intrinsic resistance to UBA1 inhibitor TAK-243 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity to targeted UBA1 inhibition in a myeloid cell line model of VEXAS syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Role of ABCB1 in TAK-243 Efflux
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between the ABCB1 transporter and the UBA1 inhibitor, TAK-243.
Frequently Asked Questions (FAQs)
Q1: Is TAK-243 a substrate of the ABCB1 transporter?
Yes, in vitro studies have characterized TAK-243 as a substrate of the ABCB1 transporter.[1][2] This interaction can limit the cytotoxic efficacy of TAK-243 in cancer cells that overexpress ABCB1.[1][3]
Q2: How does ABCB1-mediated efflux affect the cytotoxicity of TAK-243?
Overexpression of ABCB1 leads to increased resistance to TAK-243.[1][4] Cells with higher levels of ABCB1 can actively pump TAK-243 out of the cell, reducing its intracellular concentration and thereby diminishing its cytotoxic effect.[1][5]
Q3: Can the resistance to TAK-243 mediated by ABCB1 be reversed?
Yes, resistance to TAK-243 in ABCB1-overexpressing cells can be reversed by pharmacological inhibition of the transporter or by genetic knockout of the ABCB1 gene.[1][2][3][5] For instance, the ABCB1 inhibitor verapamil has been shown to sensitize multidrug-resistant cancer cells to TAK-243.[1]
Q4: Does TAK-243 inhibit the function of ABCB1?
No, TAK-243 does not appear to act as an inhibitor of ABCB1's transport function.[1] Studies using a known ABCB1 substrate, [³H]-paclitaxel, have shown that TAK-243 does not inhibit its efflux.[1]
Q5: How does TAK-243 interact with the ABCB1 transporter?
TAK-243 stimulates the ATPase activity of ABCB1 in a concentration-dependent manner.[1][6] This suggests a direct interaction where the energy from ATP hydrolysis is used to power the efflux of TAK-243.[1] Computational docking analyses also indicate a high binding affinity between TAK-243 and the human ABCB1 transporter.[1][2][3][5]
Troubleshooting Guides
This section addresses common issues that may arise during experiments investigating the role of ABCB1 in TAK-243 efflux.
Problem 1: Unexpectedly high resistance to TAK-243 in parental cell lines.
-
Possible Cause 1: Endogenous ABCB1 expression. Even parental cell lines can have basal levels of ABCB1 expression, which could contribute to some level of resistance.
-
Troubleshooting Step: Perform a western blot to check the protein expression level of ABCB1 in your parental cell line. Compare this with a known ABCB1-overexpressing cell line.
-
-
Possible Cause 2: Involvement of other efflux pumps. While ABCB1 is a key transporter for TAK-243, other transporters like ABCG2 have also been implicated in its efflux.
-
Troubleshooting Step: Investigate the expression of other ABC transporters, such as ABCG2, in your cell lines. You can also use specific inhibitors for these transporters to see if TAK-243 sensitivity is restored.
-
Problem 2: Inconsistent results in cytotoxicity assays with ABCB1 inhibitors.
-
Possible Cause 1: Suboptimal inhibitor concentration. The concentration of the ABCB1 inhibitor may be too low to effectively block the transporter's function.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the ABCB1 inhibitor for your specific cell line.
-
-
Possible Cause 2: Instability of the inhibitor. The ABCB1 inhibitor may be degrading over the course of a long-term cytotoxicity assay.
-
Troubleshooting Step: Check the stability of your inhibitor under your experimental conditions. Consider replenishing the inhibitor during the assay if necessary.
-
Problem 3: No significant difference in TAK-243 accumulation between parental and ABCB1-overexpressing cells.
-
Possible Cause 1: Insufficient incubation time. The incubation time with TAK-243 may not be long enough to observe a significant difference in accumulation.
-
Troubleshooting Step: Optimize the incubation time for the TAK-243 accumulation assay. A time-course experiment can help determine the optimal duration.
-
-
Possible Cause 2: Low sensitivity of the detection method. The method used to quantify intracellular TAK-243 (e.g., HPLC) may not be sensitive enough to detect subtle differences.
-
Troubleshooting Step: Validate the sensitivity and linearity of your analytical method. Ensure that your sample preparation protocol is optimized for maximum recovery of TAK-243.
-
Quantitative Data Summary
Table 1: Cytotoxicity of TAK-243 in Parental and ABCB1-Overexpressing Cell Lines
| Cell Line Pair | Parental Cell Line IC₅₀ (nM) | ABCB1-Overexpressing Cell Line IC₅₀ (nM) | Fold Resistance |
| KB-3-1 / KB-C2 | 2.9 ± 0.4 | 108.6 ± 11.2 | 37.45 |
| SW620 / SW620/Ad300 | 4.2 ± 0.5 | 119.5 ± 13.1 | 28.46 |
| HEK293/pcDNA3.1 / HEK293/ABCB1 | 5.8 ± 0.7 | 61.6 ± 7.5 | 10.62 |
Data are presented as mean ± SD from three independent experiments.[1]
Table 2: Intracellular Accumulation of TAK-243
| Cell Line | Treatment | Intracellular TAK-243 Concentration (ng/10⁶ cells) |
| HEK293/pcDNA3.1 | TAK-243 (10 µM) | 18.5 ± 2.1 |
| HEK293/ABCB1 | TAK-243 (10 µM) | 5.0 ± 0.6 |
| HEK293/ABCB1 | TAK-243 (10 µM) + Verapamil (5 µM) | 16.8 ± 1.9 |
Cells were incubated for 2 hours. Data are presented as mean ± SD from three independent experiments.[1]
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is used to assess the effect of TAK-243 on cell viability in the presence or absence of an ABCB1 inhibitor.
-
Materials:
-
Parental and ABCB1-overexpressing cells
-
Complete cell culture medium
-
TAK-243
-
ABCB1 inhibitor (e.g., verapamil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of TAK-243, with or without a fixed concentration of the ABCB1 inhibitor.
-
Incubate the plates for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
-
2. Cellular Accumulation Assay using HPLC
This protocol measures the intracellular concentration of TAK-243.
-
Materials:
-
Parental and ABCB1-overexpressing cells
-
Complete cell culture medium
-
TAK-243
-
ABCB1 inhibitor (e.g., verapamil)
-
Ice-cold PBS
-
Lysis buffer
-
HPLC system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate cells with or without the ABCB1 inhibitor for 1 hour.
-
Add TAK-243 to the medium and incubate for a specified time (e.g., 2 hours).
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells and collect the cell lysates.
-
Analyze the concentration of TAK-243 in the lysates by HPLC.
-
Normalize the drug concentration to the total protein content or cell number.
-
3. ATPase Activity Assay
This assay determines if TAK-243 stimulates the ATPase activity of ABCB1.
-
Materials:
-
Membrane vesicles from cells overexpressing ABCB1
-
TAK-243
-
ATP
-
Assay buffer
-
Reagents for detecting inorganic phosphate (Pi)
-
-
Procedure:
-
Incubate the ABCB1-containing membrane vesicles with various concentrations of TAK-243.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the amount of inorganic phosphate released.
-
The ATPase activity is calculated as the difference in Pi released in the presence and absence of an ABCB1 inhibitor (e.g., vanadate).
-
Visualizations
Caption: Mechanism of ABCB1-mediated efflux of TAK-243 from a cancer cell.
Caption: A typical experimental workflow for studying TAK-243 as an ABCB1 substrate.
Caption: A decision tree for troubleshooting unexpected resistance to TAK-243.
References
- 1. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Identifying Off-Target Effects of TAK-243 In Vitro
<Step>
Welcome to the technical support center for TAK-243. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively identify and characterize potential off-target effects of TAK-243 in vitro.
Section 1: General FAQs about TAK-243
Q1: What is TAK-243 and what is its primary target?
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin Activating Enzyme (UAE), also known as UBA1.[1][2] UAE is the primary E1 enzyme that initiates the entire ubiquitin conjugation cascade, a critical process for protein homeostasis.[1][3] By inhibiting UAE, TAK-243 blocks protein ubiquitination, leading to an accumulation of proteins, endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells.[2][4][5]
Q2: How does TAK-243 inhibit its primary target?
TAK-243 is a mechanism-based inhibitor. It forms a covalent adduct with ubiquitin in an ATP-dependent reaction. This TAK-243-ubiquitin adduct then binds tightly to the adenylation site of UAE, preventing the enzyme from activating further ubiquitin molecules and thereby halting the ubiquitination cascade.[1]
Q3: Is TAK-243 completely selective for UAE (UBA1)?
While highly potent against UAE (UBA1) with an IC50 of approximately 1 nM, TAK-243 has shown some activity against other closely related E1 ubiquitin-like activating enzymes.[6] It is important for researchers to be aware of this and design experiments to distinguish on-target from potential off-target effects.[6][7]
Section 2: Strategies for Off-Target Identification
Q4: What is the recommended overall strategy for identifying TAK-243 off-target effects?
A multi-pronged approach is recommended, starting with broad, unbiased screening methods and progressing to more focused validation assays. This strategy helps in identifying potential off-targets and then confirming their biological relevance. Early identification of off-target interactions is crucial for mitigating the risk of adverse effects in drug development.[8]
Caption: Workflow for identifying and validating off-target effects.
Q5: What are the primary screening methods for identifying potential off-targets?
-
Kinase Profiling: This is a critical first step as many small molecule inhibitors exhibit off-target effects on kinases. Large panels of kinases can be screened to determine if TAK-243 inhibits any at relevant concentrations.[7]
-
Chemical Proteomics: This unbiased approach uses techniques like affinity chromatography coupled with mass spectrometry to identify proteins from a cell lysate that directly interact with TAK-243.[9] This can uncover unexpected binding partners.
-
In Vitro Safety Pharmacology Panels: These are commercially available panels that screen compounds against a broad range of targets known to be associated with adverse drug reactions, including GPCRs, ion channels, transporters, and enzymes.[8]
Section 3: Experimental Protocols & Data
Kinase Selectivity Profiling
Protocol: Kinase Panel Screen (General)
-
Compound Preparation: Prepare a stock solution of TAK-243 in DMSO (e.g., 10 mM).
-
Assay Concentration: Select a concentration for screening. A 1 µM concentration is often used for initial broad screening to identify potential hits.[7]
-
Panel Selection: Choose a comprehensive kinase panel. Several vendors offer panels covering hundreds of kinases.
-
Assay Performance: The vendor will typically perform the binding or activity assays. Data is usually provided as percent inhibition relative to a control.
-
Data Analysis: Analyze the results to identify any kinases that are significantly inhibited by TAK-243. A common threshold for a "hit" is >50% inhibition.
Data Presentation: Known Selectivity of TAK-243
| Target Family | Target | Activity/Potency | Comments |
| On-Target | UAE (UBA1) | IC50: 1 ± 0.2 nM | Primary target; potent, mechanism-based inhibition.[6][7] |
| Off-Target (Related E1 Enzymes) | UBA6 (Fat10-activating) | IC50: 7 ± 3 nM | Closely related E1 enzyme.[7] |
| NAE (NEDD8-activating) | IC50: 28 ± 11 nM | Closely related E1 enzyme.[7] | |
| SAE (SUMO-activating) | IC50: 850 ± 180 nM | Weaker activity.[7] | |
| UBA7 (ISG15-activating) | IC50: 5,300 ± 2,100 nM | Significantly weaker activity.[7] | |
| ATG7 (Autophagy-activating) | IC50: >10,000 nM | Minimal activity.[7] | |
| Off-Target (Kinases) | Kinase Panel (319 kinases) | No significant findings at 1 µM | Broadly selective against the kinase family.[7] |
Cellular Target Engagement Assay
Protocol: Western Blot for On-Target Engagement
This assay confirms that TAK-243 is engaging its target (UAE) in cells by detecting the downstream consequences of inhibition.
-
Cell Culture: Plate cells (e.g., HCT-116) and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-range of TAK-243 (e.g., 10 nM to 1 µM) or a time-course at a fixed concentration (e.g., 500 nM for 2, 4, 8 hours). Include a DMSO vehicle control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Poly-ubiquitin: To detect the decrease in total cellular ubiquitinated proteins.
-
Free ubiquitin: To detect the accumulation of unused ubiquitin.[4]
-
Ubiquitylated H2B (uH2B): A specific mono-ubiquitinated substrate that should decrease.
-
Loading Control: GAPDH or β-Actin.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Section 4: Troubleshooting Guide
Q6: I am observing high cytotoxicity in my cell line at concentrations where on-target effects are minimal. What could be the cause?
This could indicate a potent off-target effect or a specific vulnerability in your cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TAK-243 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAK-243 in in vivo experiments. The information is tailored for scientists and drug development professionals to address specific challenges encountered during their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAK-243?
TAK-243 is a potent and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1).[1][2][3][4] UAE is the primary E1 enzyme in the ubiquitin-proteasome system (UPS), which is crucial for maintaining cellular protein homeostasis.[1][2] By inhibiting UAE, TAK-243 blocks the initial step in the ubiquitination cascade, preventing the transfer of ubiquitin to E2 enzymes.[5] This leads to a depletion of ubiquitin conjugates, causing proteotoxic stress, disruption of critical cellular signaling pathways, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][5][6]
Q2: What is a recommended starting dose for TAK-243 in in vivo mouse studies?
Based on preclinical studies, a common starting dose for TAK-243 in mouse xenograft models ranges from 12.5 mg/kg to 25 mg/kg.[5][7][8] The optimal dose will depend on the tumor model, administration route, and dosing schedule. It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Q3: What is the recommended administration route and dosing schedule?
TAK-243 has been successfully administered in vivo via both intravenous (IV) and subcutaneous (SC) routes.[5][9] Common dosing schedules include twice-weekly or once-weekly administrations.[7][8][9] For example, a regimen of 12.5 mg/kg or 25 mg/kg administered intravenously twice a week has shown anti-tumor activity in myeloma models.[7] Another study in an AML model used 20 mg/kg subcutaneously twice weekly.[9]
Q4: How should I prepare TAK-243 for in vivo administration?
TAK-243 is soluble in DMSO.[1][5] For in vivo use, a common vehicle formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[5][8] Another reported vehicle is 10% HP-β-CD (2-hydroxypropyl-β-cyclodextrin).[10] It is crucial to ensure complete dissolution and to prepare the formulation fresh for each use.
Troubleshooting Guide
Issue 1: Poor solubility or precipitation of TAK-243 during formulation.
-
Possible Cause: Incorrect solvent ratio or improper mixing. TAK-243 has limited aqueous solubility.
-
Solution:
-
Ensure you are using a validated vehicle formulation. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8]
-
Add the solvents sequentially and ensure the solution is clear before adding the next component.[8]
-
Gentle warming and sonication can aid in dissolution.[8]
-
Prepare the formulation fresh before each administration to minimize the risk of precipitation.
-
Issue 2: Lack of anti-tumor efficacy in the xenograft model.
-
Possible Cause 1: Suboptimal dosage.
-
Solution 1:
-
Possible Cause 2: Drug efflux by transporters.
-
Solution 2:
-
Some tumor cells may overexpress drug efflux pumps like ABCB1 (MDR1), which can reduce the intracellular concentration of TAK-243.[6][11]
-
You can assess the expression of ABCB1 in your tumor model. If high, consider using a combination therapy with an ABCB1 inhibitor, though this would be an experimental approach.
-
-
Possible Cause 3: Intrinsic resistance of the tumor model.
-
Solution 3:
Issue 3: Signs of toxicity in treated animals (e.g., weight loss, lethargy).
-
Possible Cause: The administered dose is above the maximum tolerated dose (MTD) for the specific animal strain or model.
-
Solution:
-
Reduce the dosage of TAK-243.
-
Decrease the frequency of administration.
-
Closely monitor animal health, including body weight, daily. A weight loss of more than 15-20% is often a sign of significant toxicity.
-
While preclinical studies have generally shown TAK-243 to be well-tolerated at effective doses,[9][13] toxicity can be model-dependent. A study in SCID mice indicated an MTD of 23-26 mg/kg twice weekly intravenously.[14]
-
Quantitative Data Summary
Table 1: In Vivo Dosages and Administration of TAK-243 in Preclinical Models
| Tumor Model | Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Myeloma (MM1.S, MOLP-8) | SCID Mice | 12.5 mg/kg, 25 mg/kg | IV | Twice-weekly | [7] |
| Acute Myeloid Leukemia (OCI-AML2) | SCID Mice | 20 mg/kg | SC | Twice-weekly | [9] |
| Diffuse Large B-cell Lymphoma (WSU-DLCL2) | SCID Mice | 12.5, 18.75, 25 mg/kg | IV | Not Specified | [5] |
| Adrenocortical Carcinoma (H295R) | Mouse | 20 mg/kg | Not Specified | Not Specified | [14] |
| Pancreatic Cancer (MiaPaCa-2) | Mouse | 12.5 mg/kg | Not Specified | Twice a week | [15] |
Table 2: In Vitro Inhibitory Activity of TAK-243
| Enzyme | IC50 |
| UAE (UBA1) | 1 nM |
| UBA6 | 7 ± 3 nM |
| NAE (NEDD8-activating enzyme) | 28 ± 11 nM |
| SAE (SUMO-activating enzyme) | 850 ± 180 nM |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 nM |
| ATG7 | >10,000 nM |
Data sourced from Selleck Chemicals product information.[5]
Experimental Protocols
Protocol 1: Preparation of TAK-243 for Intravenous (IV) Injection
-
Materials:
-
TAK-243 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
-
Procedure:
-
Calculate the required amount of TAK-243 and vehicle components based on the desired final concentration and injection volume.
-
In a sterile tube, dissolve the TAK-243 powder in DMSO to create a stock solution (e.g., 50 mg/mL). Ensure complete dissolution.
-
In a separate sterile tube, prepare the vehicle by sequentially adding and mixing the components in the following ratio: 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the TAK-243 DMSO stock solution to the vehicle to achieve the final desired concentration (e.g., to make a 10% DMSO final concentration).
-
Vortex the final solution gently to ensure homogeneity.
-
Visually inspect the solution for any precipitation. If precipitation occurs, sonicate briefly in a water bath.
-
Use the freshly prepared formulation for injection.
-
Visualizations
Caption: Mechanism of action of TAK-243 in the ubiquitin-proteasome system.
Caption: A typical workflow for an in vivo study involving TAK-243.
Caption: A decision tree for troubleshooting lack of efficacy with TAK-243.
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK-243 (MLN7243) | UAE inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 12. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
troubleshooting TAK-243 insolubility in cell culture media
Welcome to the technical support center for TAK-243. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing TAK-243 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is TAK-243 and what is its mechanism of action?
A1: TAK-243, also known as MLN7243, is a potent and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2][3][4] UAE is the primary E1 enzyme in the ubiquitin-proteasome system (UPS), which is crucial for maintaining cellular protein homeostasis.[5] By inhibiting UAE, TAK-243 blocks the initial step of ubiquitination, leading to a depletion of ubiquitin conjugates.[2][5] This disruption of protein ubiquitination results in endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[2][3][6]
Q2: What are the recommended solvents for dissolving TAK-243?
A2: TAK-243 is soluble in DMSO and ethanol but is insoluble in water.[2][7][8] DMSO is the most commonly recommended solvent for preparing stock solutions.[1][2]
Q3: How should I prepare a stock solution of TAK-243?
A3: It is recommended to prepare a high-concentration stock solution of TAK-243 in fresh, high-quality DMSO.[2] For example, a 10 mM stock solution in DMSO is commonly used.[3][7] To aid dissolution, sonication may be beneficial.[1] Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: I'm observing precipitation when I add my TAK-243 stock solution to the cell culture media. What should I do?
A4: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds like TAK-243.[1] Here are several troubleshooting steps:
-
Serial Dilution: Instead of adding the high-concentration DMSO stock directly to your media, perform an intermediate dilution step in DMSO first.[1] For example, dilute a 10 mM stock to 1 mM in DMSO before adding it to the media.[1]
-
Pre-warming: Pre-warm both your TAK-243 stock solution and the cell culture media to 37°C before mixing.[1] This can help prevent precipitation caused by temperature shock.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[2]
-
Vortexing/Mixing: Add the TAK-243 solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.
-
Sonication: If precipitation still occurs, gentle sonication of the final solution might help to redissolve the compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the vial of powdered TAK-243. | The compound may have absorbed moisture. | Ensure the vial is tightly sealed and stored in a dry, dark place as recommended.[8] If clumping is observed, briefly centrifuge the vial to collect the powder at the bottom before opening. |
| Powdered TAK-243 is difficult to dissolve in DMSO. | The DMSO may have absorbed moisture, reducing its solvating capacity.[2] The concentration may be too high. | Use fresh, anhydrous DMSO.[2] Sonication can aid in dissolving the compound.[1] Refer to the solubility data to ensure you are not exceeding the maximum solubility. |
| Precipitation occurs immediately upon adding the DMSO stock to the cell culture media. | The compound is crashing out of the solution due to its low aqueous solubility. | Follow the recommended dilution protocol, including pre-warming solutions and performing serial dilutions.[1] Ensure the final DMSO concentration is kept to a minimum. |
| No observable effect of TAK-243 in the cell-based assay. | The compound may have degraded due to improper storage. The final concentration may be too low. The compound may have precipitated out of the solution. | Store the stock solution at -80°C in aliquots.[2] Confirm the final concentration used is within the effective range for your cell line (IC50 values are often in the 25-100 nM range).[1][3] Visually inspect the culture wells for any signs of precipitation. |
Quantitative Data Summary
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | ≥51.4 mg/mL | Not specified | [7] |
| DMSO | 100 mg/mL | 192.48 mM | [2] |
| DMSO | 237.5 mg/mL | 457.15 mM | [1] |
| Ethanol | ≥7.88 mg/mL (with ultrasonic) | Not specified | [7] |
| Ethanol | 25 mg/mL | Not specified | [2] |
| Water | Insoluble | Insoluble | [2][7][8] |
Experimental Protocols
Protocol 1: Preparation of TAK-243 Stock Solution
-
Allow the vial of powdered TAK-243 to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly to dissolve the powder. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: Dilution of TAK-243 for Cell Culture Experiments
-
Thaw an aliquot of the TAK-243 stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required. For example, to achieve a 1 µM final concentration from a 10 mM stock, you can first dilute it 1:10 in DMSO to get a 1 mM intermediate stock.[1]
-
Add the appropriate volume of the TAK-243 stock or intermediate stock solution to the pre-warmed cell culture medium. Add the solution dropwise while gently swirling the medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Gently mix the final solution before adding it to the cells.
Visualizations
Caption: Mechanism of action of TAK-243 in the ubiquitin-proteasome system.
Caption: Troubleshooting workflow for TAK-243 insolubility in cell culture.
References
- 1. TAK-243 | MLN7243 | UAE inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. apexbt.com [apexbt.com]
- 8. medkoo.com [medkoo.com]
Technical Support Center: Managing TAK-243 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UBA1 inhibitor, TAK-243, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of TAK-243 in animal models?
A1: Preclinical studies in various animal models, including mice, have generally shown that TAK-243 is well-tolerated at therapeutically effective doses. Many studies report no significant signs of toxicity, such as changes in body weight, serum chemistry, or organ histology, at doses around 20 mg/kg administered twice weekly.[1][2]
Q2: What is the maximum tolerated dose (MTD) of TAK-243 in mice?
A2: The maximum tolerated dose (MTD) of TAK-243 in SCID mice has been reported to be in the range of 23-26 mg/kg when administered intravenously twice a week.[3] It is crucial to perform a dose-ranging study in your specific animal model and strain to determine the optimal therapeutic window and MTD for your experimental conditions.
Q3: Are there any specific, subtle signs of toxicity I should monitor for?
A3: While overt toxicity is not commonly reported, researchers should monitor for more subtle effects. One study observed statistically significant decreases in white blood cell count (WBC) and hemoglobin levels in mice treated with TAK-243.[4] Therefore, it is advisable to include complete blood counts (CBCs) in your monitoring plan. Other general signs of distress in rodents, such as piloerection, decreased motor activity, or changes in grooming behavior, should also be monitored.
Q4: My cells in culture are sensitive to TAK-243, but I'm not seeing the expected anti-tumor efficacy in my xenograft model. What could be the issue?
A4: A potential reason for reduced in vivo efficacy, despite in vitro sensitivity, is the expression of multidrug resistance transporters by the tumor cells. TAK-243 has been identified as a substrate for ABCB1 (also known as MDR1 or P-glycoprotein). Overexpression of ABCB1 by tumor cells can lead to the efflux of TAK-243, reducing its intracellular concentration and thereby its anti-tumor effect. It is recommended to assess the ABCB1 expression status of your xenograft model.
Q5: What is the mechanism of action of TAK-243 that leads to cancer cell death?
A5: TAK-243 is a potent and selective inhibitor of the Ubiquitin Activating Enzyme (UBA1), which is the principal E1 enzyme in the ubiquitin-proteasome system. By inhibiting UBA1, TAK-243 prevents the conjugation of ubiquitin to substrate proteins. This leads to an accumulation of unfolded or misfolded proteins, causing proteotoxic stress in the endoplasmic reticulum (ER). This ER stress activates the Unfolded Protein Response (UPR), and if the stress is sustained, it triggers apoptosis (programmed cell death) in cancer cells.[1][2][5]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Weight Loss
-
Possible Cause 1: Dose is too high for the specific animal strain or model.
-
Troubleshooting Step: Immediately reduce the dose of TAK-243 by 25-50%. If signs of toxicity persist, consider temporarily halting administration and providing supportive care. It is highly recommended to perform a dose-finding study to establish the MTD in your specific model before initiating large-scale efficacy experiments.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Troubleshooting Step: Administer a vehicle-only control group to assess the tolerability of the formulation. If vehicle-related toxicity is observed, consider alternative formulations.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting Step: While TAK-243 is highly selective for UBA1, off-target effects, though minimal, cannot be entirely ruled out at high concentrations. Ensure that the dose used is within the published therapeutic range.
-
Issue 2: Hematological Abnormalities (Anemia, Leukopenia)
-
Possible Cause: On-target effect on hematopoietic progenitor cells.
-
Troubleshooting Step 1: Monitor Complete Blood Counts (CBCs). Schedule regular blood collections (e.g., weekly) to monitor WBC, hemoglobin, and platelet counts.
-
Troubleshooting Step 2: Implement Dose Modifications. If a significant drop in hemoglobin (>15%) or WBC count is observed, consider a dose reduction of 25%. If the counts do not recover, a temporary cessation of treatment may be necessary.
-
Troubleshooting Step 3: Supportive Care. For severe anemia, consult with a veterinarian regarding potential supportive care measures, such as fluid therapy.
-
Troubleshooting Step 4: Staggered Dosing Schedule. Consider a less frequent dosing schedule (e.g., once a week instead of twice a week) to allow for hematopoietic recovery between doses.
-
Quantitative Data Summary
| Parameter | Animal Model | Value | Route of Administration | Dosing Schedule | Citation |
| Maximum Tolerated Dose (MTD) | SCID Mice | 23-26 mg/kg | Intravenous (IV) | Twice weekly | [3] |
| Effective Dose (AML model) | SCID Mice | 20 mg/kg | Subcutaneous (SC) | Twice weekly | [1] |
| Effective Dose (SCLC model) | NSG Mice | 20 mg/kg | Intravenous (IV) | Twice weekly | [6] |
| Observed Toxicities | Mice | Significant decrease in White Blood Cell count and Hemoglobin | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Formulation of TAK-243 for In Vivo Administration
Materials:
-
TAK-243 powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HPBCD in sterile water. For example, to make 10 mL of vehicle, dissolve 1 g of HPBCD in 10 mL of sterile water. Gently warm and vortex to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of TAK-243 powder in a sterile microcentrifuge tube.
-
Add the 10% HPBCD vehicle to the TAK-243 powder to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20 g mouse at an injection volume of 200 µL).
-
Vortex the solution vigorously until the TAK-243 is completely dissolved. Gentle warming may be required.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
The formulation should be prepared fresh before each administration.
Protocol 2: Administration and Toxicity Monitoring of TAK-243 in a Mouse Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) bearing subcutaneous tumors.
Dosing and Administration:
-
Dose: 20 mg/kg (or as determined by a pilot MTD study).
-
Route: Intravenous (IV) or Intraperitoneal (IP).
-
Frequency: Twice weekly (e.g., Monday and Thursday).
-
Procedure:
-
Calculate the required injection volume based on the animal's most recent body weight and the concentration of the TAK-243 formulation.
-
Administer the calculated volume via the chosen route.
-
Toxicity Monitoring:
-
Body Weight: Measure and record the body weight of each animal three times a week.
-
Clinical Observations: Perform daily cage-side observations to assess the general health of the animals. Note any changes in posture, activity, grooming, and food/water intake.
-
Tumor Growth: Measure tumor volume with calipers twice a week.
-
Hematology: Collect a small volume of blood (e.g., via tail vein) for a complete blood count (CBC) at baseline (before the first dose) and then weekly throughout the study. Pay close attention to WBC and hemoglobin levels.
-
Endpoint Criteria: Define clear humane endpoints, such as >20% body weight loss, tumor volume exceeding a predetermined size, or severe clinical signs of distress.
Visualizations
Caption: Mechanism of action of TAK-243.
Caption: Unfolded Protein Response (UPR) signaling pathways activated by TAK-243-induced ER stress.
Caption: General experimental workflow for a TAK-243 efficacy and toxicity study in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in TAK-243 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-243. Our aim is to help you interpret unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TAK-243?
A1: TAK-243 is a potent and specific small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2][3] It forms a TAK-243-ubiquitin adduct, which then binds to the E1 enzyme, blocking its activity.[4] This inhibition of the initial step in the ubiquitination cascade leads to a depletion of ubiquitin conjugates, causing proteotoxic stress, induction of the unfolded protein response (UPR), cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2][5]
Q2: I'm observing high variability in the IC50 values for TAK-243 across different cancer cell lines. Is this expected?
A2: Yes, it is expected to observe a range of sensitivities to TAK-243 across different cell lines. For example, IC50 values in acute myeloid leukemia (AML) cell lines have been reported to range from 15-40 nM, while some adrenocortical carcinoma cell lines show sensitivity at around 10-100 nM, and others are more resistant with IC50 values greater than 500 nM.[6][7] This variability is influenced by the intrinsic molecular characteristics of the cells, including the expression of drug transporters and the status of DNA damage repair pathways.[8]
Q3: My cells are showing resistance to TAK-243. What are the potential mechanisms?
A3: Several mechanisms can contribute to TAK-243 resistance:
-
Overexpression of Drug Efflux Pumps: The multidrug resistance protein ABCB1 (also known as MDR1) has been shown to actively transport TAK-243 out of the cell, reducing its intracellular concentration and cytotoxic effect.[4][9][10][11]
-
Mutations in the UBA1 Gene: Acquired mutations in the UBA1 gene can alter the binding site of TAK-243, thereby reducing its inhibitory activity. For instance, a Y583C substitution in UBA1 has been identified in TAK-243-resistant cells.[6]
-
Altered Gene Expression Profiles: Studies have associated resistance with specific gene expression signatures. For example, enrichment of gene sets related to cellular respiration and translation has been linked to resistance, while sensitivity is associated with gene sets involved in cell cycle and DNA damage repair.[8]
Q4: Are there any known off-target effects of TAK-243 that could influence my results?
A4: While TAK-243 is considered a selective UBA1 inhibitor, it does exhibit some inhibitory activity against other closely related E1 enzymes, such as UBA6 (FAT10-activating enzyme) and NAE (NEDD8-activating enzyme).[1] Additionally, the cytotoxic effects of TAK-243 can be potentiated by off-target inhibition of the ABCG2 efflux transporter by other compounds, such as certain epigenetic probes.[12][13] It is important to consider these potential interactions when designing combination studies.
Troubleshooting Guide
Problem 1: Higher than expected IC50 value or lack of cellular response.
| Possible Cause | Troubleshooting Steps |
| Multidrug Resistance Transporter Efflux | 1. Check the expression level of ABCB1 (MDR1) in your cell line. 2. If ABCB1 is highly expressed, consider co-treatment with an ABCB1 inhibitor (e.g., verapamil) to see if it sensitizes the cells to TAK-243.[9][11] 3. Use cell lines with known low expression of ABCB1 as positive controls. |
| UBA1 Mutation | 1. If you have generated a resistant cell line, consider sequencing the UBA1 gene to check for mutations in the TAK-243 binding site.[6] |
| Incorrect Drug Concentration or Stability | 1. Verify the concentration and purity of your TAK-243 stock solution. 2. Ensure proper storage conditions to maintain drug stability. |
| Suboptimal Assay Conditions | 1. Optimize the cell seeding density and treatment duration for your specific cell line. 2. Confirm that your viability assay (e.g., MTT, CellTiter-Glo) is performing as expected with appropriate controls. |
Problem 2: Inconsistent results in downstream pathway analysis (e.g., Western Blot for ubiquitination).
| Possible Cause | Troubleshooting Steps |
| Timing of Analysis | 1. The depletion of ubiquitin conjugates and accumulation of downstream markers can be time-dependent. Perform a time-course experiment to determine the optimal time point for observing the desired effect in your cell line.[14] |
| Antibody Quality | 1. Validate the specificity of your primary antibodies for ubiquitinated proteins and other pathway markers. |
| Differential UPR Activation | 1. Be aware that different cell lines may preferentially activate different arms of the unfolded protein response (e.g., PERK, IRE1, or ATF6).[4] You may need to probe for markers of all three pathways to get a complete picture. |
| Loading Controls | 1. Ensure you are using appropriate loading controls. Note that the expression of some common housekeeping proteins may be affected by TAK-243 treatment. It may be necessary to test multiple loading controls. |
Data Presentation
Table 1: In Vitro Cytotoxicity of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | 15-40 | [6] |
| TEX | Acute Myeloid Leukemia | 15-40 | [6] |
| MM1.S | Multiple Myeloma | 25 | [5] |
| U266 | Multiple Myeloma | 250 | [5] |
| CU-ACC1 | Adrenocortical Carcinoma | ~10-100 | [7] |
| NCI-H295R | Adrenocortical Carcinoma | >500 | [7] |
| KB-3-1 | Epidermoid Carcinoma | 163 | [7] |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | [7] |
Table 2: Effect of ABCB1 Overexpression on TAK-243 IC50
| Cell Line Pair | Description | TAK-243 IC50 (nM) | Fold Resistance | Reference |
| KB-3-1 vs. KB-C2 | Parental vs. ABCB1-overexpressing | 163 vs. 6096 | 37.4 | [7][9] |
| SW620 vs. SW620/Ad300 | Parental vs. ABCB1-overexpressing | ~100-200 vs. >2000 | >10-20 | [7][9] |
| HEK293/pcDNA3.1 vs. HEK293/ABCB1 | Parental vs. ABCB1-transfected | ~100-200 vs. >1000 | >5-10 | [7][9] |
Experimental Protocols
Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of TAK-243 (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Protein Ubiquitination
-
Cell Lysis: Treat cells with TAK-243 at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total ubiquitin, specific ubiquitinated proteins (e.g., histone H2B), or downstream signaling molecules (e.g., cleaved caspase-3, p53).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of TAK-243 action on the ubiquitin-proteasome system.
Caption: Troubleshooting workflow for unexpected TAK-243 resistance.
Caption: Downstream cellular consequences of UBA1 inhibition by TAK-243.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Therapeutic Window of TAK-243
Welcome to the technical support center for TAK-243, a first-in-class inhibitor of the Ubiquitin Activating Enzyme (UBA1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing TAK-243 effectively and navigating potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAK-243?
A1: TAK-243 is a potent and specific inhibitor of UBA1, the primary E1 enzyme in the ubiquitin-proteasome system (UPS). It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then binds tightly to UBA1. This action blocks the transfer of ubiquitin to E2 conjugating enzymes, leading to a global decrease in protein ubiquitination. The subsequent disruption of protein homeostasis results in endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2][3]
Q2: What are the key downstream cellular consequences of UBA1 inhibition by TAK-243?
A2: Inhibition of UBA1 by TAK-243 leads to a cascade of cellular events, including:
-
Depletion of ubiquitin conjugates: A hallmark of TAK-243 activity is the reduction of both mono- and poly-ubiquitinated proteins.[1][4]
-
Induction of proteotoxic stress: The accumulation of misfolded and unfolded proteins triggers the Unfolded Protein Response (UPR) and ER stress.[5][6][7]
-
Cell cycle arrest: TAK-243 can induce cell cycle arrest at the G1 and G2/M phases.[6]
-
Impairment of DNA damage repair: The ubiquitination-dependent DNA damage response is compromised, sensitizing cancer cells to DNA-damaging agents.[2][8]
-
Induction of apoptosis: The culmination of these cellular stresses leads to programmed cell death.[5][9]
Q3: What are the known mechanisms of resistance to TAK-243?
A3: Resistance to TAK-243 has been observed in preclinical models and can be attributed to several factors:
-
Drug Efflux: Overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1) can actively pump TAK-243 out of the cell, reducing its intracellular concentration and cytotoxic effect.[10][11][12][13]
-
Target Alteration: Although less common, mutations in the UBA1 gene could potentially alter the drug-binding site and reduce the inhibitory activity of TAK-243.
Q4: What strategies can be employed to improve the therapeutic window of TAK-243?
A4: Several strategies are being explored to enhance the efficacy of TAK-243 while minimizing potential toxicities:
-
Combination Therapies: Combining TAK-243 with other anticancer agents can lead to synergistic or additive effects, potentially allowing for lower, less toxic doses of each drug. Promising combinations include:
-
Chemotherapy (e.g., mitotane, etoposide, cisplatin): Can produce synergistic or additive effects.[5][14][15]
-
PARP inhibitors (e.g., olaparib): Synergy has been observed, particularly in models resistant to either drug alone.[8][16][17]
-
BCL2 inhibitors (e.g., venetoclax, navitoclax): Highly synergistic effects have been reported in preclinical models.[5][14][15]
-
Radiotherapy: TAK-243 can sensitize tumor cells to the effects of ionizing radiation.[8][18]
-
-
Overcoming Drug Resistance: In cases of ABCB1-mediated resistance, co-administration of an ABCB1 inhibitor could potentially restore sensitivity to TAK-243.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reduced than expected cytotoxicity in vitro. | High expression of ABCB1 transporter in the cell line. | - Check the expression level of ABCB1 in your cell line by Western blot or qPCR.- Use a cell line with known low ABCB1 expression as a positive control.- Consider co-treatment with an ABCB1 inhibitor (e.g., verapamil) to assess if it restores sensitivity.[10] |
| Cell line-intrinsic resistance. | - Confirm target engagement by assessing the levels of ubiquitinated proteins (e.g., ubiquitinated histone H2B) by Western blot after TAK-243 treatment. A lack of change may indicate a block in the pathway upstream of ubiquitination. | |
| Inconsistent results in cell viability assays. | Suboptimal cell health or plating density. | - Ensure cells are in the logarithmic growth phase before plating.- Optimize cell seeding density to avoid overgrowth or sparse cultures during the assay period.- Perform a titration of the assay reagent (e.g., MTT, CellTiter-Glo) to ensure a linear response range. |
| Issues with drug stability or preparation. | - Prepare fresh stock solutions of TAK-243 in a suitable solvent (e.g., DMSO) and store them appropriately.- Avoid repeated freeze-thaw cycles of stock solutions. | |
| Difficulty in detecting changes in protein ubiquitination. | Inefficient protein extraction or antibody issues. | - Use a lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve ubiquitin conjugates during sample preparation.- Use a high-quality, validated antibody specific for poly- or mono-ubiquitin chains. |
| Insufficient treatment time or concentration. | - Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in ubiquitination in your specific cell line.[5] | |
| Limited in vivo efficacy in xenograft models. | Poor drug exposure at the tumor site. | - Assess the pharmacokinetics of TAK-243 in your animal model.- Confirm target engagement in tumor tissue by measuring the levels of the TAK-243-ubiquitin adduct or downstream markers of apoptosis (e.g., cleaved caspase-3) via immunohistochemistry or Western blot.[19] |
| ABCB1-mediated efflux in the tumor. | - Analyze the expression of ABCB1 in the xenograft tumors. If high, consider using a model with lower ABCB1 expression or exploring combination with an ABCB1 inhibitor. |
Data Summary Tables
Table 1: In Vitro Cytotoxicity of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| NCI-H1184 | Small-Cell Lung Cancer | 10.2 | [8] |
| Multiple SCLC Cell Lines (Median) | Small-Cell Lung Cancer | 15.8 | [8] |
| NCI-H196 | Small-Cell Lung Cancer | 367.3 | [8] |
| U251 | Glioblastoma | 15.64 - 396.3 | [20] |
| LN229 | Glioblastoma | 15.64 - 396.3 | [20] |
| Primary GBM Cells | Glioblastoma | 23.42 - 936.8 | [20] |
| KB-3-1 | Epidermoid Carcinoma | 163 | [10] |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | [10][12] |
| SW620 | Colorectal Adenocarcinoma | ~100-200 | [21] |
| SW620/Ad300 (ABCB1-overexpressing) | Colorectal Adenocarcinoma | >2000 | [21] |
| HCT-116 | Colon Cancer | Not specified | [1] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Not specified | [1] |
| MM1.S | Multiple Myeloma | Not specified | [1] |
| MOLP-8 | Multiple Myeloma | ~25 | [21] |
Table 2: Preclinical In Vivo Efficacy of TAK-243
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Adrenocortical Carcinoma (H295R xenograft) | Mouse | 10 and 20 mg/kg, intraperitoneally, twice weekly | Significant reduction in tumor volume. | [19] |
| Multiple Myeloma (MM1.S xenograft) | Mouse | 12.5 mg/kg, intravenously, twice weekly | 60% tumor growth inhibition at 14 days. | [22] |
| Multiple Myeloma (MOLP-8 xenograft) | Mouse | 12.5 mg/kg, intravenously, twice weekly | 73% tumor growth inhibition at 14 days. | [22] |
| Small-Cell Lung Cancer (SCRX-Lu149 CN PDX) | Mouse | 20 mg/kg + Radiotherapy (2 Gy x 4) | 91% tumor growth inhibition compared to control. | [8] |
| Small-Cell Lung Cancer (JHU-LX33 SCLC PDX) | Mouse | TAK-243 + Olaparib | 66% tumor growth inhibition compared to control. | [8] |
| Triple-Negative Breast Cancer (PDX models) | Mouse | Not specified | Uniformly blocked tumor growth. | [23] |
| Diffuse Large B-cell Lymphoma (WSU-DLCL2 xenograft) | Mouse | Not specified | Antitumor activity observed. | [24] |
| Colon Cancer (HCT-116 xenograft) | Mouse | Not specified | Antitumor activity observed. | [24] |
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of TAK-243.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TAK-243 in culture medium.
-
Treat the cells with the TAK-243 dilutions and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (typically 72 hours).
-
For MTT assays, add MTT reagent and incubate for 2-4 hours to allow formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and read the absorbance on a microplate reader.
-
For CellTiter-Glo assays, add the reagent directly to the wells, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50/EC50 value.[21][25]
-
2. Western Blot Analysis of Ubiquitinated Proteins
-
Objective: To assess the effect of TAK-243 on global protein ubiquitination.
-
Methodology:
-
Treat cells with TAK-243 at various concentrations and for different durations.
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) or a specific ubiquitinated protein (e.g., ubiquitinated histone H2B).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][5]
-
3. In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of TAK-243 in a preclinical animal model.
-
Methodology:
-
Implant cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer TAK-243 via a suitable route (e.g., intravenous, intraperitoneal, or subcutaneous) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for ubiquitinated proteins, immunohistochemistry for apoptosis markers like cleaved caspase-3).[19][22][24]
-
Visualizations
Caption: Mechanism of action of TAK-243.
Caption: Experimental workflow and troubleshooting logic.
Caption: Logic for combination therapy with TAK-243.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are UBA1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medkoo.com [medkoo.com]
- 8. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 12. researchgate.net [researchgate.net]
- 13. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to UAE Inhibitors in Acute Myeloid Leukemia: TAK-243 vs. Other Agents
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-activating enzyme (UAE or UBA1) is a critical component of the ubiquitin-proteasome system and has emerged as a promising therapeutic target in acute myeloid leukemia (AML). Inhibition of UAE disrupts the ubiquitination cascade, leading to proteotoxic stress and apoptosis in cancer cells. This guide provides a comparative overview of TAK-243, a first-in-class UAE inhibitor, and other relevant UAE inhibitors investigated in the context of AML, with a focus on preclinical experimental data.
Overview of UAE Inhibitors in AML
TAK-243 (subasumstat, formerly MLN7243) is a potent and selective inhibitor of UBA1. It has demonstrated significant preclinical activity in AML models by inducing cell death and targeting leukemic stem cells[1][2]. Another key inhibitor in this class, though targeting a related but distinct E1 enzyme, is pevonedistat (MLN4924), which inhibits the NEDD8-activating enzyme (NAE). While both are E1 inhibitors, TAK-243 directly targets the ubiquitin cascade, whereas pevonedistat affects the neddylation pathway, which regulates cullin-RING E3 ubiquitin ligases. Direct head-to-head comparative studies are limited; however, available preclinical data for each agent are presented here to facilitate an informed comparison.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of TAK-243 and pevonedistat in various AML cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Activity of TAK-243 in AML Cell Lines
| Cell Line | IC50 (nM) | Assay Duration | Publication |
| OCI-AML2 | 15 - 23 | 48 - 72 hours | [3] |
| TEX | ~25 | 48 hours | [4] |
| U937 | ~30 | 48 hours | [4] |
| NB4 | ~40 | 48 hours | [3] |
Table 2: In Vitro Activity of Pevonedistat in Cancer Cell Lines (AML data limited)
| Cell Line | IC50 (µM) | Assay Duration | Publication |
| TF-1a (Erythroleukemia) | Not specified | 72 hours | [5] |
| MOLM-16 (AML) | Not specified | Not specified | [5] |
| HEL92.1.7 (Erythroleukemia) | Not specified | Not specified | [5] |
Signaling Pathways and Mechanism of Action
UAE inhibitors like TAK-243 exert their anti-leukemic effects by disrupting the ubiquitination process, which is fundamental for protein degradation and cell signaling.
Inhibition of UBA1 by TAK-243 leads to a decrease in ubiquitinated proteins, resulting in an accumulation of misfolded proteins that triggers the unfolded protein response (UPR), a form of proteotoxic stress[3]. This also impairs DNA damage repair pathways, leading to DNA damage stress and ultimately apoptosis in AML cells[1][2].
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of UAE inhibitors are provided below.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the UAE inhibitor on AML cell lines.
Protocol:
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of the UAE inhibitor (e.g., TAK-243) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.
Clonogenic Assay
Objective: To assess the effect of UAE inhibitors on the self-renewal capacity of AML progenitor cells.
Protocol:
-
Cell Treatment: AML cells are treated with the UAE inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Plating: After treatment, cells are washed and plated in duplicate in methylcellulose-based medium (e.g., MethoCult™) in 35 mm Petri dishes at a density of 500-1,000 cells/mL.
-
Incubation: Plates are incubated for 10-14 days at 37°C in a humidified 5% CO2 incubator until colonies are formed.
-
Colony Counting: Colonies containing 50 or more cells are counted using an inverted microscope.
-
Data Analysis: The number of colonies in the treated group is expressed as a percentage of the vehicle-treated control.
Western Blot for Ubiquitinated Proteins
Objective: To determine the effect of UAE inhibition on the levels of ubiquitinated proteins.
Protocol:
-
Cell Lysis: AML cells treated with the UAE inhibitor or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ubiquitin, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of UAE inhibitors in a mouse model of AML.
Protocol:
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., OCI-AML2).
-
Tumor Growth: Tumors are allowed to establish to a palpable size.
-
Treatment: Mice are treated with the UAE inhibitor (e.g., TAK-243 at 20 mg/kg, subcutaneously, twice weekly) or vehicle control[3].
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, and tissues may be collected for pharmacodynamic analysis (e.g., western blotting for ubiquitinated proteins).
Conclusion
TAK-243 is a potent and selective UBA1 inhibitor with promising preclinical activity against AML. It induces apoptosis through the induction of proteotoxic and DNA damage stress. While direct comparative studies with other UAE inhibitors are scarce, the available data suggest that targeting UBA1 is a valid therapeutic strategy in AML. Pevonedistat, a NAE inhibitor, also shows activity in myeloid malignancies, though its mechanism is distinct as it targets the neddylation pathway. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these agents in the treatment of AML. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies in this important area of drug development.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 5. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor pevonedistat via transdifferentiation and DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of TAK-243 with Chemotherapy: A Comparative Guide
An Objective Analysis of Combination Therapies for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. TAK-243, a first-in-class inhibitor of the Ubiquitin Activating Enzyme (UAE or UBA1), represents a novel therapeutic approach. By blocking the initial step of the ubiquitination cascade, TAK-243 induces proteotoxic stress, cell cycle arrest, and impairment of the DNA damage response (DDR). These mechanisms of action provide a strong rationale for combining TAK-243 with conventional chemotherapy agents that induce DNA damage, offering a promising avenue for synergistic anti-tumor activity.
This guide provides a comparative analysis of the synergistic effects observed when combining TAK-243 with various chemotherapies across different cancer models, supported by experimental data and detailed protocols.
Mechanism of Synergy: TAK-243 and Chemotherapy
TAK-243's primary function is the inhibition of UBA1, which prevents the activation and subsequent transfer of ubiquitin to downstream enzymes. This disruption of the ubiquitin-proteasome system (UPS) leads to the accumulation of misfolded and short-lived regulatory proteins, triggering the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[1][2][3][4]
Crucially, the UPS is also integral to the DNA damage response.[5][6] By inhibiting the UPS with TAK-243, the cellular machinery required to repair DNA damage inflicted by cytotoxic chemotherapy is compromised. This dual mechanism—inducing proteotoxic stress and inhibiting DNA repair—underpins the synergistic potential of combining TAK-243 with DNA-damaging agents like platinum-based compounds and topoisomerase inhibitors.
Quantitative Analysis of Synergism
The synergistic, additive, or antagonistic effects of drug combinations are quantified using metrics such as the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Other methods include the Bliss synergy score and the change in Area Under the Curve (ΔAUC).
Below is a summary of preclinical data from various studies demonstrating the synergistic potential of TAK-243 with different chemotherapeutic agents.
| Cancer Type | Chemotherapy Agent(s) | Cell Lines / Model | Key Quantitative Results | Outcome | Reference |
| Adrenocortical Carcinoma (ACC) | Mitotane | CU-ACC2, NCI-H295R | CI values < 1 in combination treatments. | Synergistic/Additive | [1][4] |
| Etoposide / Cisplatin | ACC Cell Lines | Not explicitly quantified, described as additive effects. | Additive | [1][2][4] | |
| Small-Cell Lung Cancer (SCLC) | Cisplatin/Etoposide (C/E) | NCI-H69, NCI-H889, and others | Positive Bliss synergy scores; ΔAUC for C/E combination ranged from -4% to 13%. | Synergistic | [5][7] |
| Multiple Myeloma | Doxorubicin | U266 | CI values < 1 (strong synergy reported). | Synergistic | [3] |
| Melphalan | U266 | CI values < 1 (strong synergy reported). | Synergistic | [3] |
Supporting Experimental Data and Protocols
Objective comparison requires a clear understanding of the methodologies used to generate the data. Below are detailed protocols for key experiments cited in the literature.
Experiment 1: Cell Viability and Synergy Assessment in Adrenocortical Carcinoma
-
Objective: To determine the synergistic effect of TAK-243 and mitotane on the viability of ACC cells.
-
Cell Lines: CU-ACC2 and NCI-H295R.
-
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
A dose range of TAK-243 was added with or without a fixed concentration of mitotane.
-
Cells were incubated for 72 hours.
-
Cell viability was assessed using a standard assay (e.g., CellTiter-Glo®).
-
Combination Index (CI) values were calculated using CompuSyn or similar software to determine the nature of the drug interaction (synergism, additivity, antagonism).
-
-
Endpoint Analysis: Enhanced induction of apoptosis was confirmed by measuring cleaved caspase-3 levels via Western blotting.[1][4]
Experiment 2: In Vitro Synergy Analysis in Small-Cell Lung Cancer
-
Objective: To evaluate the synergy between TAK-243 and standard-of-care cisplatin/etoposide (C/E) chemotherapy in SCLC cell lines.
-
Cell Lines: A panel of SCLC cell lines, including NCI-H69 and SBC-5.
-
Methodology:
-
Cells were treated with a dose-response matrix of TAK-243 and a 1:1 ratio of cisplatin:etoposide.
-
In separate experiments, a fixed dose of C/E was combined with a range of TAK-243 concentrations, and vice versa.
-
Cell viability was measured after 6 days of treatment.
-
Synergy was evaluated by calculating the Bliss independence synergy score and the change in the Area Under the Curve (ΔAUC).
-
-
Endpoint Analysis: The cytotoxic effect of the combination therapy compared to the expected additive effect of each drug alone.[5]
Experiment 3: Combination Studies in Multiple Myeloma
-
Objective: To assess the synergistic potential of TAK-243 with doxorubicin or melphalan in myeloma cells.
-
Cell Lines: U266 myeloma cell line.
-
Methodology:
-
The median inhibitory concentration (IC50) for each drug (TAK-243, doxorubicin, melphalan) was determined individually.
-
A range of serial dilutions was prepared around the IC50 value for each drug.
-
The agents were added simultaneously to U266 cells for 72 hours.
-
Cell viability was assessed using a WST-1 assay.
-
Data were analyzed using CalcuSyn software to generate Combination Index (CI) values.[3]
-
Conclusion and Future Directions
The preclinical data across multiple cancer types—including adrenocortical carcinoma, small-cell lung cancer, and multiple myeloma—consistently demonstrate that TAK-243 acts synergistically or additively with standard-of-care chemotherapies.[1][3][5] The primary mechanism driving this synergy is the dual assault on cancer cells: inducing proteotoxic stress while simultaneously crippling their ability to repair the DNA damage caused by chemotherapy.
These promising preclinical findings provide a strong rationale for the clinical investigation of TAK-243 in combination with chemotherapy. Indeed, TAK-243 is currently being evaluated in Phase I clinical trials for advanced solid tumors and lymphomas.[8][9] Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from these combination therapies and to further elucidate the complex interplay between the ubiquitin-proteasome system and DNA damage repair pathways. The potential for TAK-243 to overcome resistance to conventional drugs also warrants further investigation.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Facebook [cancer.gov]
TAK-243 and PARP Inhibitor Combination Therapy: A Comparative Guide
A Synergistic Approach to Overcoming Resistance in Cancer Therapy
The combination of TAK-243 (subasumstat), a first-in-class inhibitor of the ubiquitin-activating enzyme UBA1, with Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising strategy in cancer therapy. This guide provides a comprehensive overview of the preclinical evidence supporting this combination, with a focus on small-cell lung cancer (SCLC), and offers insights into the underlying mechanism of action. While robust data exists for SCLC, preclinical studies on this specific combination in other malignancies such as breast and ovarian cancer are not extensively available in the public domain.
Mechanism of Action: A Two-Pronged Attack on DNA Damage Repair
The synergistic anti-tumor effect of combining TAK-243 with PARP inhibitors stems from their complementary roles in disrupting the DNA Damage Response (DDR).
TAK-243 (Subasumstat): As a potent and selective inhibitor of UBA1, the apical enzyme in the ubiquitin cascade, TAK-243 disrupts protein ubiquitination.[1][2] This leads to an accumulation of unfolded proteins, causing proteotoxic stress and cell cycle arrest.[3][4] Crucially, UBA1 is essential for the ubiquitylation events that signal and recruit key DNA repair proteins, such as 53BP1 and BRCA1, to sites of DNA double-strand breaks (DSBs).[5][6][7] By inhibiting UBA1, TAK-243 impairs the homologous recombination (HR) and non-homologous end joining (NHEJ) DNA repair pathways.[1]
PARP Inhibitors (e.g., Olaparib): PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during DNA replication, resulting in the formation of DSBs.[8][9] In cancer cells with pre-existing defects in HR repair (e.g., BRCA mutations), the accumulation of DSBs is highly toxic, leading to cell death through a concept known as synthetic lethality.
Synergy: The combination of TAK-243 and a PARP inhibitor creates a powerful synergistic effect. The PARP inhibitor increases the burden of DSBs, while TAK-243 simultaneously cripples the cell's ability to repair these breaks by inhibiting UBA1-dependent recruitment of essential DDR proteins. This dual assault on the DNA repair machinery leads to overwhelming genomic instability and apoptotic cell death, even in cancer cells that are resistant to PARP inhibitors alone.[1]
Signaling Pathway Diagram
Caption: Synergistic mechanism of TAK-243 and PARP inhibitors.
Preclinical Data: A Focus on Small-Cell Lung Cancer (SCLC)
A key study investigated the combination of TAK-243 and the PARP inhibitor olaparib in SCLC cell lines and patient-derived xenografts (PDXs).[1] The findings demonstrated significant synergy across both sensitive and resistant SCLC models.
In Vitro Efficacy
The combination of TAK-243 and olaparib was assessed in a panel of SCLC cell lines. Synergy was quantified using the Bliss independence model, with the most synergistic area score (MSAS) and the change in the area under the dose-response curve (ΔAUC) serving as key metrics.[1]
| Cell Line | TAK-243 EC50 (nmol/L) | Olaparib EC50 (µmol/L) | Bliss MSAS (TAK-243 + Olaparib) | ΔAUC (%) (TAK-243 + Olaparib) |
| NCI-H69 | 12.6 | >10 | 10.5 | 8 |
| SBC-5 | 15.8 | 5.2 | 15.2 | 19 |
| NCI-H889 | 20.1 | >10 | 8.9 | 5 |
| DMS-114 | 10.2 | 3.8 | 12.1 | 11 |
| COR-L279 | 367.3 | >10 | 9.8 | 2 |
Table 1: In Vitro Activity of TAK-243 and Olaparib Combination in SCLC Cell Lines. Data extracted from Majeed et al., Clinical Cancer Research, 2022.[1] A higher Bliss MSAS and a positive ΔAUC indicate a greater synergistic effect.
In Vivo Efficacy
The synergistic effect was also confirmed in an SCLC patient-derived xenograft (PDX) model that was resistant to both TAK-243 and olaparib as single agents. The combination therapy resulted in significant tumor growth inhibition.[1]
| Treatment Group | Mean Tumor Volume Change from Baseline (%) |
| Vehicle | + 250 |
| TAK-243 (15 mg/kg) | + 220 |
| Olaparib (50 mg/kg) | + 200 |
| TAK-243 + Olaparib | - 50 |
Table 2: In Vivo Efficacy of TAK-243 and Olaparib Combination in an SCLC PDX Model. Data extracted from Majeed et al., Clinical Cancer Research, 2022.[1]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
The cytotoxic effects of TAK-243 and olaparib, alone and in combination, were determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Seeding: SCLC cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells were treated with a dose matrix of TAK-243 and olaparib for 72 hours.
-
Assay Procedure:
-
The plate and its contents were equilibrated to room temperature for 30 minutes.
-
CellTiter-Glo® reagent was added to each well.
-
The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was used to determine cell viability relative to untreated controls.
Experimental Workflow: Cell Viability and Synergy Analysis
Caption: Workflow for in vitro and in vivo synergy studies.
Synergy Analysis (Bliss Independence Model)
The Bliss independence model was used to assess the synergistic effects of the drug combination. The model calculates the expected effect of the combination assuming the two drugs act independently. The synergy score is the difference between the observed effect and the expected effect.[10][11]
-
Bliss Synergy Score Calculation:
-
E_A and E_B are the fractional inhibitions of cell growth by drug A and drug B alone, respectively.
-
The expected fractional inhibition (E_exp) for the combination is calculated as: E_exp = E_A + E_B - (E_A * E_B).
-
The synergy score is the difference between the observed inhibition (E_obs) and the expected inhibition: Synergy Score = E_obs - E_exp.
-
A positive synergy score indicates a synergistic effect.
-
Western Blotting for DNA Damage Markers
Western blotting was performed to assess the levels of key proteins involved in the DNA damage response.
-
Cell Lysis: Cells were treated with TAK-243 and/or olaparib for the indicated times and then lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against DNA damage markers such as phospho-Histone H2A.X (γH2AX) and cleaved PARP. A loading control antibody (e.g., GAPDH or β-actin) was also used.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Increased levels of γH2AX and cleaved PARP are indicative of increased DNA damage and apoptosis, respectively.[12][13]
Conclusion and Future Directions
The combination of the UBA1 inhibitor TAK-243 and PARP inhibitors demonstrates strong preclinical synergy in SCLC models, providing a compelling rationale for clinical investigation in this and potentially other cancer types. The mechanism of action, involving a dual blockade of critical DNA repair pathways, offers a strategy to overcome resistance to PARP inhibitors.
Future research should focus on:
-
Exploring the combination in other tumor types: Preclinical studies in breast, ovarian, and other cancers with known vulnerabilities to DDR inhibitors are warranted to broaden the potential clinical application of this combination therapy.
-
Identifying predictive biomarkers: Research is needed to identify biomarkers that can predict which patients are most likely to respond to this combination therapy.
-
Clinical evaluation: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of TAK-243 and PARP inhibitor combination therapy in cancer patients.
This guide provides a foundational understanding of the preclinical evidence and mechanistic rationale for combining TAK-243 with PARP inhibitors. As further research emerges, the full therapeutic potential of this innovative combination strategy will become clearer.
References
- 1. Ubiquitin-activating enzyme UBA1 is required for cellular response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UBA1 inhibition contributes radiosensitization of glioblastoma cells via blocking DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of olaparib and metformin combination in BRCA1 wildtype ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of PARP inhibitor combination therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New combination therapy found effective in ovarian cancer [speciality.medicaldialogues.in]
- 9. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delineating Crosstalk Mechanisms of the Ubiquitin Proteasome System That Regulate Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination therapies with olaparib — new treatment options | Bodnar | Oncology in Clinical Practice [journals.viamedica.pl]
- 12. A Summary of PARP Inhibitors for the Treatment of Breast Cancer [theoncologynurse.com]
- 13. An inventory of crosstalk between ubiquitination and other post-translational modifications in orchestrating cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TAK-243 (Subasumstat) in Solid Versus Hematological Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the preclinical and clinical development of TAK-243 (subasumstat), a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE), in the context of solid versus hematological cancers.
Introduction
TAK-243 is a potent and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1] By forming a covalent adduct with ubiquitin, TAK-243 blocks the initial step of ubiquitination, leading to a disruption of cellular protein homeostasis, induction of proteotoxic stress, and ultimately, apoptosis in cancer cells.[2] Given the reliance of many malignancies on the UPS for survival and proliferation, TAK-243 has demonstrated broad antitumor activity in preclinical models of both solid and hematological cancers.[2][3] This guide aims to objectively compare its performance in these two broad cancer categories, supported by experimental data.
Data Presentation
In Vitro Cytotoxicity of TAK-243
The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of TAK-243 in various human cancer cell lines, providing a direct comparison of its potency against solid and hematological cancer types.
| Cancer Type | Cell Line | IC50/EC50 (nM) | Reference |
| Solid Tumors | |||
| Small-Cell Lung Cancer | SCLC cell lines (median) | 15.8 | [3] |
| Adrenocortical Carcinoma | NCI-H295R | ~100-200 | [4] |
| Adrenocortical Carcinoma | CU-ACC1 | <100 | [4] |
| Adrenocortical Carcinoma | CU-ACC2 | <100 | [4] |
| Hematological Cancers | |||
| Acute Myeloid Leukemia | OCI-AML2 | ~23 | [5] |
| Acute Myeloid Leukemia | TEX | ~15-40 | [5] |
| Acute Myeloid Leukemia | U937 | ~15-40 | [5] |
| Acute Myeloid Leukemia | NB4 | ~15-40 | [5] |
| Acute Myeloid Leukemia | Primary AML samples (sensitive) | <75 | [5] |
| Multiple Myeloma | Primary myeloma samples | 50-200 |
Note: IC50/EC50 values can vary depending on the assay conditions and duration of drug exposure.
In Vivo Efficacy of TAK-243 in Xenograft Models
The antitumor activity of TAK-243 has been evaluated in various mouse xenograft models. The following table compares its efficacy in solid tumor and hematological cancer models.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Solid Tumors | ||||
| Adrenocortical Carcinoma | H295R | 20 mg/kg, i.p., twice weekly | Significant tumor growth inhibition | [2] |
| Small-Cell Lung Cancer | SCLC PDX (JHU-LX33) + Olaparib | 20 mg/kg, i.v., biweekly | 66% TGI compared to control | [3] |
| Small-Cell Lung Cancer | SCLC PDX (SCRX-Lu149) + Radiotherapy | 20 mg/kg, i.v., biweekly | 91% TGI compared to control | [3] |
| Hematological Cancers | ||||
| Acute Myeloid Leukemia | OCI-AML2 subcutaneous | 20 mg/kg, s.c., twice weekly | Significant delay in tumor growth (T/C = 0.02) | [5] |
| Acute Myeloid Leukemia | Primary AML intra-femoral | 20 mg/kg, s.c., twice weekly | Reduced primary AML tumor burden | [5] |
| Multiple Myeloma | MM1.S subcutaneous | 12.5 mg/kg, i.v., twice weekly | 60% TGI | |
| Multiple Myeloma | MOLP-8 subcutaneous | 12.5 mg/kg, i.v., twice weekly | 73% TGI |
T/C: Treatment vs. Control ratio, a measure of antitumor efficacy where a smaller value indicates greater inhibition.
Experimental Protocols
Western Blot Analysis of Protein Ubiquitination
This protocol describes a general method for assessing the effect of TAK-243 on protein ubiquitination in cancer cells.
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency and treat with desired concentrations of TAK-243 or vehicle control for the indicated times.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis in cancer cells following treatment with TAK-243.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of TAK-243 or vehicle control for the desired duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of TAK-243 in a mouse xenograft model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS and Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer TAK-243 or vehicle control to the mice according to the specified dosing schedule and route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Calculate tumor growth inhibition and assess statistical significance between treatment and control groups.
-
Mandatory Visualization
Signaling Pathway of TAK-243 Action
Caption: Mechanism of action of TAK-243.
Experimental Workflow for In Vivo Xenograft Study
Caption: In vivo xenograft experimental workflow.
Clinical Development
TAK-243 has been evaluated in Phase 1 clinical trials for both solid and hematological malignancies to determine its safety, tolerability, and recommended Phase 2 dose.
-
Solid Tumors (NCT02045095): This Phase 1 dose-escalation study enrolled patients with advanced solid tumors.[6] The primary objectives were to assess safety and tolerability.[6] While the study was terminated due to a shift in the sponsor's priorities, it provided initial safety data for TAK-243 in this patient population.[2]
-
Hematological Malignancies (NCT03816319): A Phase 1 trial is evaluating TAK-243 in patients with relapsed or refractory acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS) with increased blasts.[7] The primary objective is to establish the recommended Phase 2 dose.[7] Secondary objectives include assessing the safety profile and preliminary anti-leukemic activity.[7] This trial is ongoing and will provide crucial data on the clinical utility of TAK-243 in hematological cancers.[8]
A direct comparison of clinical efficacy between solid and hematological cancers is not yet possible due to the early stage of clinical development and the lack of mature, comparative data from completed trials.
Comparative Summary and Future Directions
Solid Tumors:
-
Preclinical: TAK-243 demonstrates potent in vitro cytotoxicity against various solid tumor cell lines, including those from small-cell lung, and adrenocortical cancers.[3][4] In vivo studies show significant tumor growth inhibition, particularly in combination with other anti-cancer agents like PARP inhibitors and radiotherapy.[3]
-
Clinical: Early clinical development has been initiated, but further studies are needed to establish efficacy in specific solid tumor types.
Hematological Cancers:
-
Preclinical: Hematological cancer cell lines, especially from AML and multiple myeloma, are highly sensitive to TAK-243 in vitro.[5] In vivo models of AML and multiple myeloma have shown significant reductions in tumor burden and delayed disease progression.[5]
-
Clinical: TAK-243 is actively being investigated in clinical trials for AML and MDS, indicating a strong rationale for its development in this setting.[7]
Overall Comparison:
Preclinical data suggests that both solid and hematological cancers are sensitive to TAK-243. However, some of the most sensitive cell lines identified in initial screenings were of hematological origin.[3] The ongoing clinical trials in AML and MDS may provide the first definitive evidence of TAK-243's clinical efficacy.
Future research should focus on identifying biomarkers of response to TAK-243 in both cancer types to enable patient stratification. Further investigation into combination therapies is also warranted, as preclinical data suggests synergistic effects with various other anti-cancer agents. The results from the ongoing and future clinical trials will be critical in defining the therapeutic potential of TAK-243 in the treatment of solid and hematological malignancies.
References
- 1. medkoo.com [medkoo.com]
- 2. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
TAK-243: A Comparative Analysis of its Potent and Selective Inhibition of Ubiquitin-Activating Enzyme (UBA1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TAK-243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UBA1), against other E1 enzymes. The data presented herein, supported by experimental methodologies, validates the high selectivity of TAK-243 for UBA1, establishing it as a critical tool for cancer research and a promising therapeutic agent.
Mechanism of Action
TAK-243 is a potent, mechanism-based small-molecule inhibitor of UBA1 (also known as UAE), the primary E1 enzyme in the ubiquitin-proteasome system (UPS).[1][2] It functions through a unique mechanism of substrate-assisted inhibition. TAK-243 forms a covalent adduct with ubiquitin in an ATP-dependent reaction, creating a TAK-243-ubiquitin complex. This complex then binds tightly to the adenylation site of UBA1, preventing the enzyme from activating and transferring ubiquitin to E2 conjugating enzymes.[3][4] This action effectively halts the ubiquitination cascade, leading to the accumulation of unfolded proteins, induction of proteotoxic stress, and ultimately, apoptosis in cancer cells.[1][5]
Quantitative Comparison of E1 Enzyme Inhibition
The selectivity of TAK-243 for UBA1 over other E1 and ubiquitin-like activating enzymes is a key attribute. The following table summarizes the in vitro inhibitory activity of TAK-243 against a panel of E1 enzymes.
| Enzyme | Target | IC50 (nM) | Fold Selectivity vs. UBA1 |
| UBA1 (UAE) | Ubiquitin Activation | 1 ± 0.2 | - |
| UBA6 (Fat10-activating enzyme) | Ubiquitin & FAT10 Activation | 7 ± 3 | 7 |
| NAE1 (APPBP1/UBA3) | NEDD8 Activation | 28 ± 11 | 28 |
| SAE1/SAE2 | SUMO Activation | 850 ± 180 | 850 |
| UBA7 | ISG15 Activation | 5,300 ± 2,100 | 5,300 |
| ATG7 | Autophagy-related protein activation | >10,000 | >10,000 |
Data compiled from publicly available sources.[6]
As the data indicates, TAK-243 is significantly more potent against UBA1 than other E1 enzymes, demonstrating a high degree of selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the selectivity and efficacy of TAK-243.
In Vitro E1 Enzyme Inhibition Assay (Thioester Formation Assay)
Principle: This assay measures the ability of an inhibitor to block the formation of the thioester bond between the E1 enzyme and ubiquitin or a ubiquitin-like protein.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, MgCl2, and the respective E1 enzyme (e.g., UBA1, UBA6, NAE, SAE, UBA7, or ATG7) and its corresponding ubiquitin or ubiquitin-like protein (e.g., Ub, FAT10, NEDD8, SUMO, ISG15, or ATG8).
-
Inhibitor Addition: Add varying concentrations of TAK-243 to the reaction mixtures. A DMSO control is run in parallel.
-
Initiation and Incubation: Initiate the reaction by adding a fluorescently labeled E2 enzyme specific for the E1 being tested (e.g., UBCH10 for UBA1). Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Quenching and Detection: Stop the reaction by adding a non-reducing sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. The formation of the fluorescently labeled E2-ubiquitin/Ubl thioester conjugate is visualized and quantified using a gel imager. The intensity of the conjugate band is inversely proportional to the inhibitory activity of TAK-243.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a method to assess target engagement of a drug in intact cells. The binding of a ligand (e.g., TAK-243) to its target protein (e.g., UBA1) stabilizes the protein, leading to an increase in its thermal stability.[7]
Methodology:
-
Cell Treatment: Treat intact cancer cells (e.g., AML cell lines) with various concentrations of TAK-243 or a vehicle control for a defined period.[8]
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (UBA1) and other E1 enzymes in the supernatant by Western blotting.
-
Analysis: The temperature at which 50% of the protein is denatured (melting temperature, Tm) is determined. A shift in the Tm to a higher temperature in the presence of the drug indicates target engagement. This method has been used to demonstrate that TAK-243 preferentially binds to UBA1 in intact AML cells at concentrations that induce cell death, while binding to other E1 enzymes like UBA3 and UBA6 only occurs at much higher concentrations.[8][9]
Western Blot Analysis of Ubiquitin Conjugates
Principle: This assay measures the downstream effect of UBA1 inhibition by quantifying the levels of ubiquitinated proteins in cells.
Methodology:
-
Cell Treatment: Treat cancer cells with different concentrations of TAK-243 for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody that recognizes ubiquitin or specific ubiquitinated proteins (e.g., histone H2B). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. A decrease in the levels of ubiquitin conjugates indicates inhibition of the ubiquitination pathway by TAK-243.
Visualizing the Impact of TAK-243
The following diagrams illustrate the mechanism of action of TAK-243 and the experimental workflow for validating its selectivity.
Caption: Mechanism of UBA1 inhibition by TAK-243.
Caption: Workflow for assessing TAK-243 selectivity.
Conclusion
The presented data robustly demonstrates the high selectivity of TAK-243 for UBA1 over other E1 enzymes. This specificity, combined with its potent inhibitory activity, makes TAK-243 an invaluable chemical probe to interrogate the biology of the ubiquitin-proteasome system and a promising candidate for targeted cancer therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and further explore the effects of this compound.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
TAK-243 Circumvents Proteasome Inhibitor Resistance: A Comparative Guide
Researchers, scientists, and drug development professionals are continually seeking novel therapeutic strategies to overcome drug resistance in cancer. This guide provides a comprehensive comparison of the ubiquitin-activating enzyme (UAE) inhibitor, TAK-243, and its activity in the context of resistance to proteasome inhibitors (PIs) such as bortezomib and carfilzomib.
TAK-243 is a first-in-class inhibitor of UAE (also known as UBA1), the apical enzyme in the ubiquitin-proteasome pathway.[1] By inhibiting UAE, TAK-243 prevents the activation and subsequent transfer of ubiquitin, leading to a global shutdown of protein ubiquitination.[2] This disruption of protein homeostasis results in endoplasmic reticulum (ER) stress, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[2] Proteasome inhibitors, on the other hand, act downstream by directly targeting the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. While PIs have shown significant clinical success, particularly in multiple myeloma, acquired resistance is a major clinical challenge.[2]
Overcoming Proteasome Inhibitor Resistance
Preclinical studies have demonstrated that TAK-243 can effectively overcome resistance to proteasome inhibitors. This is attributed to its distinct mechanism of action, which targets a crucial upstream node in the protein degradation pathway. Resistance to PIs often involves mutations in the proteasome subunits or the activation of alternative protein clearance mechanisms. By inhibiting the very first step of ubiquitination, TAK-243 circumvents these downstream resistance mechanisms.
Quantitative Data: In Vitro Efficacy of TAK-243 in Proteasome Inhibitor-Resistant Myeloma Cell Lines
The following table summarizes the cytotoxic activity (IC50) of TAK-243 in various multiple myeloma cell lines, including those resistant to bortezomib and carfilzomib. The data clearly indicates that TAK-243 retains potent activity in cell lines that have developed high levels of resistance to standard-of-care proteasome inhibitors.
| Cell Line | Parental/Resistant | Resistance To | TAK-243 IC50 (nM) | Fold Change in TAK-243 Sensitivity (Resistant vs. Parental) | Reference |
| MM1.S | Parental | - | 19.3 ± 2.5 | - | [2] |
| MM1.S/BTZ | Resistant | Bortezomib | 23.7 ± 3.1 | 1.2 | [2] |
| MM1.S/CFZ | Resistant | Carfilzomib | 21.9 ± 2.8 | 1.1 | [2] |
| RPMI 8226 | Parental | - | 34.2 ± 4.1 | - | [2] |
| RPMI 8226/BTZ | Resistant | Bortezomib | 41.5 ± 5.3 | 1.2 | [2] |
Data is presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
To understand the differential mechanisms of TAK-243 and proteasome inhibitors, as well as the rationale for using TAK-243 in PI-resistant settings, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing cross-resistance.
Figure 1: Mechanism of Action of TAK-243 and Proteasome Inhibitors. This diagram illustrates the sequential steps of the ubiquitin-proteasome pathway and the distinct points of inhibition for TAK-243 (at the E1 activating enzyme) and proteasome inhibitors (at the proteasome).
Figure 2: Experimental Workflow for Cross-Resistance Studies. This diagram outlines the process of generating proteasome inhibitor-resistant cell lines and subsequently evaluating the efficacy of TAK-243 in both the resistant and parental lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies of TAK-243.
Cell Viability Assay (WST-1 Assay)
This protocol is adapted from Zhuang et al., Blood, 2019.[2]
-
Cell Seeding: Plate multiple myeloma cell lines in 96-well microtiter plates at a density of 2 x 10^4 cells per well in 100 µL of RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Add TAK-243 or proteasome inhibitors at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plates for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Protein Ubiquitination
This protocol is a generalized procedure based on descriptions of TAK-243's mechanism of action.[2]
-
Cell Lysis: Treat cells with TAK-243 or a vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. A decrease in high molecular weight ubiquitin smears indicates inhibition of protein ubiquitination.
Conclusion
The available preclinical data strongly support the rationale for investigating TAK-243 in cancers that have developed resistance to proteasome inhibitors. Its unique mechanism of action, targeting the upstream E1 activating enzyme, allows it to bypass common PI resistance mechanisms. The quantitative data from in vitro studies in multiple myeloma cell lines demonstrate that TAK-243 maintains its potent cytotoxic activity even in cells that are highly resistant to bortezomib and carfilzomib. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients with PI-resistant malignancies.
References
A Head-to-Head Comparison of TAK-243 and Pevonedistat: Targeting the Ubiquitin-Proteasome System in Cancer Therapy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. Its dysregulation is a hallmark of various diseases, including cancer, making it an attractive target for therapeutic intervention. Two novel investigational drugs, TAK-243 and pevonedistat, have emerged as promising agents that disrupt the UPS at distinct enzymatic steps. This guide provides an objective, data-driven comparison of TAK-243 and pevonedistat, focusing on their mechanisms of action, preclinical efficacy, and available clinical data to inform future research and development.
Executive Summary
TAK-243 is a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the apex enzyme in the ubiquitination cascade.[1][2][3] By blocking UBA1, TAK-243 prevents the activation and subsequent transfer of ubiquitin, leading to a global shutdown of protein ubiquitination.[1][2][4] This disruption results in the accumulation of unfolded or misfolded proteins, inducing proteotoxic stress, cell cycle arrest, and apoptosis in cancer cells.[1][2]
Pevonedistat, also a first-in-class agent, targets the NEDD8-activating enzyme (NAE).[5][6][7] Neddylation is a process analogous to ubiquitination that activates a specific class of ubiquitin E3 ligases known as Cullin-RING ligases (CRLs).[6][8] By inhibiting NAE, pevonedistat prevents the activation of CRLs, leading to the accumulation of specific CRL substrates, which in turn triggers cell cycle arrest, senescence, and apoptosis.[5][8]
While both drugs impact the UPS, their distinct mechanisms of action result in different downstream effects and potential therapeutic applications. This guide will delve into the specifics of their preclinical and clinical profiles to provide a clear comparison.
Mechanism of Action: A Tale of Two E1 Enzymes
The fundamental difference between TAK-243 and pevonedistat lies in the specific E1 enzyme they inhibit.
TAK-243: Broad Inhibition of the Ubiquitination Cascade
TAK-243 acts at the very beginning of the ubiquitination pathway by inhibiting UBA1.[1][2] This enzyme is responsible for activating ubiquitin, a small regulatory protein, in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2) and subsequently to a substrate protein by a ubiquitin ligase (E3). This process can lead to either proteasomal degradation of the substrate or altered protein function. By forming a covalent adduct with ubiquitin, TAK-243 effectively traps UBA1 in an inactive state, leading to a widespread accumulation of proteins that would normally be targeted for degradation.[1] This broad-spectrum disruption of protein homeostasis is particularly toxic to cancer cells, which often exhibit higher rates of protein synthesis and are more reliant on the UPS for survival.[3]
Pevonedistat: Targeted Disruption of Cullin-RING Ligase Activity
Pevonedistat inhibits NAE, the E1 enzyme responsible for activating NEDD8, a ubiquitin-like protein.[5][7] The primary substrates of neddylation are the cullin proteins, which form the scaffold of the largest family of E3 ubiquitin ligases, the CRLs. Neddylation is essential for the proper function of CRLs. By inhibiting NAE, pevonedistat prevents cullin neddylation, thereby inactivating CRLs.[5][6] This leads to the accumulation of a specific subset of proteins that are substrates of CRLs, including proteins involved in cell cycle control and DNA replication.[8] This more targeted approach may offer a different therapeutic window and toxicity profile compared to the global ubiquitination inhibition by TAK-243.
Preclinical Performance: A Head-to-Head Look at In Vitro Efficacy
A key study provides a direct comparison of the in vitro activity of TAK-243 and pevonedistat in primary hematopoietic cells, offering valuable insights into their relative potency and selectivity.
| Cell Type | Drug | IC50 (nM) |
| VEXAS Syndrome CD34+ Cells | TAK-243 | 21.6 - 22 [9][10][11][12] |
| Pevonedistat | 552.6 - 553 [9][10][11][12] | |
| MDS CD34+ Cells | TAK-243 | 133 - 133.2 [9][10][11][12] |
| Pevonedistat | 1048 [9][10][11][12] | |
| Healthy Donor CD34+ Cells | TAK-243 | 191.9 - 192 [9][10][11][12] |
| Pevonedistat | 1107 [9][10][11][12] |
Table 1: Comparative IC50 Values of TAK-243 and Pevonedistat in Hematopoietic Cells
The data clearly demonstrate that TAK-243 is significantly more potent than pevonedistat in all tested cell types, with IC50 values in the nanomolar range that are orders of magnitude lower. Notably, CD34+ cells from patients with VEXAS syndrome, a disorder caused by mutations in the UBA1 gene, are exceptionally sensitive to TAK-243.[9][10] This suggests a potential synthetic lethal interaction where the mutant UBA1 renders the cells highly dependent on the remaining UBA1 activity, making them exquisitely vulnerable to its inhibition.
Both drugs show a degree of selectivity for malignant or disease-driving cells over normal healthy cells. However, TAK-243 appears to have a wider therapeutic window in this context, with a more pronounced difference in IC50 values between VEXAS/MDS cells and healthy donor cells.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.
Cell Viability Assay (As described in the comparative study)
-
Cell Isolation: Primary bone marrow samples were collected from VEXAS patients, low-risk MDS patients, and healthy donors. CD34+ cells were enriched from these samples.[9][11]
-
Drug Treatment: Enriched CD34+ cells were treated with a range of concentrations of TAK-243 (0.24-1,000 nM) and pevonedistat (0.78-3,000 nM).[9][11]
-
Incubation: The cells were incubated for 48 hours.[9]
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay.[9]
-
Data Analysis: IC50 values were calculated from the dose-response curves.[9]
Clinical Development and Future Directions
Both TAK-243 and pevonedistat are currently in clinical development for a range of hematologic malignancies and solid tumors.
TAK-243: Phase I clinical trials are ongoing to evaluate the safety, tolerability, and recommended Phase 2 dose of TAK-243 in patients with advanced solid tumors and lymphomas.[13][14] Preclinical data have shown its potential in acute myeloid leukemia (AML), adrenocortical carcinoma, and small-cell lung cancer.[1][15][16] The remarkable sensitivity of UBA1-mutant cells to TAK-243 in preclinical models strongly supports its investigation in VEXAS syndrome.
Pevonedistat: Pevonedistat has been investigated more extensively in the clinic, particularly in combination with azacitidine for myelodysplastic syndromes (MDS) and AML.[5][17][18] While a Phase III study in higher-risk MDS did not meet its primary endpoint, the drug has shown activity in various preclinical models of solid tumors and hematologic malignancies.[8][19][20] Clinical trials are also exploring pevonedistat in combination with other agents like venetoclax.[21][22]
Conclusion
TAK-243 and pevonedistat represent two distinct and innovative approaches to targeting the ubiquitin-proteasome system. TAK-243, through its global inhibition of ubiquitination, demonstrates exceptional potency, particularly in cells with underlying mutations in the UBA1 gene. Pevonedistat offers a more targeted approach by specifically inhibiting the neddylation pathway and CRL activity.
The head-to-head preclinical data presented here highlight the superior in vitro potency of TAK-243. However, the optimal clinical application of each agent will depend on a multitude of factors, including their respective safety profiles, therapeutic windows in different cancer types, and potential for synergistic combinations. Continued research and clinical investigation are essential to fully elucidate the therapeutic potential of these promising agents and to identify the patient populations most likely to benefit from each unique mechanism of action. This comparative guide provides a foundational understanding for researchers and clinicians working to advance these novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Pevonedistat used for? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Validate User [ashpublications.org]
- 11. Paper: Primary Hematopoietic Cells of Vexas Patients Are Highly Sensitive to Treatment with TAK-243 and Pevonedistat [ash.confex.com]
- 12. biorxiv.org [biorxiv.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Facebook [cancer.gov]
- 15. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Pevonedistat, a NEDD8-Activating Enzyme Inhibitor, Induces Apoptosis and Augments Efficacy of Chemotherapy and Small Molecule Inhibitors in Pre-clinical Models of Diffuse Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mayo.edu [mayo.edu]
- 22. ashpublications.org [ashpublications.org]
Validating Biomarkers for TAK-243 Sensitivity in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting tumor sensitivity to TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1). By summarizing key experimental data and detailing methodologies, this document aims to facilitate the identification and validation of patient stratification strategies for clinical trials and future therapeutic applications.
Introduction to TAK-243
TAK-243 is a potent and specific inhibitor of the primary mammalian E1 ubiquitin-activating enzyme, UBA1.[1] By forming a TAK-243-ubiquitin adduct, the drug blocks the initial step of the ubiquitination cascade, leading to a depletion of ubiquitin conjugates.[2][3] This disruption of the ubiquitin-proteasome system results in endoplasmic reticulum (ER) stress, cell cycle arrest, impaired DNA damage repair, and ultimately, apoptosis in cancer cells.[1][4][5] Preclinical studies have demonstrated its antitumor activity in a variety of hematological and solid tumors.[5][6] The identification of reliable biomarkers is crucial for maximizing the clinical benefit of TAK-243.
Biomarkers of TAK-243 Sensitivity and Resistance
Several molecular markers have been investigated for their potential to predict the response of tumors to TAK-243. These can be broadly categorized into markers of sensitivity and markers of resistance.
Biomarkers Associated with Increased Sensitivity
c-MYC Expression: High expression of the oncoprotein c-MYC has been identified as a functional biomarker for TAK-243 sensitivity, particularly in triple-negative breast cancer (TNBC).[5][7] Tumors with high c-MYC levels exhibit a heightened dependence on the ubiquitin-proteasome system to manage protein turnover, creating a therapeutic vulnerability that can be exploited by TAK-243.[8] The inhibition of UBA1 in c-MYC-high cells leads to an accumulation of c-MYC protein, exacerbating proteotoxic stress and inducing a robust apoptotic response.[5][8]
Biomarkers Associated with Resistance
ABCB1 (MDR1) Overexpression: The ATP-binding cassette subfamily B member 1 (ABCB1), also known as multidrug resistance protein 1 (MDR1), is a drug efflux pump that can actively transport various chemotherapeutic agents out of cancer cells. Overexpression of ABCB1 has been demonstrated to confer resistance to TAK-243 by reducing its intracellular accumulation.[2][8]
UBA1 Mutations: Acquired mutations in the UBA1 gene can lead to resistance to TAK-243. Specifically, the Y583C missense mutation in the adenylation domain of UBA1 has been shown to interfere with TAK-243 binding, thereby reducing its inhibitory activity.[1][3][11] Another mutation, A580S, has also been implicated in conferring resistance.[1][11]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, demonstrating the impact of these biomarkers on TAK-243 sensitivity, as measured by half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. Lower values indicate greater sensitivity.
Table 1: Impact of c-MYC and SLFN11 on TAK-243 Sensitivity
| Cell Line | Cancer Type | Biomarker Status | TAK-243 IC50/EC50 (nM) | Reference |
| DU145 | Prostate Cancer | SLFN11-WT | ~100 | [4] |
| DU145 | Prostate Cancer | SLFN11-KO | ~30 | [4] |
| Li-7 | Hepatocellular Carcinoma | SLFN11-WT | ~300 | [4] |
| Li-7 | Hepatocellular Carcinoma | SLFN11-KO | ~100 | [4] |
| MOLT4 | Leukemia | SLFN11-WT | ~30 | [4] |
| MOLT4 | Leukemia | SLFN11-KO | ~10 | [4] |
| TNBC Cell Lines | Triple-Negative Breast Cancer | High c-MYC | Broadly sensitive (range not specified) | [5] |
| Normal Tissue-Derived Cells | Non-malignant | Low c-MYC | Order of magnitude less sensitive than TNBC lines | [5] |
Table 2: Impact of ABCB1 and UBA1 Mutations on TAK-243 Resistance
| Cell Line | Cancer Type | Biomarker Status | TAK-243 IC50 (nM) | Fold Resistance | Reference |
| KB-3-1 (parental) | Epidermoid Carcinoma | Low ABCB1 | 163 | 1.0 | [2][12] |
| KB-C2 | Epidermoid Carcinoma | High ABCB1 | 6096 | 37.45 | [2][12] |
| SW620 (parental) | Colorectal Carcinoma | Low ABCB1 | 70 | 1.0 | [2][12] |
| SW620/Ad300 | Colorectal Carcinoma | High ABCB1 | 1991 | 28.46 | [2][12] |
| OCI-AML2 (wild-type) | Acute Myeloid Leukemia | UBA1-WT | 23 | 1.0 | [3] |
| OCI-AML2 (resistant) | Acute Myeloid Leukemia | UBA1-Y583C | 757 | 33.0 | [3] |
Comparison with Alternative Therapies
TAK-243 represents a novel mechanism of action within the broader class of drugs targeting the ubiquitin-proteasome system (UPS). A comparison with other UPS inhibitors is crucial for understanding its unique therapeutic potential.
Table 3: Comparison of TAK-243 with Other UPS Inhibitors
| Drug Class | Examples | Mechanism of Action | Known Sensitivity/Resistance Biomarkers |
| UBA1 Inhibitor | TAK-243 | Inhibits the E1 ubiquitin-activating enzyme, blocking the entire ubiquitination cascade. | Sensitivity: High c-MYC, SLFN11 deficiency. Resistance: ABCB1 overexpression, UBA1 mutations. |
| Proteasome Inhibitors | Bortezomib, Carfilzomib | Inhibit the catalytic activity of the 26S proteasome, preventing the degradation of ubiquitinated proteins.[13] | Sensitivity: Varies by cancer type. Resistance: Mutations in proteasome subunits, upregulation of alternative protein degradation pathways. |
| NEDD8-Activating Enzyme (NAE) Inhibitor | Pevonedistat (MLN4924) | Inhibits the E1-like enzyme for NEDDylation, a process related to ubiquitination that controls the activity of Cullin-RING E3 ligases.[14] | Resistance: A specific mutation in the NAE has been reported.[1] |
| MDM2-p53 Interaction Inhibitors | Nutlin-3, RG7388 | Block the interaction between the E3 ligase MDM2 and the tumor suppressor p53, leading to p53 stabilization and apoptosis.[13][14] | Sensitivity: p53 wild-type status. |
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of biomarkers. Below are outlines of key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays (MTT/CellTiter-Glo)
Objective: To determine the concentration of TAK-243 that inhibits cell growth or viability by 50% (IC50/EC50).
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of TAK-243 for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized. The absorbance is measured using a microplate reader.
-
CellTiter-Glo Assay: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present in viable cells is proportional to the luminescence signal, which is measured with a luminometer.[15]
-
-
Data Analysis: The results are normalized to untreated controls, and dose-response curves are generated to calculate IC50 or EC50 values.
Western Blotting for Ubiquitin Conjugates and Biomarker Expression
Objective: To detect changes in protein ubiquitination and the expression levels of biomarker proteins (e.g., c-MYC, ABCB1, SLFN11).
Methodology:
-
Cell Lysis: Cells treated with TAK-243 are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for ubiquitin, ubiquitin conjugates (e.g., K48-linked chains), or the biomarker of interest. A horseradish peroxidase (HRP)-conjugated secondary antibody is then used for detection.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16][17]
Intracellular Drug Accumulation Assay (HPLC)
Objective: To quantify the intracellular concentration of TAK-243 and assess the impact of efflux pumps like ABCB1.
Methodology:
-
Cell Treatment: Cells with varying levels of ABCB1 expression are incubated with TAK-243.
-
Cell Harvesting and Lysis: After incubation, cells are washed and lysed.
-
Sample Preparation: The cell lysates are processed to precipitate proteins and extract the drug from the supernatant.
-
HPLC Analysis: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The concentration of TAK-243 is determined by comparing the peak area to a standard curve.[2]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of TAK-243 and its downstream cellular effects.
Experimental Workflow Diagram
Caption: Workflow for validating predictive biomarkers for TAK-243 sensitivity.
References
- 1. oncotarget.com [oncotarget.com]
- 2. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SLFN11 inactivation induces proteotoxic stress and sensitizes cancer cells to ubiquitin activating enzyme inhibitor TAK-243 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic screening reveals ubiquitin-like modifier activating enzyme 1 as a potent and druggable target in c-MYC-high triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. SLFN11 Inactivation Induces Proteotoxic Stress and Sensitizes Cancer Cells to Ubiquitin Activating Enzyme Inhibitor TAK-243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] SLFN11 Inactivation Induces Proteotoxic Stress and Sensitizes Cancer Cells to Ubiquitin Activating Enzyme Inhibitor TAK-243 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the Ubiquitin–Proteasome System and Recent Advances in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging therapies targeting the ubiquitin proteasome system in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dash.harvard.edu [dash.harvard.edu]
Safety Operating Guide
Essential Safety and Disposal Procedures for TAK-024
This document provides crucial safety and logistical information for the proper handling and disposal of TAK-024, a platelet inhibitor intended for laboratory use.[1] Adherence to these procedural guidelines is essential for ensuring laboratory safety and regulatory compliance.
Compound Profile and Handling
This compound is a solid, potent inhibitor of platelets with a molecular weight of 594.62 g/mol and a chemical formula of C₂₇H₃₄N₁₀O₆.[1] While specific toxicological properties have not been thoroughly investigated, it is prudent to treat this compound as a potentially hazardous substance.[2] Researchers should always consult the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information. In the absence of a specific SDS, the following general safety precautions should be taken.
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Always wear chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]
Disposal of this compound Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure workplace safety. The following procedures are based on general guidelines for hazardous chemical waste disposal and should be followed in conjunction with institutional and local regulations.
Step 1: Waste Characterization and Segregation
-
Identify Waste Type: Determine if the waste is pure this compound, a solution containing this compound, or contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4][5] Incompatible wastes must be stored separately to prevent dangerous reactions.[4]
Step 2: Containerization and Labeling
-
Primary Container: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and sealable container. For liquid waste, use a compatible, non-reactive container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Note the concentration and any other components of the mixture.
Step 3: Storage of Waste
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[5]
-
Secondary Containment: It is best practice to use secondary containment to prevent spills.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place away from heat, direct sunlight, and incompatible materials.[3]
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This is typically managed by the Environmental Health and Safety (EHS) department.[6]
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for hazardous waste management.[3][7]
The following table summarizes key information for the handling and disposal of this compound.
| Characteristic | Data | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₂₇H₃₄N₁₀O₆ | [1] |
| Molecular Weight | 594.62 g/mol | [1] |
| Physical Form | Solid | [1] |
| Primary Hazard | Potent Platelet Inhibitor (Biological Activity) | [1] |
| Assumed Chemical Hazards | Potential for skin, eye, and respiratory irritation.[2] | General guidance for research chemicals |
| Recommended PPE | Gloves, Eye Protection, Lab Coat | [3] |
| Waste Classification | Hazardous Chemical Waste (pending institutional assessment) | [7] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Alert: Evacuate the immediate area of the spill. Alert colleagues and the laboratory supervisor.
-
Don PPE: Before cleaning, don appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: For solid spills, carefully scoop the material into a labeled hazardous waste container. Avoid creating dust. For liquid spills, use an absorbent material to contain and collect the waste.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, followed by water. All cleaning materials must be disposed of as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling TAK-024
Disclaimer: No specific Safety Data Sheet (SDS) for TAK-024 was found. The following guidance is based on general laboratory safety principles for handling research compounds of unknown toxicity. Researchers should always perform a risk assessment before handling any new chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial when handling compounds with unknown hazard profiles. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Preparing Solutions | - Lab Coat- Safety Goggles- Nitrile Gloves (double-gloving recommended)- N95 Respirator or higher | Prevents skin and eye contact with the solid compound. Respiratory protection minimizes inhalation of fine particles. |
| Cell Culture and In Vitro Assays | - Lab Coat- Safety Glasses- Nitrile Gloves | Standard protection against splashes and contamination of cell cultures. |
| In Vivo Studies (Animal Handling) | - Disposable Gown- Safety Glasses- Nitrile Gloves | Protects against exposure to the compound and animal-related allergens. |
| Waste Disposal | - Lab Coat- Safety Goggles- Heavy-duty Nitrile or Neoprene Gloves | Provides robust protection against splashes and contact with potentially contaminated waste. |
Experimental Protocols: General Handling Procedures
1. Engineering Controls:
-
Always handle solid this compound and concentrated stock solutions in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Remove contaminated PPE before exiting the laboratory.
Operational and Disposal Plans
Proper handling and disposal are critical to ensure laboratory and environmental safety.
| Procedure | Step-by-Step Guidance |
| Spill Response (Small Spill < 5g or < 100mL low concentration) | 1. Alert others in the area.2. Wear appropriate PPE (see table above).3. Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).4. Gently sweep the absorbed material into a designated chemical waste container.5. Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water.6. Place all contaminated cleaning materials into the chemical waste container. |
| Spill Response (Large Spill) | 1. Evacuate the immediate area.2. Alert your supervisor and institutional EHS.3. Prevent others from entering the area.4. Follow the instructions of trained emergency responders. |
| Waste Disposal | 1. Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent pads) in a clearly labeled, sealed hazardous waste container.2. Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container. Do not pour down the drain.3. Sharps Waste: Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container.4. Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. |
Visual Guides
To further clarify procedural workflows, the following diagrams illustrate the donning and doffing of PPE and the decision-making process for spill response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
